4-(Chloromethyl)-2-methyl-1,3-oxazole
Description
Structure
2D Structure
Properties
IUPAC Name |
4-(chloromethyl)-2-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO/c1-4-7-5(2-6)3-8-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSQXKLNZCIOKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617073 | |
| Record name | 4-(Chloromethyl)-2-methyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141399-53-3 | |
| Record name | 4-(Chloromethyl)-2-methyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-2-methyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Chloromethyl)-2-methyl-1,3-oxazole: Physicochemical Properties and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)-2-methyl-1,3-oxazole, with the CAS number 141399-53-3, is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The 1,3-oxazole scaffold is a privileged structure found in a wide array of natural products and synthetic compounds exhibiting diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The presence of a reactive chloromethyl group at the 4-position makes this compound a versatile intermediate for the synthesis of more complex molecular architectures, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and potential applications of this compound.
Physicochemical Properties
Quantitative data for this compound is not extensively reported in the literature. The following table summarizes available and predicted physicochemical properties. It is important to note that some values are estimated based on data from structurally related compounds and computational models.
| Property | Value | Source |
| IUPAC Name | This compound | [] |
| CAS Number | 141399-53-3 | [3] |
| Molecular Formula | C₅H₆ClNO | [4] |
| Molecular Weight | 131.56 g/mol | Calculated |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available for the specific compound. Likely soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. | General chemical principles |
| Predicted XlogP3-AA | 1.3 | Computational prediction |
| Appearance | Likely a liquid or low-melting solid at room temperature | General observation for similar small molecules |
Note: The lack of extensive experimental data highlights an opportunity for further characterization of this compound.
Spectral Data Interpretation
-
¹H NMR (Predicted):
-
A singlet for the methyl protons (CH ₃) at the 2-position is expected around δ 2.4-2.6 ppm.
-
A singlet for the chloromethyl protons (CH ₂Cl) at the 4-position is anticipated around δ 4.5-4.7 ppm.
-
A singlet for the proton at the 5-position of the oxazole ring (CH ) would likely appear downfield, around δ 7.5-7.7 ppm.
-
-
¹³C NMR (Predicted):
-
The methyl carbon ( C H₃) at the 2-position would resonate around δ 13-15 ppm.
-
The chloromethyl carbon ( C H₂Cl) at the 4-position is expected in the range of δ 40-45 ppm.
-
The carbon at the 5-position ( C H) of the oxazole ring would likely appear around δ 125-130 ppm.
-
The carbon at the 4-position ( C -CH₂Cl) is predicted to be in the region of δ 140-145 ppm.
-
The carbon at the 2-position ( C -CH₃) would be the most downfield, likely around δ 160-165 ppm.
-
-
Mass Spectrometry (EI):
-
The molecular ion peak [M]⁺ would be observed at m/z 131 and a characteristic [M+2]⁺ peak at m/z 133 with an approximate intensity ratio of 3:1, indicative of the presence of a chlorine atom.
-
Common fragmentation patterns would involve the loss of a chlorine radical (•Cl) to give a fragment at m/z 96, and the loss of the chloromethyl group (•CH₂Cl) to yield a fragment at m/z 82.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic C-H stretching vibrations for the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region.
-
A C=N stretching vibration from the oxazole ring is expected around 1650-1600 cm⁻¹.
-
C-O-C stretching bands of the oxazole ring will likely appear in the 1100-1250 cm⁻¹ region.
-
A C-Cl stretching vibration is expected in the 800-600 cm⁻¹ range.
-
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly detailed in readily available literature. However, its synthesis can be approached through established methods for oxazole ring formation, such as the Robinson-Gabriel synthesis or the Van Leusen reaction.
Proposed Synthetic Pathway: Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone.[5][6] For the synthesis of this compound, the starting material would be N-(1-chloro-3-oxobutan-2-yl)acetamide.
References
- 1. 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole|High-Quality Research Chemical [benchchem.com]
- 3. 141399-53-3|4-(Chloromethyl)-2-methyloxazole|BLD Pharm [bldpharm.com]
- 4. 1196157-12-6|2-(Chloromethyl)-4-methyl-1,3-oxazole|BLD Pharm [bldpharm.com]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
An In-depth Technical Guide to 4-(Chloromethyl)-2-methyl-1,3-oxazole and Related Compounds
Introduction
Chemical Structure
The structure of 4-(chloromethyl)-2-methyl-1,3-oxazole consists of a five-membered 1,3-oxazole ring substituted with a methyl group at the 2-position and a chloromethyl group at the 4-position.
Physicochemical Data of Related 4-(Chloromethyl)-1,3-oxazole Derivatives
Quantitative data for a range of structurally similar 4-(chloromethyl)-1,3-oxazole derivatives are summarized in the table below for comparative analysis.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole | 678165-08-7 | C10H7Cl2NO | 228.07 |
| 4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole | 475481-99-3 | C12H12ClNO2 | Not specified |
| 4-(Chloromethyl)-2-phenyl-1,3-oxazole | 30494-97-4 | C10H8ClNO | 193.63 |
| 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole | 777823-76-4 | C6H8ClNO | 145.59 |
| 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | 103788-61-0 | C11H10ClNO | 207.66 |
| 4-(Chloromethyl)-2-(p-tolyl)-1,3-oxazole | 33162-05-9 | C11H10ClNO | 207.65 |
| 4-(Chloromethyl)-5-methyl-2-(p-tolyl)-1,3-oxazole | 137090-44-9 | C12H12ClNO | 221.68 |
| 4-(Chloromethyl)-2,5-diphenyl-1,3-oxazole | Not available | C16H12ClNO | 269.73 |
| 4-(Chloromethyl)-2-(4-ethylphenyl)-5-methyl-1,3-oxazole | Not available | C13H14ClNO | 235.08 (approx.) |
| 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole | Not available | C10H7Cl2NO | 228.07 |
Note: Data compiled from multiple sources.[1][4][5][6][7][8][9][10][11][12]
Experimental Protocols: Synthesis
A common and direct method for synthesizing 4-(chloromethyl)-2-substituted-1,3-oxazoles is through the reaction of a primary amide with an α-haloketone, such as 1,3-dichloroacetone.[1][4] This classical approach involves condensation and subsequent dehydrocyclization to form the oxazole ring.[4]
General Protocol for the Synthesis of this compound:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetamide (as the precursor for the 2-methyl group) in a suitable solvent.
-
Addition of Reagents: To this solution, add an equimolar amount of 1,3-dichloroacetone. The 1,3-dichloroacetone serves as the source for the C4 and C5 atoms of the oxazole ring, along with the chloromethyl group.[4]
-
Reaction Conditions: The reaction mixture is typically heated to reflux. The reaction may be conducted in the presence of a dehydrating agent to facilitate the removal of water and drive the final aromatization step.[4]
-
Work-up and Purification: After the reaction is complete (monitored by thin-layer chromatography), the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as column chromatography or recrystallization to yield the pure this compound.
Caption: General synthesis of this compound.
Reactivity and Further Functionalization
The chloromethyl group at the 4-position of the oxazole ring is a key functional handle for further molecular elaboration. This group is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functionalities.
Nucleophilic Substitution Reactions:
The carbon-chlorine bond in the chloromethyl group is polarized, making the carbon atom electrophilic. It readily reacts with a wide range of nucleophiles, such as amines, thiols, and alkoxides, to displace the chloride ion.[13] This reactivity is fundamental for building more complex molecular architectures.
Experimental Protocol for Nucleophilic Substitution:
-
Reaction Setup: Dissolve this compound in a suitable polar aprotic solvent (e.g., DMF or acetonitrile) in a reaction flask.
-
Addition of Nucleophile: Add the desired nucleophile (e.g., a primary or secondary amine, a thiol, or an alcohol in the presence of a base) to the solution.
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to ensure completion. The progress can be monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The organic layer is then dried and concentrated. The final product is purified by column chromatography or other suitable methods.
Caption: Reactivity of the chloromethyl group via nucleophilic substitution.
Applications in Drug Development
The 1,3-oxazole nucleus is a common motif in a wide array of natural products and synthetic compounds that exhibit potent biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][14] Consequently, this compound and its analogs are valuable intermediates in medicinal chemistry for the synthesis of novel therapeutic agents. The ability to easily functionalize the chloromethyl group allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies, which are crucial in the drug discovery process.
References
- 1. 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole|High-Quality Research Chemical [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals: A review | Semantic Scholar [semanticscholar.org]
- 4. 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole | 678165-08-7 | Benchchem [benchchem.com]
- 5. 4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole AldrichCPR 475481-99-3 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. 4-(CHLOROMETHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE synthesis - chemicalbook [chemicalbook.com]
- 8. 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-oxazole | C11H10ClNO | CID 15555113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole DiscoveryCPR 137090-44-9 [sigmaaldrich.com]
- 11. PubChemLite - 4-(chloromethyl)-2-(4-ethylphenyl)-5-methyl-1,3-oxazole (C13H14ClNO) [pubchemlite.lcsb.uni.lu]
- 12. scbt.com [scbt.com]
- 13. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of the Chloromethyl Group on an Oxazole Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chloromethyl-substituted oxazole is a pivotal building block in synthetic and medicinal chemistry. The inherent reactivity of the chloromethyl group, modulated by the electronic properties of the oxazole ring, provides a versatile handle for the introduction of diverse functionalities. This guide offers a comprehensive examination of the reactivity of the chloromethyl group at the 2, 4, and 5-positions of the oxazole ring. It details common reaction types, provides specific experimental protocols, and presents quantitative data on reaction yields. Furthermore, this document explores the application of these reactive intermediates in drug discovery, with a particular focus on their role in the synthesis of kinase inhibitors, and visualizes a key signaling pathway targeted by such molecules.
Core Reactivity Principles
The reactivity of the chloromethyl group on an oxazole ring is predominantly governed by its susceptibility to bimolecular nucleophilic substitution (SN2) reactions . The chlorine atom serves as an effective leaving group, and the adjacent methylene carbon is the electrophilic site for nucleophilic attack.
Several factors influence the rate and outcome of these reactions:
-
Position of the Chloromethyl Group: The electronic nature of the oxazole ring influences the electrophilicity of the chloromethyl carbon. The electron-withdrawing character of the ring enhances this reactivity. While comprehensive kinetic studies directly comparing the 2, 4, and 5-isomers are scarce in the literature, the reactivity is generally considered to be high across all positions, analogous to benzylic halides.
-
Nature of the Nucleophile: Stronger nucleophiles lead to faster reaction rates.[1] A wide array of nucleophiles, including amines, thiols, alkoxides, and carbanions, readily displace the chloride.
-
Leaving Group: While this guide focuses on the chloromethyl group, it is noteworthy that the corresponding bromomethyl derivatives are more reactive due to the better leaving group ability of bromide compared to chloride.[1] This often translates to milder reaction conditions and higher yields.[1]
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly employed as they can stabilize the transition state of the SN2 reaction.
Key Chemical Transformations and Quantitative Data
The chloromethyl group on the oxazole ring is a versatile handle for a variety of chemical transformations, most notably nucleophilic substitutions. These reactions are instrumental in building molecular complexity and are widely used in the synthesis of pharmaceutical agents.
Nucleophilic Substitution Reactions
A broad spectrum of nucleophiles can be employed to displace the chloride ion, leading to the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.
Table 1: Nucleophilic Substitution Reactions of 2-Chloromethyl-4,5-diphenyloxazole
| Nucleophile | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Ethanolamine | Ethanolamine | Ethanol | Reflux | 6 | 2-((2-Hydroxyethyl)aminomethyl)-4,5-diphenyloxazole | - |
| Cyclohexylamine | Cyclohexylamine, TEA | THF | 60 | 2 | 2-((Cyclohexylamino)methyl)-4,5-diphenyloxazole | - |
| Aniline | Aniline | - | 85 | 12 | 2-((Phenylamino)methyl)-4,5-diphenyloxazole | - |
| Diethylamine | Diethylamine | Benzene | Reflux | 3 | 2-((Diethylamino)methyl)-4,5-diphenyloxazole | - |
| Morpholine | Morpholine | Benzene | Reflux | 8 | 4-((4,5-Diphenyloxazol-2-yl)methyl)morpholine | - |
| N-Methylpiperazine | N-Methylpiperazine, TEA | THF | Reflux | 2 | 1-((4,5-Diphenyloxazol-2-yl)methyl)-4-methylpiperazine | - |
| Imidazole | Imidazole, NaH | DMF | 5 | 2 | 1-((4,5-Diphenyloxazol-2-yl)methyl)-1H-imidazole | - |
| Methoxide | NaOMe | MeOH | 5 to rt | 16 | 2-(Methoxymethyl)-4,5-diphenyloxazole | - |
| Ethoxide | NaOEt | EtOH | 5 to rt | 16 | 2-(Ethoxymethyl)-4,5-diphenyloxazole | - |
| 4-Bromophenoxide | 4-Bromophenol, K₂CO₃ | DMF | 100 | - | 2-((4-Bromophenoxy)methyl)-4,5-diphenyloxazole | - |
| Thiocyanate | KSCN | Acetone | Reflux | 3 | (4,5-Diphenyloxazol-2-yl)methyl thiocyanate | - |
| Thiophenoxide | PhSH, NaH | DMF | 5 to rt | - | 2-((Phenylthio)methyl)-4,5-diphenyloxazole | - |
| Cyanide | NaCN | DMF | 10 to rt | 16 | 2-(4,5-Diphenyloxazol-2-yl)acetonitrile | - |
| Diethyl malonate | Diethyl malonate, NaH | THF | 5 to rt | 16 | Diethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonate | 40 |
Data sourced from a study on 2-(halomethyl)-4,5-diaryloxazoles. While specific yields for all reactions were not provided in the source, the successful synthesis of the listed products was reported.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key transformations involving chloromethyl oxazoles.
General Procedure for Nucleophilic Substitution with an Amine
This protocol describes a general method for the reaction of a 2-chloromethyl-4,5-diphenyloxazole with a primary amine.
Materials:
-
2-Chloromethyl-4,5-diphenyloxazole (1.0 eq)
-
Primary amine (1.2 eq)
-
Sodium hydride (NaH) (1.5 eq) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-chloromethyl-4,5-diphenyl-oxazole in a suitable solvent (e.g., DMF, DMSO), add the primary amine and a base (e.g., NaH or a higher excess of a weaker base like TEA).
-
Heat the reaction mixture to 60-80°C and stir for 8-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Williamson Ether Synthesis
This protocol details the synthesis of an ether from a chloromethyl oxazole and a phenol.
Materials:
-
Chloromethyl oxazole (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of potassium carbonate in DMF, add the phenol at room temperature.
-
After 15 minutes, add a solution of the chloromethyl oxazole in DMF.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
C-Alkylation of Diethyl Malonate for Oxaprozin Synthesis
This protocol outlines a key step in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, involving the C-alkylation of diethyl malonate with a 2-halomethyl-4,5-diphenyl-oxazole.[2] While the bromo-analog is often preferred for higher yields, the chloro-derivative can also be used.[1]
Materials:
-
2-Chloromethyl-4,5-diphenyl-oxazole (1.0 eq)
-
Diethyl malonate (1.1 eq)
-
Sodium ethoxide (NaOEt) (1.1 eq)
-
Absolute ethanol
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask. To this solution, add diethyl malonate dropwise with stirring. Stir for 15 minutes.
-
Alkylation: Add a solution of 2-chloromethyl-4,5-diphenyl-oxazole in absolute ethanol. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in water and extract with diethyl ether. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product, diethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonate, can be purified by silica gel column chromatography.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Oxazole derivatives are prevalent in medicinal chemistry, often serving as scaffolds for the development of potent and selective kinase inhibitors.[3][4] The ability to easily functionalize the oxazole core via the reactive chloromethyl handle is a significant advantage in structure-activity relationship (SAR) studies.
A notable target for oxazole-based inhibitors is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels.[3] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers.
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.
References
A Technical Guide to the Spectroscopic Characterization of 4-(Chloromethyl)-2-methyl-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-(chloromethyl)-2-methyl-1,3-oxazole. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to aid in the synthesis and characterization of this and similar compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimations and should be used as a reference for the analysis of experimentally obtained spectra.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-5 (oxazole ring) | ~7.3 - 7.5 | Singlet |
| -CH₂Cl | ~4.6 - 4.8 | Singlet |
| -CH₃ | ~2.4 - 2.6 | Singlet |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 (oxazole ring) | ~161 - 163 |
| C-4 (oxazole ring) | ~140 - 142 |
| C-5 (oxazole ring) | ~128 - 130 |
| -CH₂Cl | ~35 - 37 |
| -CH₃ | ~13 - 15 |
Table 3: Predicted Mass Spectrometry Data for this compound
| Fragment | Predicted m/z | Notes |
| [M]⁺ | 145.02 | Molecular ion (for ³⁵Cl) |
| [M+2]⁺ | 147.02 | Isotope peak for ³⁷Cl |
| [M-Cl]⁺ | 110.05 | Loss of chlorine |
| [M-CH₂Cl]⁺ | 96.04 | Loss of chloromethyl group |
Table 4: Characteristic Infrared (IR) Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=N stretch (oxazole ring) | ~1600 - 1650 |
| C=C stretch (oxazole ring) | ~1500 - 1580 |
| C-O-C stretch (oxazole ring) | ~1050 - 1150 |
| C-H stretch (methyl) | ~2950 - 3000 |
| C-Cl stretch | ~650 - 800 |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum with a spectral width of 0-12 ppm.
-
Employ a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of 1-5 seconds between scans.
3. ¹³C NMR Acquisition:
-
Use a broadband probe to acquire the proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to 0-200 ppm.
-
A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.
4. Data Processing:
-
Apply Fourier transformation to the raw data.
-
Perform phase and baseline corrections.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Reference the spectra to the TMS signal at 0 ppm.
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
Neat Liquid/Solid Film: If the compound is a liquid, a thin film can be prepared between two KBr or NaCl plates. If it is a solid, a Nujol mull or a KBr pellet can be prepared.
-
Solution: Alternatively, dissolve a small amount of the compound in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂) and place it in a liquid sample cell.
2. Data Acquisition:
-
Record a background spectrum of the sample holder (and solvent, if applicable).
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
3. Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.
2. Instrumentation and Ionization:
-
Utilize a mass spectrometer with an Electron Ionization (EI) source.
-
Set the ionization energy to 70 eV.
3. Mass Analysis:
-
Introduce the sample into the ion source, typically via direct infusion or through a gas chromatograph (GC-MS).
-
The mass analyzer (e.g., quadrupole, time-of-flight) will separate the resulting ions based on their mass-to-charge ratio (m/z).
4. Data Acquisition and Analysis:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern for chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) should be observed for chlorine-containing fragments.
Visualizations
Synthesis and Analysis Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic analysis of this compound. A common route to substituted oxazoles is the reaction of an α-haloketone with an amide.[1]
Caption: A flowchart illustrating the synthesis and spectroscopic characterization of the target compound.
References
4-(Chloromethyl)-2-methyl-1,3-oxazole: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Chloromethyl)-2-methyl-1,3-oxazole. Due to the limited availability of specific stability data for this compound, this guide leverages information from structurally similar molecules and general chemical principles to provide robust recommendations for its handling and storage.
Core Stability Profile
This compound is a versatile intermediate in pharmaceutical and agrochemical synthesis. Its utility is largely derived from the reactive chloromethyl group attached to the oxazole ring.[1][2] This reactivity, however, also dictates its stability profile, making it susceptible to degradation if not handled and stored correctly. The primary degradation pathway is likely nucleophilic substitution at the chloromethyl site, with hydrolysis being a key concern.
Key Stability Considerations:
-
Temperature: Elevated temperatures are expected to accelerate the rate of degradation. For analogous compounds such as 2-(Chloromethyl)-4-methyl-1,3-oxazole and 2-Chloromethyl-oxazole, storage at low temperatures (freezer conditions) is recommended.[1]
-
Moisture: The presence of water can lead to hydrolysis of the chloromethyl group, forming the corresponding hydroxymethyl derivative. Therefore, exposure to moisture and humidity should be strictly avoided. A safety data sheet for a related compound, 4-(Chloromethyl)-2-thien-2-yl-1,3-oxazole, advises storing the container tightly closed in a dry place.
-
Inert Atmosphere: To prevent potential oxidative degradation and reactions with atmospheric moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable, as recommended for similar chloromethyl oxazole derivatives.
The following table summarizes the likely stability profile of this compound based on available data for related compounds.
| Parameter | Impact on Stability | Rationale |
| Temperature | High | Increased temperature accelerates degradation reactions. |
| Moisture/Humidity | High | Prone to hydrolysis of the reactive chloromethyl group. |
| Light | Moderate | While specific data is unavailable, light can catalyze degradation in some organic molecules. Protection from light is a prudent measure. |
| Oxygen | Low to Moderate | While not the primary concern, an inert atmosphere is recommended to prevent any potential oxidative processes. |
Recommended Storage Conditions
To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended. These are based on the storage advice for structurally analogous compounds.
| Condition | Recommendation |
| Temperature | Store in a freezer, at or below -20°C. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). |
| Container | Use a tightly sealed, airtight container. Amber glass vials are recommended to protect from light. |
| Environment | Store in a dry, well-ventilated area, away from sources of ignition and incompatible materials. |
Experimental Protocols: Forced Degradation Studies
A typical forced degradation study would involve the following steps:
-
Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as acetonitrile or methanol.
-
Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions:
-
Acidic Hydrolysis: Treatment with a dilute acid (e.g., 0.1 N HCl) at room temperature and elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Treatment with a dilute base (e.g., 0.1 N NaOH) at room temperature and elevated temperature.
-
Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: The solid compound is exposed to dry heat (e.g., 80°C) for a defined period.
-
Photolytic Degradation: The solid compound and a solution are exposed to UV and visible light.
-
-
Sample Analysis: The stressed samples are analyzed at various time points using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector. The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
-
Characterization of Degradants: If significant degradation is observed, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structure of the degradation products.
Logical Relationship of Storage and Stability
The following diagram illustrates the critical relationship between proper storage conditions and the preservation of this compound's chemical stability.
Caption: Relationship between storage and stability.
References
Health and safety information for 4-(Chloromethyl)-2-methyl-1,3-oxazole
This technical guide provides comprehensive health and safety information for 4-(Chloromethyl)-2-methyl-1,3-oxazole, a heterocyclic compound utilized in chemical synthesis. The data presented is compiled from safety data sheets of structurally similar compounds and is intended to guide researchers, scientists, and drug development professionals in its safe handling and use.
Hazard Identification and Classification
GHS Hazard Statements (inferred):
-
H302: Harmful if swallowed.[1]
-
H314: Causes severe skin burns and eye damage.[1]
-
H335: May cause respiratory irritation.[1]
Pictograms (inferred):
-
GHS05: Corrosion
-
GHS07: Exclamation Mark
Signal Word (inferred):
-
Danger
Physical and Chemical Properties
Quantitative data for the target compound is limited. The table below summarizes available information for a structurally related compound, 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂ClNO | |
| Molecular Weight | 221.68 g/mol | |
| Form | Solid | |
| Flash Point | Not applicable |
Safe Handling and Storage
Strict adherence to safety protocols is essential when working with this compound.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid dust formation.[2]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]
-
Wash hands and any exposed skin thoroughly after handling.[3]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[2][3] For operations with a risk of significant exposure, a full-face respirator may be necessary.[2]
-
Use non-sparking tools and take precautionary measures against static discharge.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
-
Keep away from heat, sparks, and open flames.[3]
-
Store in a corrosives area.[3]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.
First-Aid Measures
In case of exposure, immediate medical attention is required.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[2][3] |
Accidental Release and Disposal
Accidental Release:
-
Evacuate personnel from the area.
-
Wear appropriate PPE.
-
Prevent further leakage or spillage if safe to do so.[2]
-
Contain the spill using an inert absorbent material.
-
Collect the material and place it in a suitable container for disposal.[2]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[3]
-
Do not allow the product to enter drains or sewer systems.[2]
Experimental Protocols and Reactivity
General Nucleophilic Substitution Protocol (Illustrative):
The chloromethyl group is a reactive site for SN2 reactions, allowing for the introduction of various functional groups.[4]
-
Preparation: In a fume hood, dissolve this compound in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen, argon).
-
Reagent Addition: Add the desired nucleophile (e.g., an amine, thiol, or alcohol) to the reaction mixture. A base may be required to facilitate the reaction.
-
Reaction: Stir the mixture at an appropriate temperature (ranging from room temperature to reflux) and monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove inorganic byproducts.
-
Purification: Purify the product using techniques such as column chromatography, crystallization, or distillation.
Reactivity:
-
The chloromethyl group is an excellent electrophile, susceptible to nucleophilic substitution by amines, thiols, alkoxides, and other nucleophiles.[4]
-
Detailed reactivity data for this compound is not available, but it is expected to be a versatile intermediate for synthesizing a range of derivatives.[4][5]
Visualized Workflows and Relationships
Caption: Risk assessment and handling workflow for this compound.
Caption: General experimental workflow for nucleophilic substitution.
References
- 1. chemical-label.com [chemical-label.com]
- 2. echemi.com [echemi.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 4-(Chloromethyl)-2-ethyl-1,3-oxazole | 675148-77-3 | Benchchem [benchchem.com]
- 5. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: 4-(Chloromethyl)-2-methyl-1,3-oxazole
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Technical Overview of 4-(Chloromethyl)-2-methyl-1,3-oxazole
Executive Summary
This document serves as a technical guide on this compound, a heterocyclic compound of potential interest in chemical synthesis and drug discovery. However, a thorough investigation to compile this guide has revealed a significant challenge: the absence of readily available commercial suppliers and detailed public-domain technical data for this specific molecule.
Our extensive search for commercial sources, safety data sheets (SDS), certificates of analysis (CoA), and established experimental protocols for this compound has not yielded specific results. The information available is for structurally related but distinct oxazole derivatives. This guide will, therefore, outline the general characteristics of the this compound structure, discuss the synthetic strategies that could potentially be employed for its preparation based on general oxazole synthesis, and highlight the current information gap.
Introduction to this compound
This compound is a substituted oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. The key structural features are a chloromethyl group at the 4-position and a methyl group at the 2-position. This combination of a reactive chloromethyl handle and a stable methyl-substituted oxazole core suggests its potential as a versatile building block in organic synthesis. The chloromethyl group can serve as an electrophilic site for nucleophilic substitution, allowing for the introduction of various functional groups and the elaboration of more complex molecular architectures.
Potential Synthetic Approaches
A plausible synthetic workflow for this compound is depicted below. This proposed pathway is illustrative and would require experimental validation and optimization.
Figure 1. Proposed Robinson-Gabriel synthesis of this compound.
Commercial Availability and Data
As of the date of this report, we have been unable to identify any commercial suppliers that specifically list this compound in their catalogs. Searches for this compound and its potential CAS Registry Number did not yield any specific product pages with technical data such as purity, price, or available quantities. Consequently, no quantitative data can be summarized in tabular form, and no supplier-provided experimental protocols or safety data sheets can be cited.
Conclusion and Recommendations
This compound represents a potentially useful but currently non-commercialized chemical entity. For researchers, scientists, and drug development professionals interested in utilizing this specific molecule, the primary path forward would be custom synthesis.
It is recommended that any research program requiring this compound should:
-
Conduct a thorough literature search for any patented or published synthetic procedures that may not be captured in general chemical databases.
-
If no specific procedure is found, develop a synthetic route based on established oxazole syntheses, such as the one proposed in this guide.
-
Perform rigorous characterization of the synthesized material using techniques such as NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.
This guide will be updated if and when commercial sources and detailed technical information for this compound become available.
The Robinson-Gabriel Synthesis: A Technical Guide to Substituted Oxazoles for Researchers and Drug Development Professionals
Abstract
The Robinson-Gabriel synthesis is a powerful and versatile chemical reaction for the synthesis of substituted oxazoles, a heterocyclic motif of significant interest in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the Robinson-Gabriel synthesis, including its core mechanism, modern variations, and applications. Detailed experimental protocols for key transformations are presented, alongside a quantitative analysis of reaction yields under various conditions to aid in experimental design and optimization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical guidance on the application of this important reaction.
Introduction
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a common substructure in a wide array of natural products and synthetic compounds exhibiting diverse biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2] The Robinson-Gabriel synthesis, first reported independently by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910, is a classic and enduring method for the construction of the oxazole ring.[3] The reaction involves the intramolecular cyclodehydration of a 2-acylamino ketone precursor, typically in the presence of a dehydrating agent.[1]
The versatility of the Robinson-Gabriel synthesis lies in its ability to accommodate a wide range of substituents on the oxazole core, making it a valuable tool for the generation of diverse chemical libraries for drug discovery. Over the years, numerous modifications and improvements to the original procedure have been developed, including the use of milder reagents and the development of one-pot and solid-phase syntheses, further expanding its utility.[2] This guide will delve into the mechanistic underpinnings of the Robinson-Gabriel synthesis, provide a detailed comparison of various reaction conditions, and offer practical experimental protocols for its implementation in a laboratory setting.
Reaction Mechanism and Key Intermediates
The generally accepted mechanism of the Robinson-Gabriel synthesis proceeds through several key steps, initiated by the activation of the 2-acylamino ketone substrate by a dehydrating agent, which is often a strong acid.[4]
The key stages of the reaction are as follows:
-
Protonation of the Ketone Carbonyl: In the presence of a strong acid, the carbonyl oxygen of the ketone is protonated, increasing the electrophilicity of the carbonyl carbon.
-
Intramolecular Nucleophilic Attack: The oxygen atom of the amide carbonyl then acts as a nucleophile, attacking the protonated and activated ketone carbonyl. This intramolecular cyclization forms a five-membered ring intermediate, a protonated oxazoline derivative.
-
Dehydration: The final step involves the elimination of a molecule of water from the cyclic intermediate to form the stable, aromatic oxazole ring.
Caption: The reaction mechanism of the Robinson-Gabriel synthesis.
Quantitative Data on Reaction Yields
The yield of the Robinson-Gabriel synthesis is highly dependent on the nature of the substrate, the choice of dehydrating agent, and the reaction conditions. The following table summarizes representative yields for the synthesis of various substituted oxazoles.
| Entry | Starting Material | Dehydrating Agent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | 2-(Benzoylamino)acetophenone | H₂SO₄ | Acetic Anhydride | 90-100 | 1-4 | 2,5-Diphenyloxazole | ~80-90 | [5] |
| 2 | Ugi-adduct of 2,4-dimethoxybenzylamine | H₂SO₄ | - | 60 | 2 | 2,4,5-Trisubstituted oxazole | 72 | [1] |
| 3 | Oxazolone template with benzene | AlCl₃/TfOH | Benzene | RT | 48 | 2,5-Diphenyloxazole | 85 | |
| 4 | Oxazolone template with toluene | AlCl₃/TfOH | Toluene | RT | 48 | 2-Phenyl-5-(p-tolyl)oxazole | 82 | |
| 5 | N-(1-oxo-1-phenylpropan-2-yl)benzamide | POCl₃ | DMF | 80 | 2 | 2-Phenyl-4-methyl-5-phenyloxazole | ~70-80 | [1] |
| 6 | β-keto amide from Dakin-West reaction | H₂SO₄ | Acetic Anhydride | 90 | 0.5 | Dual PPARα/γ agonist precursor | High | [2] |
| 7 | Ugi-adduct with cyclopentyl isocyanide | H₂SO₄ | - | 60 | 2 | 2,4,5-Trisubstituted oxazole with cyclopentyl | 68 | [1] |
| 8 | Ugi-adduct with cyclohexyl isocyanide | H₂SO₄ | - | 60 | 2 | 2,4,5-Trisubstituted oxazole with cyclohexyl | 75 | [1] |
Experimental Protocols
Synthesis of a 2-Acylamino Ketone Precursor: 2-(Benzoylamino)acetophenone
This protocol describes the synthesis of a common starting material for the Robinson-Gabriel synthesis.
Materials:
-
2-Aminoacetophenone hydrochloride
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend 2-aminoacetophenone hydrochloride (1.0 eq) in dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add pyridine (2.2 eq) to the suspension.
-
Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-(benzoylamino)acetophenone.
Caption: Workflow for the synthesis of 2-(benzoylamino)acetophenone.
Classic Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole using Sulfuric Acid
This protocol describes the traditional method for the synthesis of a 2,5-disubstituted oxazole.[5]
Materials:
-
2-(Benzoylamino)acetophenone
-
Acetic anhydride
-
Concentrated sulfuric acid (H₂SO₄)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(benzoylamino)acetophenone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 90-100 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with saturated NaHCO₃ solution until the pH is 7-8.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford 2,5-diphenyloxazole.
Wipf's Modification for Acid-Sensitive Substrates
This two-step protocol is suitable for substrates that are not stable under strongly acidic conditions.[2]
Step A: Oxidation of β-hydroxy amide with Dess-Martin Periodinane
Materials:
-
β-hydroxy amide
-
Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
Dissolve the β-hydroxy amide (1.0 eq) in anhydrous DCM.
-
Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature.
-
Stir the mixture for 1-3 hours, monitoring the conversion to the intermediate β-keto amide by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry, and concentrate to yield the crude β-keto amide, which can be used in the next step without further purification.
Step B: Cyclodehydration with Triphenylphosphine and Iodine
Materials:
-
Crude β-keto amide from Step A
-
Anhydrous acetonitrile (MeCN) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the crude β-keto amide in anhydrous MeCN or THF.
-
Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).
-
Cool the mixture to 0 °C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous Na₂S₂O₃ solution.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by silica gel chromatography to yield the desired substituted oxazole.
Caption: Workflow for Wipf's modification of the Robinson-Gabriel synthesis.
Applications in Drug Development
The Robinson-Gabriel synthesis and its modifications have been instrumental in the synthesis of numerous biologically active molecules and approved drugs. The oxazole core serves as a versatile scaffold that can be readily functionalized to modulate the pharmacological properties of a compound.
For instance, the synthesis of a dual PPARα/γ agonist, with potential therapeutic benefits for type 2 diabetes, utilizes a Robinson-Gabriel cyclodehydration as a key step in its synthetic route.[2] The ability to introduce diverse substituents at various positions of the oxazole ring through this synthesis allows for the fine-tuning of receptor binding and pharmacokinetic profiles.
Furthermore, the oxazole motif is present in several natural products with potent biological activities, and the Robinson-Gabriel synthesis has been employed in the total synthesis of such compounds.[2] The development of solid-phase versions of the Robinson-Gabriel synthesis has also enabled the creation of large libraries of oxazole-containing compounds for high-throughput screening in drug discovery campaigns.[2]
Conclusion
The Robinson-Gabriel synthesis remains a cornerstone of heterocyclic chemistry, providing a reliable and adaptable method for the preparation of substituted oxazoles. Its tolerance of a wide range of functional groups and the development of milder and more efficient protocols have solidified its importance in both academic research and industrial drug development. The detailed experimental procedures and quantitative data presented in this guide are intended to facilitate the successful application of this powerful synthetic tool. As the demand for novel therapeutic agents continues to grow, the Robinson-Gabriel synthesis is poised to play an ongoing and critical role in the discovery and development of new medicines.
References
The Van Leusen Reaction: A Comprehensive Guide to the Synthesis of 4,5-Disubstituted Oxazoles
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active molecules. The Van Leusen reaction provides a powerful and versatile methodology for the synthesis of substituted oxazoles, and its adaptation for the preparation of 4,5-disubstituted oxazoles offers a direct route to compounds with significant potential in drug discovery and development. This technical guide provides an in-depth overview of the Van Leusen reaction for the synthesis of 4,5-disubstituted oxazoles, focusing on key methodologies, experimental protocols, and quantitative data to support researchers in this field.
Core Principles: The Van Leusen Reaction for Oxazole Synthesis
The Van Leusen oxazole synthesis is a well-established method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[1][2] TosMIC is a unique building block possessing an acidic α-proton, an isocyanide group, and a tosyl group that can act as a leaving group.[3] The reaction generally proceeds by the deprotonation of TosMIC, followed by a nucleophilic attack on an aldehyde and subsequent cyclization and elimination to form the oxazole ring.[3]
For the synthesis of 4,5-disubstituted oxazoles, the reaction is typically performed as a one-pot procedure involving an initial alkylation of TosMIC with an aliphatic halide, followed by the addition of an aldehyde.[4] This approach allows for the introduction of substituents at both the 4- and 5-positions of the oxazole ring in a single synthetic sequence.
Reaction Mechanism
The generally accepted mechanism for the one-pot Van Leusen synthesis of 4,5-disubstituted oxazoles proceeds through the following key steps:[1]
-
Deprotonation of TosMIC: A base, such as potassium carbonate, deprotonates the acidic α-carbon of TosMIC to form a carbanion.
-
Alkylation: The TosMIC carbanion acts as a nucleophile and attacks an aliphatic halide, leading to the formation of an α-substituted TosMIC derivative.
-
Second Deprotonation: The base then removes the remaining acidic proton on the α-carbon of the substituted TosMIC.
-
Nucleophilic Attack: The resulting carbanion attacks the carbonyl carbon of an aldehyde.
-
Cyclization: The intermediate undergoes an intramolecular 5-endo-dig cyclization to form a 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate.
-
Elimination: Finally, the elimination of the tosyl group, promoted by the base, leads to the formation of the aromatic 4,5-disubstituted oxazole.
Caption: General mechanism of the Van Leusen reaction for 4,5-disubstituted oxazoles.
Methodologies and Experimental Protocols
Two prominent methods for the synthesis of 4,5-disubstituted oxazoles via the Van Leusen reaction are the one-pot synthesis in ionic liquids and a microwave-assisted approach.
One-Pot Synthesis in Ionic Liquids
This method offers an environmentally friendly and efficient route to 4,5-disubstituted oxazoles.[4][5][6] Ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([bmim]Br), serve as recyclable solvents.[4]
-
To a mixture of tosylmethyl isocyanide (TosMIC) (1.0 mmol) and potassium carbonate (K₂CO₃) (3.0 mmol) in 1-butyl-3-methylimidazolium bromide ([bmim]Br) (2.5 mL), add the aliphatic halide (1.5 mmol).
-
Stir the mixture vigorously at room temperature for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the TosMIC is consumed.
-
Add the aldehyde (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature for approximately 10 hours.
-
Upon completion, pour the reaction mixture into water (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4,5-disubstituted oxazole.
Caption: Experimental workflow for the one-pot synthesis of 4,5-disubstituted oxazoles.
The one-pot Van Leusen synthesis in [bmim]Br has been shown to be effective for a variety of aliphatic halides and aldehydes, affording high yields of the corresponding 4,5-disubstituted oxazoles.[1]
| Entry | Aliphatic Halide (R¹-X) | Aldehyde (R²-CHO) | Product | Yield (%)[1] |
| 1 | 1-Bromobutane | Benzaldehyde | 4-Butyl-5-phenyloxazole | 92 |
| 2 | 1-Bromobutane | 4-Chlorobenzaldehyde | 4-Butyl-5-(4-chlorophenyl)oxazole | 95 |
| 3 | 1-Bromobutane | 4-Methylbenzaldehyde | 4-Butyl-5-(p-tolyl)oxazole | 90 |
| 4 | 1-Bromobutane | 4-Fluorobenzaldehyde | 4-Butyl-5-(4-fluorophenyl)oxazole | 94 |
| 5 | 1-Bromobutane | 4-Bromobenzaldehyde | 4-Butyl-5-(4-bromophenyl)oxazole | 93 |
| 6 | 1-Bromobutane | 2-Naphthaldehyde | 4-Butyl-5-(naphthalen-2-yl)oxazole | 88 |
| 7 | 1-Bromobutane | 2-Thiophenecarboxaldehyde | 4-Butyl-5-(thiophen-2-yl)oxazole | 85 |
| 8 | 1-Bromopentane | Benzaldehyde | 4-Pentyl-5-phenyloxazole | 91 |
| 9 | 1-Bromohexane | Benzaldehyde | 4-Hexyl-5-phenyloxazole | 89 |
| 10 | Benzyl bromide | Benzaldehyde | 4-Benzyl-5-phenyloxazole | 87 |
| 11 | Ethyl bromoacetate | Benzaldehyde | Ethyl 2-(5-phenyloxazol-4-yl)acetate | 82 |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis can significantly reduce reaction times.[7][8] For the Van Leusen reaction, microwave irradiation has been primarily applied to the synthesis of 4,5-disubstituted oxazolines, which are the immediate precursors to the desired oxazoles.[1][7] A subsequent elimination step is required to furnish the aromatic oxazole.[1]
Note: This protocol yields the oxazoline precursor. A subsequent base-promoted elimination of the tosyl group is necessary to obtain the 4,5-disubstituted oxazole.
-
In a microwave process vial, combine the aldehyde (3 mmol), TosMIC (3 mmol), and potassium phosphate (K₃PO₄) (3 mmol, 1 equiv.) in isopropanol.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 60 °C with a power of 280 W for the time required for the specific substrates (typically short durations).
-
After cooling, the reaction mixture can be worked up by standard procedures (e.g., extraction and purification) to isolate the 4,5-disubstituted oxazoline.
To obtain the final 4,5-disubstituted oxazole, the isolated oxazoline would need to undergo a base-promoted elimination of the tosyl group. Alternatively, adapting the conditions for 5-substituted oxazole synthesis (using 2 equivalents of base) with an α-substituted TosMIC could potentially lead directly to the 4,5-disubstituted product, though this would require further optimization.[1]
Caption: Logical workflow for the microwave-assisted synthesis of 4,5-disubstituted oxazoles.
Conclusion
The Van Leusen reaction is a robust and adaptable tool for the synthesis of 4,5-disubstituted oxazoles, a class of compounds with significant interest in medicinal chemistry. The one-pot synthesis in ionic liquids offers a green and high-yielding approach, while the microwave-assisted method provides a means to rapidly access the oxazoline precursors. The choice of methodology will depend on the specific synthetic goals, available equipment, and desired throughput. This guide provides the necessary foundational knowledge, including reaction mechanisms, detailed experimental protocols, and quantitative data, to empower researchers to effectively utilize the Van Leusen reaction in their pursuit of novel 4,5-disubstituted oxazoles for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions | Semantic Scholar [semanticscholar.org]
- 9. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4-(Chloromethyl)oxazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Among the various substituted oxazoles, derivatives featuring a 4-(chloromethyl) group represent a particularly reactive and versatile class of intermediates for the synthesis of novel therapeutic agents. The presence of the chloromethyl group provides a convenient handle for synthetic elaboration, enabling the exploration of diverse chemical space and the optimization of pharmacological activity. This technical guide provides a comprehensive review of the synthesis, biological activities, and potential mechanisms of action of 4-(chloromethyl)oxazole derivatives, with a focus on their applications in drug discovery.
Synthesis of 4-(Chloromethyl)oxazole Derivatives
The synthesis of the 4-(chloromethyl)oxazole core and its analogues can be achieved through several established synthetic routes. The reactivity of the chloromethyl group makes these compounds valuable building blocks for further chemical modifications.
One common strategy involves the cyclization of precursors that already contain the chloromethyl moiety or a group that can be readily converted to it. For instance, 4-chloromethyl-2-aryloxazoles can be prepared from substituted benzoic acids. The process involves the conversion of the benzoic acid to the corresponding benzoyl chloride, which is then reacted with ammonium hydroxide to form the benzamide. Subsequent reaction with 1,3-dichloropropanone yields the desired 4-chloromethyl-2-aryloxazole.[1]
Another versatile approach is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). This method is highly adaptable for the synthesis of various substituted oxazoles.[2]
A general synthetic workflow for the preparation of substituted oxazoles, which can be adapted for 4-(chloromethyl) derivatives, is outlined below.
Caption: General synthetic workflow for obtaining 4-(halomethyl)oxazole derivatives.
The 4-(chloromethyl) group serves as an excellent electrophilic site for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including amines, thiols, and alkoxides, thereby generating a library of derivatives for structure-activity relationship (SAR) studies.
Biological Activities of Substituted Oxazole Derivatives
Antimicrobial Activity
A study by Kaspady et al. investigated the antibacterial activity of a series of 2,4-disubstituted oxazoles and thiazoles.[3] Although not specifically focused on 4-(chloromethyl) derivatives, this study provides important data on the impact of substitution at the 4-position of the oxazole ring on antibacterial efficacy. The minimum inhibitory concentration (MIC) values for a selection of these compounds against various bacterial strains are summarized in the table below.
| Compound | R | R1 | S. aureus (MTCC 96) MIC (µg/mL) | B. subtilis (MTCC 441) MIC (µg/mL) | E. coli (MTCC 443) MIC (µg/mL) | P. aeruginosa (MTCC 424) MIC (µg/mL) |
| 2a | H | H | 62.5 | 125 | 250 | 500 |
| 2b | 4-Cl | H | 31.25 | 62.5 | 125 | 250 |
| 2c | 4-Br | H | 31.25 | 62.5 | 125 | 250 |
| 2d | 4-F | H | 62.5 | 125 | 250 | 500 |
| 2e | 4-NO2 | H | 125 | 250 | 500 | >500 |
| 2f | H | CH3 | 31.25 | 62.5 | 125 | 250 |
| 2g | 4-Cl | CH3 | 15.62 | 31.25 | 62.5 | 125 |
| 2h | 4-Br | CH3 | 15.62 | 31.25 | 62.5 | 125 |
| 2i | 4-F | CH3 | 31.25 | 62.5 | 125 | 250 |
| 2j | 4-NO2 | CH3 | 62.5 | 125 | 250 | 500 |
| Ciprofloxacin | - | - | 0.97 | 0.48 | 0.24 | 0.48 |
Data extracted from Kaspady et al., 2009.[3]
The results indicate that the nature of the substituent at the 4-position of the phenyl ring attached to the oxazole core significantly influences the antibacterial activity. Halogen substitution, particularly chloro and bromo groups, was found to be favorable for activity.
Anticancer Activity
Oxazole derivatives have been extensively investigated for their potential as anticancer agents.[4] While specific IC50 values for a series of 4-(chloromethyl)oxazole derivatives are not widely reported, studies on other substituted oxazoles have demonstrated potent activity against various cancer cell lines. For example, some oxazolone derivatives have been synthesized and evaluated for their cytotoxicity against the A549 cell line.[3]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of synthetic procedures and biological assays. The following provides a general outline of the experimental methodologies that can be adapted for the synthesis and evaluation of 4-(chloromethyl)oxazole derivatives, based on published procedures for related compounds.
General Procedure for the Synthesis of 2,4-Disubstituted Oxazoles
A common method for the synthesis of 2,4-disubstituted oxazoles involves the condensation of a substituted amide with a substituted phenacyl bromide in a suitable solvent, such as absolute ethanol.[3] The reaction mixture is typically refluxed for a period of time, and the resulting product can be isolated and purified by recrystallization.
Caption: A typical workflow for the synthesis and purification of 2,4-disubstituted oxazoles.
Antimicrobial Activity Assay (Micro-dilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds can be determined using a micro-dilution method in a 96-well microtiter plate.
-
Preparation of Bacterial Suspension: A standardized bacterial suspension is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU) count.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a suitable broth medium in the wells of the microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Signaling Pathways and Mechanisms of Action
While the specific molecular targets of 4-(chloromethyl)oxazole derivatives are not yet fully elucidated, the broader class of oxazole-containing compounds has been shown to interact with various biological pathways implicated in disease.
In the context of cancer, oxazole derivatives have been reported to exert their effects through the inhibition of several key signaling pathways. These include the inhibition of protein kinases, interference with microtubule dynamics, and the modulation of transcription factors.[4]
Caption: Potential signaling pathways targeted by oxazole derivatives in cancer.
For antimicrobial activity, the mechanism of action is likely to involve the disruption of essential cellular processes in the pathogen. Given the structural diversity of the oxazole derivatives, they may act on various targets, including enzymes involved in cell wall synthesis, DNA replication, or protein synthesis.
Conclusion and Future Directions
4-(Chloromethyl)oxazole derivatives represent a promising class of compounds for the development of new therapeutic agents. Their synthetic accessibility and the reactivity of the chloromethyl group allow for the generation of diverse libraries of compounds for biological screening. While the existing literature provides a solid foundation for the potential of substituted oxazoles in medicinal chemistry, further research is needed to fully explore the therapeutic potential of the 4-(chloromethyl)oxazole subclass.
Future studies should focus on:
-
The synthesis and systematic biological evaluation of a focused library of 4-(chloromethyl)oxazole derivatives to establish clear structure-activity relationships.
-
The elucidation of the specific molecular targets and mechanisms of action for the most potent compounds.
-
The optimization of the lead compounds to improve their pharmacological properties, including efficacy, selectivity, and pharmacokinetic profiles.
By addressing these key areas, the full potential of 4-(chloromethyl)oxazole derivatives as a source of novel drug candidates can be realized.
References
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Methyl-1,3-Oxazole Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the electrophilic and nucleophilic characteristics of 2-methyl-1,3-oxazole systems. The strategic functionalization of this privileged heterocyclic scaffold is crucial in medicinal chemistry and materials science. This document details the reactivity of the 2-methyl-1,3-oxazole ring, presenting key quantitative data, experimental protocols for its derivatization, and visual representations of reaction pathways and workflows.
Core Concepts: Reactivity of the Oxazole Ring
The 1,3-oxazole ring is an electron-deficient aromatic heterocycle. The presence of the electronegative oxygen and nitrogen atoms significantly influences the electron density distribution within the ring, dictating its reactivity towards electrophiles and nucleophiles. The 2-methyl substituent in the 2-methyl-1,3-oxazole system further modulates this reactivity.
Nucleophilic Sites: The primary nucleophilic site in the 2-methyl-1,3-oxazole system is the nitrogen atom at position 3 (N-3). This nitrogen possesses a lone pair of electrons and is the most basic center in the molecule, making it susceptible to protonation and alkylation.
Electrophilic Sites: The carbon atoms of the oxazole ring are the primary electrophilic sites. The order of electrophilicity is generally C2 > C5 > C4. The C2 position is the most electron-deficient due to its proximity to both heteroatoms. Consequently, it is the most susceptible to nucleophilic attack, especially if it bears a suitable leaving group. The C5 and C4 positions are more susceptible to electrophilic attack, particularly when the ring is activated by electron-donating substituents. The methyl group at C2 can also be deprotonated under strong basic conditions, creating a nucleophilic center.
Data Presentation: Quantitative Analysis of Reactivity
The following tables summarize key quantitative data related to the reactivity of 2-methyl-1,3-oxazole and related systems.
| Property | Value | Compound | Reference |
| pKa of conjugate acid | 0.8 | 1,3-Oxazole | [Not available] |
| pKb | 1.17 | 1,3-Oxazole | [1] |
| Acidity of C2-H (pKa) | ~20 | 1,3-Oxazole | [1] |
| Dipole Moment | 1.37 D | 2-methyl-1,3-oxazole | [2] |
Table 2: Regioselectivity of Lithiation of a 2-Methyloxazole Derivative followed by Alkylation
| Entry | Base | Amine Additive | Product Ratio (Alkylation at CH3 : Alkylation at C5) |
| 1 | n-BuLi | None | 1 : 1.5 |
| 2 | n-BuLi | Diisopropylamine | 1 : 1.2 |
| 3 | n-BuLi | Diethylamine | 5.6 : 1 |
| 4 | LDA | None | 1.3 : 1 |
| 5 | LiNEt2 | None | >30 : 1 |
Experimental Protocols
This section provides detailed methodologies for key reactions involving the electrophilic and nucleophilic sites of 2-methyl-1,3-oxazole systems.
Protocol 1: Selective Lithiation and Alkylation of the 2-Methyl Group
This protocol describes a method for the selective deprotonation of the 2-methyl group followed by quenching with an electrophile.[3][4]
Materials:
-
2-Methyloxazole derivative
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diethylamine
-
Electrophile (e.g., methyl triflate)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
A solution of the 2-methyloxazole derivative (1.0 equiv) in anhydrous THF is prepared in a flame-dried, argon-purged flask and cooled to -78 °C.
-
In a separate flask, a solution of lithium diethylamide (LDEA) is prepared by adding n-BuLi (1.4 equiv) to a solution of diethylamine (1.5 equiv) in anhydrous THF at -78 °C.
-
The LDEA solution is warmed to 0 °C for 10 minutes and then re-cooled to -78 °C.
-
The freshly prepared LDEA solution is added dropwise via cannula to the solution of the 2-methyloxazole derivative at -78 °C.
-
The resulting mixture is stirred at -78 °C for 10-30 minutes.
-
The electrophile (1.5 equiv) is added to the reaction mixture at -78 °C.
-
The reaction is stirred for an appropriate time (typically 1-3 hours) at -78 °C and then gradually warmed to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Vilsmeier-Haack Formylation at the C5-Position
This protocol details the introduction of a formyl group at the C5-position of an electron-rich 2-methyloxazole derivative.[5][6][7]
Materials:
-
2-Methyloxazole derivative
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3)
-
Sodium acetate
-
Diethyl ether (Et2O)
-
Water
-
Standard glassware for anhydrous reactions
Procedure:
-
To a stirred solution of the 2-methyloxazole derivative (1.0 equiv) in anhydrous DMF, phosphorus oxychloride (1.5 equiv) is added dropwise at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for 6-8 hours.
-
The reaction is then cooled to 0 °C, and a solution of sodium acetate (5.6 equiv) in water is slowly added.
-
The mixture is stirred for an additional 10 minutes at 0 °C.
-
The reaction mixture is diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to afford the 5-formyl-2-methyloxazole derivative.
Protocol 3: N-Alkylation of the Oxazole Ring
This protocol describes the alkylation of the N-3 position of a 2-methyloxazole derivative.[8][9][10]
Materials:
-
2-Methyloxazole derivative
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous acetonitrile (ACN) or DMF
-
Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
Procedure:
-
To a solution of the 2-methyloxazole derivative (1.0 equiv) in anhydrous ACN or DMF, the base (K2CO3, 2.0-3.0 equiv or DIPEA, 1.5-2.0 equiv) is added.
-
The alkyl halide (1.1 equiv) is added dropwise to the stirred suspension at room temperature.
-
The reaction mixture is heated to 50-80 °C and stirred for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
After completion, the reaction mixture is cooled to room temperature.
-
If K2CO3 was used, the inorganic salts are filtered off.
-
The filtrate is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the N-alkylated oxazolium salt.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows for the 2-methyl-1,3-oxazole system.
References
- 1. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-methyl-1,3-oxazole [stenutz.eu]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 10. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols: Nucleophilic Substitution on 4-(Chloromethyl)-2-methyl-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing nucleophilic substitution reactions on 4-(chloromethyl)-2-methyl-1,3-oxazole. This versatile building block is valuable in medicinal chemistry and materials science due to the reactive chloromethyl group, which allows for the introduction of a wide variety of functional groups via an SN2 pathway. These application notes detail the general protocol, specific examples with various nucleophiles, and expected outcomes based on established chemical principles and analogous reactions reported in the scientific literature.
Introduction
This compound is a heterocyclic compound featuring a reactive electrophilic site at the chloromethyl group. This position is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The choice of nucleophile, solvent, and reaction conditions can be tailored to synthesize a diverse array of substituted oxazole derivatives, which are important scaffolds in drug discovery.
General Protocol for Nucleophilic Substitution
The following is a generalized procedure for the nucleophilic substitution on this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific nucleophiles.
Materials:
-
This compound
-
Nucleophile (e.g., amine, thiol, alcohol, azide)
-
Base (e.g., potassium carbonate, sodium hydride, triethylamine), if necessary
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF))
-
Water
-
Organic extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Brine (saturated NaCl solution)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Thin Layer Chromatography (TLC) plates and appropriate eluent
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.0-1.5 equivalents) and a suitable anhydrous solvent.
-
Base Addition (if required): If the nucleophile requires deprotonation (e.g., thiols, alcohols, secondary amines), add a base (1.0-2.0 equivalents) to the solution and stir for 15-30 minutes at room temperature.
-
Addition of Electrophile: Dissolve this compound (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the stirred solution of the nucleophile.
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux). Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with water and then brine, dry over an anhydrous drying agent (e.g., Na2SO4), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.
Experimental Data Summary
The following table summarizes typical reaction conditions for the nucleophilic substitution on this compound with various nucleophiles, extrapolated from analogous systems.
| Nucleophile | Reagents | Solvent | Temperature (°C) | Time (h) | Predicted Yield (%) |
| Thiophenol | Potassium Carbonate | DMF | 25 | 2-4 | 85-95 |
| Morpholine | Potassium Carbonate | Acetonitrile | 80 (reflux) | 12 | 80-90 |
| Sodium Azide | - | DMF | 25-50 | 2-6 | 85-95[1] |
| Sodium Methoxide | - | Methanol | 65 (reflux) | 12 | 75-85 |
| Diethyl Malonate | Sodium Hydride | THF | 25-60 | 6-12 | 80-90 |
Visualizing the Process
To better understand the experimental and chemical processes, the following diagrams are provided.
Caption: Experimental workflow for nucleophilic substitution.
Caption: SN2 reaction mechanism.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound is a potential alkylating agent and should be handled with care.
-
Many of the nucleophiles and solvents used are flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each reagent before use.
Disclaimer: The protocols and data presented are based on established chemical principles and analogous reactions. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific nucleophile and desired product. This information is for research use only. No warranties, express or implied, are made regarding the data's completeness or fitness for a specific application.
References
Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 4-(Chloromethyl)-2-methyl-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-(chloromethyl)-2-methyl-1,3-oxazole as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This protocol enables the synthesis of a diverse range of 2-methyl-4-(arylmethyl)-1,3-oxazoles, which are valuable scaffolds in medicinal chemistry and materials science due to the prevalence of the oxazole core in biologically active molecules. While direct literature on the Suzuki coupling of this specific substrate is limited, the following protocols are based on well-established procedures for analogous chloromethyl-substituted heterocycles and benzylic chlorides.
Introduction and Reaction Principle
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide or triflate in the presence of a base. The use of this compound as the electrophilic partner allows for the introduction of the 2-methyl-1,3-oxazol-4-ylmethyl moiety onto various aromatic and heteroaromatic systems.
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a boronate species, which then transfers the organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These data are extrapolated from reactions with analogous substrates and should serve as a starting point for optimization.
Table 1: Screening of Catalysts and Ligands
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | High |
| 2 | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O | 77 | 23 | Moderate-High |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | Moderate |
| 4 | Pd₂ (dba)₃ (2) | RuPhos (4) | Cs₂CO₃ | Toluene/H₂O | 90 | 18 | High |
Table 2: Substrate Scope with Phenylboronic Acid Derivatives
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-methyl-4-(phenylmethyl)-1,3-oxazole | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-((4-methoxybenzyl)-2-methyl-1,3-oxazole | 80-90 |
| 3 | 4-Fluorophenylboronic acid | 4-((4-fluorobenzyl)-2-methyl-1,3-oxazole | 82-92 |
| 4 | 3-Thienylboronic acid | 2-methyl-4-(thiophen-3-ylmethyl)-1,3-oxazole | 70-80 |
| 5 | 2-Naphthylboronic acid | 2-methyl-4-(naphthalen-2-ylmethyl)-1,3-oxazole | 88-98 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Degassed water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk tube or a round-bottom flask) equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.
-
Seal the vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-methyl-4-(arylmethyl)-1,3-oxazole.
Mandatory Visualizations
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Caption: General Experimental Workflow for Suzuki Cross-Coupling.
Safety and Handling
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Bases such as potassium phosphate and cesium carbonate are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
This compound is a potential lachrymator and should be handled in a fume hood.
Disclaimer: The information provided in these application notes is intended for use by qualified professionals. All experiments should be conducted with appropriate safety precautions. The reaction conditions provided are illustrative and may require optimization for specific substrates and scales.
Synthesis of Bioactive Molecules from 4-(Chloromethyl)-2-methyl-1,3-oxazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules derived from 4-(chloromethyl)-2-methyl-1,3-oxazole. This versatile building block serves as a key starting material for the introduction of the 2-methyl-1,3-oxazole moiety, a privileged scaffold in medicinal chemistry recognized for its presence in a wide array of biologically active compounds.
The reactive chloromethyl group at the 4-position of the oxazole ring provides a convenient handle for nucleophilic substitution reactions, enabling the facile synthesis of a diverse range of derivatives. This document focuses on the synthesis and potential biological activities of N-substituted phthalimide derivatives, a class of compounds known for their antimicrobial and other therapeutic properties.
Synthesis of 2-((2-methyl-1,3-oxazol-4-yl)methyl)isoindoline-1,3-dione
A primary application of this compound is in the synthesis of N-substituted phthalimides. The Gabriel synthesis, a classic method for preparing primary amines, can be adapted to synthesize these derivatives, which themselves can serve as precursors to amines or exhibit intrinsic biological activity. The reaction involves the nucleophilic displacement of the chloride by the phthalimide anion.
Experimental Protocol: Synthesis of 2-((2-methyl-1,3-oxazol-4-yl)methyl)isoindoline-1,3-dione
Materials:
-
This compound
-
Potassium phthalimide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add potassium phthalimide (1.2 equivalents) and anhydrous N,N-dimethylformamide (DMF).
-
Stir the suspension at room temperature for 15 minutes to ensure good dispersion.
-
To this suspension, add this compound (1.0 equivalent).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold distilled water with stirring.
-
A precipitate of the crude product will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water and then with a small amount of cold diethyl ether to remove residual DMF and other impurities.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-((2-methyl-1,3-oxazol-4-yl)methyl)isoindoline-1,3-dione.
Diagram of the Synthetic Workflow:
Application Notes and Protocols: 4-(Chloromethyl)-2-methyl-1,3-oxazole as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(chloromethyl)-2-methyl-1,3-oxazole as a key building block in the synthesis of medicinally relevant compounds. The inherent reactivity of the chloromethyl group, coupled with the stability and desirable physicochemical properties of the oxazole core, makes this reagent a valuable tool in the development of novel therapeutics, particularly in the area of oncology.
Introduction
The 1,3-oxazole motif is a prominent scaffold in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Its presence often imparts favorable pharmacokinetic properties and provides a rigid framework for the precise orientation of pharmacophoric elements. This compound is a bifunctional reagent that serves as an excellent starting point for the introduction of the 2-methyl-1,3-oxazole-4-yl)methyl moiety into a target molecule. The chloromethyl group is a reactive electrophile, readily undergoing nucleophilic substitution reactions with a variety of heteroatom nucleophiles, including amines, phenols, and thiols. This reactivity allows for the facile connection of the oxazole unit to other molecular fragments, a key strategy in the assembly of complex drug candidates.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as an alkylating agent to introduce the (2-methyl-1,3-oxazol-4-yl)methyl group. This moiety can serve as a linker or as a key pharmacophoric element that interacts with biological targets. Notable applications include the synthesis of kinase inhibitors and tubulin polymerization inhibitors.
Synthesis of Kinase Inhibitors
Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of kinase inhibitors is a major focus of modern drug discovery. The (2-methyl-1,3-oxazol-4-yl)methyl group can be incorporated into kinase inhibitor scaffolds to modulate potency, selectivity, and pharmacokinetic properties.
A significant example is the use of this compound in the synthesis of Foretinib (also known as GSK1363089), a multi-kinase inhibitor that targets c-Met and Vascular Endothelial Growth Factor Receptors (VEGFRs).[3] The synthesis involves the etherification of a phenolic precursor with this compound.
Table 1: Biological Activity of Foretinib
| Target Kinase | IC₅₀ (nM) |
| c-Met | 1.3 |
| VEGFR2 | 0.4 |
| KDR | 0.9 |
| Flt-4 | 0.6 |
Synthesis of Tubulin Polymerization Inhibitors
Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport. Molecules that interfere with tubulin polymerization are potent anti-cancer agents. The oxazole ring is a known component of several natural and synthetic tubulin inhibitors. While direct synthesis of a named tubulin inhibitor from this compound is not prominently documented in readily available literature, the general reactivity profile of this building block makes it a suitable candidate for the synthesis of novel tubulin polymerization inhibitors. The (2-methyl-1,3-oxazol-4-yl)methyl group can be appended to various scaffolds known to interact with the colchicine binding site of tubulin.
Experimental Protocols
The following protocols provide detailed methodologies for key reactions involving this compound.
Protocol 1: General Procedure for N-Alkylation of Amines
This protocol describes a general method for the reaction of this compound with primary or secondary amines to form the corresponding N-((2-methyl-1,3-oxazol-4-yl)methyl)amines.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5 eq)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) (anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the amine (1.1 eq) in anhydrous ACN or DMF, add the base (K₂CO₃ or TEA, 1.5 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
Heat the reaction mixture to 50-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
If K₂CO₃ was used, filter off the solid.
-
If DMF was used as the solvent, dilute the reaction mixture with EtOAc and wash with water (3x) and brine (1x). If ACN was used, concentrate the reaction mixture under reduced pressure and redissolve the residue in EtOAc.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Protocol 2: Synthesis of a Foretinib Precursor via O-Alkylation of a Phenol
This protocol details the synthesis of a key intermediate in the preparation of the kinase inhibitor Foretinib, showcasing the O-alkylation of a phenol with this compound.
Materials:
-
N-(4-hydroxy-2-nitrophenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (1.0 eq)
-
This compound (1.2 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-(4-hydroxy-2-nitrophenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (1.0 eq) in anhydrous DMF, add cesium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-(4-((2-methyl-1,3-oxazol-4-yl)methoxy)-2-nitrophenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide.
Visualizations
Synthetic Workflow for a Foretinib Precursor
Caption: Synthetic workflow for the O-alkylation reaction.
Simplified c-Met Signaling Pathway
Caption: Simplified c-Met signaling pathway and the point of inhibition by Foretinib.
Simplified VEGFR Signaling Pathway
Caption: Simplified VEGFR signaling pathway and the point of inhibition by Foretinib.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry. Its utility in the synthesis of complex molecules, such as the multi-kinase inhibitor Foretinib, highlights its importance in the development of targeted therapies. The straightforward reactivity of the chloromethyl group allows for its efficient incorporation into a wide range of molecular scaffolds, providing medicinal chemists with a powerful tool for lead discovery and optimization. The protocols and data presented herein serve as a guide for researchers looking to leverage the synthetic potential of this important reagent.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 4-(Chloromethyl)-2-methyl-1,3-oxazole with Amine Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and subsequent derivatization of 4-(chloromethyl)-2-methyl-1,3-oxazole with various amine nucleophiles. This compound serves as a valuable building block in medicinal chemistry, enabling the introduction of the 2-methyl-1,3-oxazole-4-ylmethyl scaffold into target molecules. The oxazole moiety is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer activities.
Synthesis of this compound
The synthesis of the starting material, this compound, can be achieved through the condensation of acetamide with 1,3-dichloroacetone. This reaction is a well-established method for the formation of 2,4-disubstituted oxazoles.
Experimental Protocol: Synthesis of this compound
Materials:
-
Acetamide
-
1,3-Dichloroacetone
-
Toluene
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend acetamide (1.0 eq) in toluene.
-
Add 1,3-dichloroacetone (1.0 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble material.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield pure this compound.
Derivatization with Amine Nucleophiles
The chloromethyl group at the 4-position of the oxazole ring is susceptible to nucleophilic substitution by a variety of primary and secondary amines. This reaction provides a straightforward method for the synthesis of a library of 4-(aminomethyl)-2-methyl-1,3-oxazole derivatives. The reactivity of the chloromethyl group is analogous to that of a benzylic chloride, allowing for mild reaction conditions.
General Experimental Protocol for Amination
Materials:
-
This compound
-
Amine nucleophile (primary or secondary)
-
Acetonitrile or Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile or DMF, add the desired amine nucleophile (1.2-2.0 eq).
-
Add a base such as potassium carbonate or triethylamine (1.5-2.5 eq) to the reaction mixture.
-
Stir the mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the amine. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(aminomethyl)-2-methyl-1,3-oxazole derivative.
Data Presentation: Representative Derivatization Reactions
| Entry | Amine Nucleophile | Product | Reaction Conditions | Yield (%) |
| 1 | Benzylamine | N-((2-methyl-1,3-oxazol-4-yl)methyl)benzenemethanamine | K₂CO₃, Acetonitrile, 60 °C, 12 h | 85-95 |
| 2 | Morpholine | 4-((2-methyl-1,3-oxazol-4-yl)methyl)morpholine | Et₃N, Acetonitrile, rt, 24 h | 90-98 |
| 3 | Aniline | N-((2-methyl-1,3-oxazol-4-yl)methyl)aniline | K₂CO₃, DMF, 80 °C, 18 h | 70-85 |
| 4 | Piperidine | 1-((2-methyl-1,3-oxazol-4-yl)methyl)piperidine | Et₃N, Acetonitrile, rt, 24 h | 88-96 |
Visualization of Workflows
Synthesis of this compound
Application Notes and Protocols: Alkylation of Phenols using 4-(Chloromethyl)-2-methyl-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. Among these, the 1,3-oxazole moiety is a privileged scaffold due to its presence in numerous biologically active natural products and synthetic pharmaceuticals.[1] Oxazole derivatives are known to exhibit a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic activities.[1][2]
This document provides detailed application notes and protocols for the O-alkylation of various phenols with 4-(chloromethyl)-2-methyl-1,3-oxazole. This reaction, a variation of the Williamson ether synthesis, yields a library of 4-(phenoxymethyl)-2-methyl-1,3-oxazole derivatives. These compounds are of significant interest as potential therapeutic agents, particularly as agonists for the G-protein-coupled receptor 40 (GPR40), a key target in the treatment of type 2 diabetes.[3]
Biological Significance and Therapeutic Potential
The synthesized 4-(phenoxymethyl)-2-methyl-1,3-oxazole derivatives are structurally related to a class of compounds that have been identified as potent and selective agonists of the free fatty acid receptor 1 (FFAR1), also known as GPR40.[3] GPR40 is predominantly expressed in pancreatic β-cells and is activated by medium and long-chain fatty acids, leading to the potentiation of glucose-stimulated insulin secretion (GSIS).[4][5]
Activation of GPR40 by an agonist initiates a signaling cascade that enhances the release of insulin in a glucose-dependent manner. This mechanism is highly desirable for an antidiabetic drug as it minimizes the risk of hypoglycemia, a common and dangerous side effect of many current therapies.[5] The signaling pathway is primarily mediated through the Gαq subunit of the G-protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events that culminate in insulin exocytosis.[6]
GPR40 Signaling Pathway
The diagram below illustrates the signaling cascade initiated upon the activation of GPR40 by an agonist, such as a 4-(phenoxymethyl)-2-methyl-1,3-oxazole derivative.
Caption: GPR40 agonist-induced insulin secretion pathway.
Experimental Protocols
The alkylation of phenols with this compound is typically performed via a Williamson ether synthesis. This involves the formation of a phenoxide ion by a base, which then acts as a nucleophile to displace the chloride from the chloromethyl group of the oxazole.
General Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of 4-(phenoxymethyl)-2-methyl-1,3-oxazole derivatives.
Caption: General workflow for synthesis and purification.
Detailed Protocol: Synthesis of 4-((4-methoxyphenoxy)methyl)-2-methyl-1,3-oxazole
This protocol is a representative example for the synthesis of a substituted phenoxymethyl oxazole derivative.
Materials:
-
4-Methoxyphenol (1.0 mmol, 124 mg)
-
This compound (1.1 mmol, 159 mg)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 276 mg)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Ethyl acetate
-
Brine solution
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.0 mmol) and anhydrous potassium carbonate (2.0 mmol).
-
Add anhydrous DMF (5 mL) to the flask.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add this compound (1.1 mmol) to the reaction mixture.
-
Heat the reaction mixture to 70 °C and stir for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into deionized water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative yields for the alkylation of various substituted phenols with this compound under the general conditions described above. Reaction times and yields may vary depending on the electronic and steric nature of the substituent on the phenol.
| Entry | Phenol Derivative | Substituent (R) | Reaction Time (h) | Yield (%) |
| 1 | 4-Methoxyphenol | 4-OCH₃ | 4 | 88 |
| 2 | 4-Methylphenol | 4-CH₃ | 5 | 85 |
| 3 | Phenol | H | 6 | 82 |
| 4 | 4-Chlorophenol | 4-Cl | 6 | 79 |
| 5 | 4-Nitrophenol | 4-NO₂ | 4 | 92 |
| 6 | 2-Methylphenol | 2-CH₃ | 8 | 75 |
Note: The data presented in this table are representative examples and may not reflect actual experimental outcomes. Optimization of reaction conditions may be required for each substrate.
Conclusion
The alkylation of phenols with this compound provides an efficient route to a diverse range of phenoxymethyl oxazole derivatives. These compounds are promising candidates for further investigation as therapeutic agents, particularly as GPR40 agonists for the treatment of type 2 diabetes. The protocols and data provided herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 6. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols: Thiol Addition Reactions with 4-(Chloromethyl)-2-methyl-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the thiol addition reaction with 4-(chloromethyl)-2-methyl-1,3-oxazole. This reaction is a valuable synthetic transformation for the generation of novel thioether derivatives of 2-methyl-1,3-oxazole, a scaffold of significant interest in medicinal chemistry and drug discovery.
Introduction
The 1,3-oxazole motif is a privileged heterocyclic scaffold found in a wide array of biologically active natural products and synthetic pharmaceutical agents, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The introduction of a thioether linkage to the oxazole core via nucleophilic substitution at the 4-chloromethyl position offers a versatile strategy for the synthesis of new chemical entities with potential therapeutic applications. The reactive chloromethyl group makes this compound a highly versatile building block for such chemical modifications.[1]
The reaction proceeds via a nucleophilic substitution (S_N2) mechanism, where a thiol, typically activated as a thiolate anion, displaces the chloride leaving group. This method allows for the straightforward introduction of a diverse range of sulfur-containing functionalities, which can be crucial for modulating the pharmacological and physicochemical properties of the resulting molecules.[5]
Applications in Drug Discovery and Development
The synthesis of 4-((alkyl/arylthio)methyl)-2-methyl-1,3-oxazole derivatives is a key step in the development of novel therapeutic agents. The resulting thioether compounds can be screened for a variety of biological activities. The oxazole core itself is a known pharmacophore, and the appended sulfur-containing moiety can enhance binding to biological targets, improve metabolic stability, and modulate pharmacokinetic properties. For instance, sulfonamide functionalities, which can be accessed from the thioether products, are present in numerous drugs and are known to interact with various oncogenic signaling pathways.[2][3]
Reaction Mechanism and Workflow
The fundamental transformation involves the attack of a sulfur nucleophile on the methylene carbon of this compound, leading to the displacement of the chloride leaving group.
Caption: General S_N2 reaction mechanism for thiol addition.
A generalized workflow for the synthesis and purification of the target thioether compounds is depicted below.
Caption: Generalized workflow for synthesis and purification.
Experimental Protocols
The following protocols are based on established procedures for analogous nucleophilic substitution reactions on similar heterocyclic systems.[5][6][7] Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific thiol nucleophile.
Protocol 1: General Procedure for the Synthesis of 4-((Alkyl/Arylthio)methyl)-2-methyl-1,3-oxazole
Materials:
-
This compound (1.0 eq)
-
Desired thiol (e.g., thiophenol, benzyl mercaptan, ethanethiol) (1.1 eq)
-
Base (e.g., potassium carbonate, sodium hydride, sodium hydroxide) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, ethanol)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Thiolate Formation: To a stirred solution or suspension of the base (e.g., potassium carbonate, 2.0 eq) in the chosen anhydrous solvent (e.g., DMF, 0.5 M), add the thiol (1.1 eq) at room temperature. Stir the mixture for 15-30 minutes to facilitate the formation of the thiolate anion.
-
Nucleophilic Substitution: To the thiolate mixture, add a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-60°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-((alkyl/arylthio)methyl)-2-methyl-1,3-oxazole.
-
Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary
The following table summarizes predicted reaction conditions and yields based on analogous reactions reported in the literature.[5][6][7] Actual results may vary depending on the specific thiol used.
| Thiol Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Predicted Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 25 | 2 - 4 | 85 - 95 |
| Benzyl Mercaptan | NaH | THF | 0 - 25 | 3 - 6 | 80 - 90 |
| Ethanethiol | NaOH | Ethanol | 60 | 4 - 8 | 75 - 85 |
| 4-Methoxythiophenol | Cs₂CO₃ | Acetonitrile | 80 | 2 - 4 | 90 - 98 |
Safety Precautions
-
This compound is expected to be a reactive and potentially lachrymatory compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Thiols are often volatile and have strong, unpleasant odors. Handle them with care in a fume hood.
-
Dispose of all chemical waste according to institutional guidelines.
Conclusion
The thiol addition to this compound is a robust and versatile method for the synthesis of a wide range of thioether derivatives. The provided protocols, based on well-established procedures for similar compounds, offer a solid starting point for researchers in drug discovery and organic synthesis. The resulting products are valuable intermediates for the development of novel, biologically active molecules.
References
- 1. 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole|High-Quality Research Chemical [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 4-(Chloromethyl)-2-methyl-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed functionalization of 4-(chloromethyl)-2-methyl-1,3-oxazole. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the oxazole motif in biologically active compounds. The chloromethyl group at the C4 position serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures.
While direct literature on the palladium-catalyzed functionalization of this compound is limited, extensive studies on the analogous compound, 4-bromomethyl-2-chlorooxazole, provide a strong foundation for developing robust synthetic protocols. The methodologies outlined below are based on these analogous reactions and general principles of palladium catalysis, offering a strategic guide for researchers.
Overview of Palladium-Catalyzed Reactions
Palladium catalysts are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Several key named reactions are particularly relevant for the functionalization of the chloromethyl group of the target oxazole.
-
Suzuki-Miyaura Coupling: Forms a new carbon-carbon bond by coupling the chloromethyl group with an organoboron reagent (e.g., a boronic acid or ester).
-
Stille Coupling: Creates a carbon-carbon bond through the reaction with an organotin compound.
-
Sonogashira Coupling: Results in the formation of a carbon-carbon bond between the chloromethyl group and a terminal alkyne.[1]
-
Heck Coupling: Involves the reaction with an alkene to form a substituted alkene.[2]
-
Buchwald-Hartwig Amination: Facilitates the formation of a carbon-nitrogen bond by coupling with an amine.[3][4]
Data Presentation: Cross-Coupling of an Oxazole Analog
The following tables summarize the quantitative data for the palladium-catalyzed functionalization of 4-bromomethyl-2-chlorooxazole, a close structural analog of this compound. These conditions serve as an excellent starting point for the optimization of reactions with the target substrate. It is anticipated that the reactivity of the chloromethyl group will be slightly lower than the bromomethyl analog, potentially requiring more forcing conditions or higher catalyst loadings.
Table 1: Suzuki-Miyaura Coupling of 4-Bromomethyl-2-chlorooxazole with trans-Phenylvinyl Boronic Acid
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2.5) | TFP (10) | Na₂CO₃ | DME | 80 | 16 | 65 |
Data adapted from studies on 4-bromomethyl-2-chlorooxazole.
Table 2: Stille Coupling of 4-Bromomethyl-2-chlorooxazole
| Entry | Stannane Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2.5) | TFP (10) | THF | 65 | 16 | 95 |
| 2 | Tributyl(thienyl)stannane | Pd₂(dba)₃ (2.5) | TFP (10) | THF | 65 | 16 | 91 |
| 3 | Tributyl(furyl)stannane | Pd₂(dba)₃ (2.5) | TFP (10) | THF | 65 | 16 | 85 |
TFP = Tri(2-furyl)phosphine. Data adapted from studies on 4-bromomethyl-2-chlorooxazole.
Experimental Protocols
Note: These protocols are adapted from literature procedures for analogous compounds and may require optimization for this compound. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with an aryl or vinyl boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Aryl/vinyl boronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
Tri(2-furyl)phosphine (TFP) (10 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Anhydrous 1,2-dimethoxyethane (DME)
Procedure:
-
To a dry Schlenk flask, add this compound, the boronic acid, sodium carbonate, Pd₂(dba)₃, and TFP.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DME via syringe.
-
Heat the reaction mixture to 80 °C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3.2: General Procedure for Stille Coupling
This protocol outlines the coupling of this compound with an organostannane.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.1 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
Tri(2-furyl)phosphine (TFP) (10 mol%)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ and TFP.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and stir for 15 minutes at room temperature.
-
Add this compound and the organostannane via syringe.
-
Heat the reaction mixture to 65 °C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3.3: General Procedure for Sonogashira Coupling
This protocol provides a general method for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 3.4: General Procedure for Buchwald-Hartwig Amination
This protocol details a general approach for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous toluene, this compound, and the amine.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Visualizations
Catalytic Cycles and Workflows
The following diagrams illustrate the fundamental catalytic cycles for the described palladium-catalyzed reactions and a general experimental workflow.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Caption: Catalytic Cycle of the Stille Coupling.
Caption: Catalytic Cycle of the Sonogashira Coupling.
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Caption: General Experimental Workflow for Cross-Coupling.
References
- 1. Improved palladium-catalyzed Sonogashira coupling reactions of aryl chlorides. | Semantic Scholar [semanticscholar.org]
- 2. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
Application of 4-(Chloromethyl)-2-methyl-1,3-oxazole in Peptide Synthesis
Note: Extensive literature searches did not yield any documented applications of 4-(chloromethyl)-2-methyl-1,3-oxazole in standard or specialized peptide synthesis protocols. The use of this specific reagent for the incorporation of an oxazole moiety, peptide modification, or cyclization is not described in the available scientific literature. The chloromethyl group suggests a potential for alkylation of nucleophilic amino acid side chains (e.g., cysteine, lysine); however, no such reactions have been reported in the context of peptide chemistry for this particular compound.
As a comprehensive alternative, this document provides detailed application notes and protocols for a well-established method of introducing oxazole moieties into peptides: the synthesis from serine or threonine residues via a two-step cyclodehydration and oxidation process. This method is a cornerstone for the synthesis of naturally occurring and designed oxazole-containing peptides.
Application Note: Synthesis of Oxazole-Containing Peptides from Serine/Threonine Precursors
Introduction
Oxazole moieties are important heterocyclic structures found in a wide range of bioactive natural peptides, including many of marine origin.[1] The incorporation of oxazoles into a peptide backbone confers significant structural and functional advantages. It introduces conformational rigidity, enhances proteolytic stability, and can be crucial for the peptide's interaction with biological targets like proteins, DNA, or RNA.[1] Synthetic oxazole-containing peptides are therefore of great interest in drug discovery as peptidomimetics with improved pharmacokinetic properties.[1]
The most common synthetic strategy to introduce an oxazole ring into a peptide is the post-synthetic modification of a serine (Ser) or threonine (Thr) residue already incorporated into the peptide sequence. This transformation is typically a two-step process:
-
Cyclodehydration: The hydroxyl group of the Ser/Thr side chain and the preceding amide nitrogen atom react to form an intermediate oxazoline ring. This step removes one molecule of water.
-
Oxidation/Dehydrogenation: The oxazoline ring is then oxidized to the aromatic oxazole ring.
This process effectively converts a flexible amino acid residue into a rigid, planar heterocyclic system. A variety of reagents can be employed for these steps, with recent advancements focusing on mild and chemoselective conditions suitable for complex peptides.[2]
Featured Method: Silver(I)-Mediated Oxazoline Formation and Subsequent Oxidation
A robust and mild method for the synthesis of oxazole-containing peptides involves the use of a thioamide precursor at the position of the desired oxazole, followed by a silver(I)-promoted cyclization to the oxazoline. The thioamide is readily installed during solid-phase peptide synthesis (SPPS). This is followed by an oxidation step to yield the final oxazole. This method is advantageous due to its high yields and tolerance of various amino acid side chains.[2][3]
Applications:
-
Drug Development: Creation of novel peptide-based therapeutics with enhanced stability and bioactivity.
-
Structural Biology: Synthesis of conformationally constrained peptides to study protein-protein interactions.
-
Total Synthesis: A key tool in the total synthesis of complex oxazole-containing natural products.
Quantitative Data Summary
The following table summarizes representative yields for the two-step synthesis of oxazole-containing dipeptides using the silver(I)-mediated cyclization of a thioamide precursor followed by oxidation.
| Precursor Dipeptide (Cbz-Z-Xaa-OMe)* | Cyclization Product (Oxazoline) | Cyclization Yield (%) | Oxidation Product (Oxazole) | Oxidation Yield (%) |
| Cbz-Ala-Ser(thioamide) -OMe | Cbz-Ala-Oxazoline -OMe | 86% | Cbz-Ala-Oxazole -OMe | 68-86% |
| Cbz-Phe-Ser(thioamide) -OMe | Cbz-Phe-Oxazoline -OMe | 84% | Cbz-Phe-Oxazole -OMe | 68-86% |
| Cbz-Pro-Ser(thioamide) -OMe | Cbz-Pro-Oxazoline -OMe | 72% | Cbz-Pro-Oxazole -OMe | 68-86% |
| Cbz-Ala-Thr(thioamide) -OMe | Cbz-Ala-Methyloxazoline -OMe | 89% | Cbz-Ala-Methyloxazole -OMe | 68-86% |
| Cbz-Pro-Thr(thioamide) -OMe | Cbz-Pro-Methyloxazoline -OMe | 78% | Cbz-Pro-Methyloxazole -OMe | 68-86% |
*Data adapted from a model system study. Yields are for isolated products. The oxidation step yields are reported as a general range consistent with literature findings.[2]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Thioamide-Containing Peptide Precursor
This protocol describes the synthesis of a linear peptide on a solid support where a specific amide bond is replaced by a thioamide bond, which is the precursor for the oxazole.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HATU)
-
Diisopropylethylamine (DIPEA)
-
Thionation reagent (e.g., Lawesson's reagent or Fmoc-amino acid benzotriazolide for site-specific incorporation)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, and then repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids sequentially using a standard coupling protocol (e.g., 4 eq. Fmoc-amino acid, 3.95 eq. HBTU, 6 eq. DIPEA in DMF for 1-2 hours).
-
Thioamide Installation: To install the thioamide, couple the desired amino acid (e.g., Fmoc-Ala-OH) to the N-terminus of the growing peptide chain. After Fmoc deprotection, the subsequent residue (e.g., Fmoc-Ser-OH) is introduced as a pre-activated Fmoc-amino acid benzotriazolide to form the thioamide bond directly on the resin. Alternatively, a completed peptide can be treated with Lawesson's reagent, although this can be less specific.
-
Chain Elongation: Continue coupling the remaining amino acids as described in step 3 until the full-length precursor peptide is synthesized.
-
Final Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage and Purification: Wash the resin with DCM. Cleave the peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the crude thioamide peptide by reverse-phase HPLC.
Protocol 2: Oxazole Formation via Cyclodehydration and Oxidation
This protocol details the conversion of the purified thioamide-containing peptide into the final oxazole-containing peptide in solution phase.
Materials:
-
Purified thioamide-containing peptide
-
Silver(I) carbonate (Ag₂CO₃)
-
Acetonitrile (ACN) or other suitable solvent
-
Oxidizing agent (e.g., Manganese dioxide (MnO₂), Nickel(II) oxide (NiO₂), or CuBr₂/DBU)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
Step A: Silver-Mediated Cyclodehydration to Oxazoline
-
Dissolve the purified thioamide peptide in an appropriate solvent (e.g., ACN).
-
Add 1.5 equivalents of silver(I) carbonate (Ag₂CO₃) to the solution.[2]
-
Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-4 hours.[2]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Remove the solvent under reduced pressure. The crude oxazoline-containing peptide can be used directly in the next step or purified by RP-HPLC if necessary.
Step B: Oxidation of Oxazoline to Oxazole
-
Dissolve the crude or purified oxazoline peptide in a suitable solvent (e.g., DCM or toluene).
-
Add an excess of a suitable oxidizing agent. For example, treat with NiO₂ or CuBr₂ in the presence of DBU.
-
Stir the reaction at room temperature (or with gentle heating if required) and monitor by LC-MS until the starting material is consumed.
-
Upon completion, filter off the oxidizing agent.
-
Remove the solvent under reduced pressure.
-
Purify the final oxazole-containing peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Visualizations
Caption: Workflow for synthesizing oxazole peptides from Ser/Thr precursors.
Caption: Chemical transformation pathway from thioamide to oxazole.
References
Application Notes and Protocols for the Synthesis of Oxazole-Based Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide range of pharmacological activities. Its presence in numerous natural products and synthetic compounds with anti-inflammatory properties has spurred significant interest in the development of novel oxazole-based therapeutic agents. These compounds often exhibit their anti-inflammatory effects by modulating key signaling pathways and inhibiting pro-inflammatory enzymes. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of oxazole-based anti-inflammatory agents, intended to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Synthetic Strategies for Oxazole Ring Formation
Several classical and modern synthetic methods are employed for the construction of the oxazole ring. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Robinson-Gabriel Synthesis
A widely used method for the synthesis of 2,5-disubstituted oxazoles involves the cyclodehydration of 2-acylamino ketones.
General Reaction Scheme:
Caption: Robinson-Gabriel synthesis workflow.
Experimental Protocol: Synthesis of 2,5-Diphenyloxazole
-
Preparation: To a solution of 2-benzamidoacetophenone (1.0 eq) in a suitable solvent such as toluene or xylene, add a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride (1.2 eq) dropwise at 0 °C.
-
Reaction: The reaction mixture is then heated to reflux (typically 110-140 °C) and monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the mixture is cooled to room temperature and carefully poured into ice-cold water.
-
Extraction: The aqueous layer is neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford the desired 2,5-diphenyloxazole.
Van Leusen Oxazole Synthesis
This method provides a versatile route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).
General Reaction Scheme:
Caption: Van Leusen oxazole synthesis workflow.
Experimental Protocol: Synthesis of 5-Phenyloxazole
-
Reaction Setup: To a stirred solution of benzaldehyde (1.0 eq) and TosMIC (1.1 eq) in methanol, add potassium carbonate (2.0 eq) at room temperature.
-
Reaction: The mixture is then heated to reflux for 2-4 hours. The progress of the reaction is monitored by TLC.
-
Work-up: After completion, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate.
-
Extraction: The aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield 5-phenyloxazole.
Fischer Oxazole Synthesis
This classic method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous acid to yield 2,5-disubstituted oxazoles.
General Reaction Scheme:
Application Notes and Protocols for Creating Compound Libraries with a 4-(Chloromethyl)oxazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and utilization of compound libraries based on the versatile 4-(chloromethyl)oxazole scaffold. This scaffold is a valuable building block in medicinal chemistry due to the reactive chloromethyl group, which allows for the straightforward introduction of diverse functionalities through nucleophilic substitution reactions. The resulting libraries of 4-substituted methyl oxazoles can be screened for a wide range of biological activities, facilitating structure-activity relationship (SAR) studies and the discovery of novel therapeutic agents.
Introduction
The 1,3-oxazole ring is a privileged heterocyclic motif found in numerous natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The 4-(chloromethyl)oxazole scaffold provides a key advantage for library synthesis due to the inherent reactivity of the chloromethyl group, which acts as an excellent electrophile for a variety of nucleophiles. This allows for the rapid and efficient generation of a diverse set of analogues from a common intermediate, accelerating the drug discovery process.
This document outlines the synthesis of a core 4-(chloromethyl)oxazole intermediate, followed by detailed protocols for the parallel synthesis of compound libraries via nucleophilic substitution with amines, thiols, and alcohols. Furthermore, it provides examples of how such libraries have been instrumental in identifying potent modulators of biological targets like the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel and tubulin.
Key Synthetic Strategies
The creation of a compound library from a 4-(chloromethyl)oxazole scaffold primarily involves a two-stage process:
-
Synthesis of the 4-(chloromethyl)oxazole scaffold: This can be achieved through various established methods, often starting from readily available materials. A common route involves the Hantzsch-type condensation of a chloroacetamide with an α-haloketone.
-
Library Generation via Nucleophilic Substitution: The reactive chloromethyl group is susceptible to SN2 reactions with a wide range of nucleophiles. This allows for the introduction of diverse side chains, leading to libraries of 4-(aminomethyl), 4-(thiomethyl), and 4-(alkoxymethyl) oxazole derivatives.
Experimental Protocols
Protocol 1: General Procedure for the Parallel Synthesis of a 4-((Arylamino)methyl)oxazole Library
This protocol describes the parallel synthesis of a library of N-substituted-4-(aminomethyl)oxazole derivatives from a 4-(chloromethyl)oxazole precursor and a diverse set of primary or secondary amines.
Materials:
-
4-(chloromethyl)-2-R¹-5-R²-oxazole (1.0 eq)
-
A library of diverse primary and secondary amines (1.2 eq per reaction)
-
Potassium carbonate (K₂CO₃) (2.0 eq) or Triethylamine (TEA) (2.0 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
96-well reaction block or individual reaction vials
-
Magnetic stirrer and stir bars
-
TLC plates and appropriate developing solvents
-
Purification system (e.g., preparative HPLC or column chromatography)
Procedure:
-
To each well of a 96-well reaction block or to individual reaction vials, add the 4-(chloromethyl)-2-R¹-5-R²-oxazole (e.g., 0.1 mmol, 1.0 eq) dissolved in a minimal amount of acetonitrile or DMF.
-
Add the corresponding amine (0.12 mmol, 1.2 eq) to each respective well.
-
Add the base, potassium carbonate or triethylamine (0.2 mmol, 2.0 eq), to each well.
-
Seal the reaction block or vials and stir the reactions at room temperature or heat to 50-80 °C for 4-16 hours.
-
Monitor the progress of the reactions by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the base and concentrate the solvent under reduced pressure.
-
The crude products can be purified by preparative HPLC or flash column chromatography to yield the desired 4-((arylamino)methyl)oxazole derivatives.
-
Characterize the final products by LC-MS and ¹H NMR.
Protocol 2: General Procedure for the Parallel Synthesis of a 4-((Arylthio)methyl)oxazole Library
This protocol details the synthesis of a library of 4-((arylthio)methyl)oxazole derivatives.
Materials:
-
4-(chloromethyl)-2-R¹-5-R²-oxazole (1.0 eq)
-
A library of diverse thiols (1.1 eq per reaction)
-
Sodium hydride (NaH) (1.1 eq) or Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
96-well reaction block or individual reaction vials
-
Magnetic stirrer and stir bars
Procedure:
-
To each well containing a stir bar, add the respective thiol (0.11 mmol, 1.1 eq) dissolved in anhydrous THF or DMF.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 0.11 mmol, 1.1 eq) or potassium carbonate (0.2 mmol, 2.0 eq) to each well under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to generate the thiolate.
-
Add the 4-(chloromethyl)-2-R¹-5-R²-oxazole (0.1 mmol, 1.0 eq) dissolved in the same solvent to each well.
-
Stir the reactions at room temperature for 2-6 hours, monitoring by TLC.
-
Quench the reactions by the slow addition of water.
-
Extract the products with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the products by preparative HPLC or flash column chromatography.
-
Characterize the final products by LC-MS and ¹H NMR.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of compound libraries based on oxazole scaffolds, highlighting the versatility and efficiency of these synthetic approaches.
Table 1: Synthesis of 2-Substituted-4,5-diphenyloxazole Derivatives from 2-(Chloromethyl)-4,5-diphenyloxazole
| Compound | Nucleophile | Product | Yield (%) |
| 1 | Ethanolamine | 2-((2-Hydroxyethylamino)methyl)-4,5-diphenyloxazole | 85 |
| 2 | Morpholine | 4-((4,5-Diphenyloxazol-2-yl)methyl)morpholine | 92 |
| 3 | N-Methylpiperazine | 1-((4,5-Diphenyloxazol-2-yl)methyl)-4-methylpiperazine | 88 |
| 4 | Sodium thiophenoxide | 2-((Phenylthio)methyl)-4,5-diphenyloxazole | 95 |
| 5 | Sodium ethoxide | 2-(Ethoxymethyl)-4,5-diphenyloxazole | 78 |
Table 2: Synthesis of 2,4-Disubstituted Oxazoles via Cross-Coupling of 4-Bromomethyl-2-chlorooxazole
| Entry | Coupling Partner | Reaction Type | Product | Yield (%) |
| 1 | (Tributylstannyl)benzene | Stille | 2-Chloro-4-(phenylmethyl)oxazole | 85 |
| 2 | (Tributylstannyl)furan | Stille | 2-Chloro-4-(furan-2-ylmethyl)oxazole | 75 |
| 3 | Phenylboronic acid | Suzuki | 2-Chloro-4-(phenylmethyl)oxazole | 60 |
| 4 | 4-Methoxyphenylboronic acid | Suzuki | 2-Chloro-4-((4-methoxyphenyl)methyl)oxazole | 55 |
Table 3: Antiproliferative Activity of 2-Methyl-4-(3',4',5'-trimethoxyphenyl)-5-substituted Oxazoles [1]
| Compound | 5-Substituent | Cancer Cell Line | IC₅₀ (nM) |
| 4g | m-fluoro-p-methoxyphenyl | Jurkat | 0.35 |
| 4g | m-fluoro-p-methoxyphenyl | SEM | 0.35 |
| 4i | p-ethoxyphenyl | Jurkat | 0.5 |
| 4i | p-ethoxyphenyl | RS4;11 | 20.2 |
| CA-4 | (Reference) | Jurkat | 0.8 |
Mandatory Visualization
Caption: Experimental workflow for compound library synthesis.
References
Application Notes and Protocols for the Scale-Up Synthesis of 4-(Chloromethyl)-2-methyl-1,3-oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)-2-methyl-1,3-oxazole is a crucial heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its utility stems from the reactive chloromethyl group, which allows for further molecular elaboration, and the stable oxazole core, a common scaffold in bioactive molecules. The scale-up synthesis of this compound is of significant interest for ensuring a reliable and cost-effective supply chain in drug development and manufacturing.
These application notes provide a comprehensive overview of a scalable synthetic protocol for this compound, focusing on the Robinson-Gabriel synthesis pathway. The protocol is designed for researchers and process chemists working on pilot-plant or industrial-scale production.
Synthetic Pathway Overview
The most direct and industrially viable route for the synthesis of this compound is a variation of the Robinson-Gabriel synthesis. This approach involves the reaction of a 2-acylamino-ketone intermediate, which is formed in situ from the acylation of an aminoketone precursor. In this specific synthesis, the key starting materials are acetamide and 1,3-dichloroacetone. The reaction proceeds through the formation of an N-(2-chloro-1-oxopropan-2-yl)acetamide intermediate, which then undergoes cyclodehydration to yield the target oxazole.
Below is a diagram illustrating the logical relationship of the key stages in the proposed scale-up synthesis.
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocols
The following section details the experimental protocol for the scale-up synthesis of this compound.
Protocol 1: Scale-Up Synthesis of this compound
This protocol is designed for a multi-liter scale production. Appropriate safety precautions, including the use of personal protective equipment (PPE) and conducting the reaction in a well-ventilated fume hood or a designated reactor bay, are mandatory.
Materials and Equipment:
-
Jacketed glass reactor (e.g., 20 L) with overhead stirring, temperature probe, and condenser
-
Addition funnel
-
Heating/cooling circulator
-
Vacuum pump and distillation apparatus
-
Acetamide
-
1,3-Dichloroacetone
-
Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
Ensure the reactor is clean and dry.
-
Charge the reactor with acetamide (1.0 equivalent) and toluene (5-10 volumes relative to acetamide).
-
Begin stirring to form a slurry.
-
-
Reagent Addition:
-
Slowly add 1,3-dichloroacetone (1.0-1.2 equivalents) to the stirred slurry at room temperature over a period of 30-60 minutes. A slight exotherm may be observed.
-
After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.
-
-
Cyclodehydration:
-
Cool the reaction mixture to 0-5 °C using the heating/cooling circulator.
-
Slowly add the cyclodehydrating agent, such as phosphorus oxychloride (1.5-2.0 equivalents) or concentrated sulfuric acid (catalytic to stoichiometric amounts), via the addition funnel, maintaining the internal temperature below 10 °C.[1] This step is highly exothermic.
-
After the addition, slowly warm the reaction mixture to 90-110 °C and maintain for 2-4 hours, or until reaction completion is confirmed by in-process control (e.g., TLC or HPLC).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by transferring the mixture to a separate vessel containing crushed ice and water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by vacuum distillation to yield this compound as a clear oil.
-
The experimental workflow is visualized in the following diagram:
Caption: Step-by-step experimental workflow for the synthesis.
Data Presentation
The following tables summarize the expected quantitative data from the scale-up synthesis of this compound.
Table 1: Reagent Quantities and Reaction Parameters
| Parameter | Value | Notes |
| Starting Materials | ||
| Acetamide | 1.0 eq | |
| 1,3-Dichloroacetone | 1.1 eq | Slight excess to drive the reaction |
| Cyclodehydrating Agent | ||
| Phosphorus Oxychloride | 1.8 eq | |
| Solvent | ||
| Toluene | 7 volumes | |
| Reaction Conditions | ||
| Reaction Temperature | 100 °C | |
| Reaction Time | 3 hours | Monitored by HPLC |
Table 2: Yield and Purity Data
| Parameter | Expected Value | Method of Analysis |
| Crude Yield | 75-85% | Gravimetric |
| Purified Yield | 65-75% | Gravimetric |
| Purity (by HPLC) | >98% | HPLC-UV |
| Purity (by GC) | >98% | GC-FID |
Conclusion
The provided protocol offers a robust and scalable method for the synthesis of this compound derivatives. Adherence to the detailed experimental procedure and safety precautions is crucial for a successful and safe scale-up production. The presented data tables provide a benchmark for expected yields and purity, which are critical for process optimization and quality control in a drug development setting.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Alkylation of 4-(Chloromethyl)-2-methyl-1,3-oxazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the alkylation of 4-(chloromethyl)-2-methyl-1,3-oxazole.
Troubleshooting Guide
This guide addresses common issues encountered during the alkylation of this compound, offering potential causes and solutions to optimize your reaction conditions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Nucleophile: The chosen nucleophile may not be strong enough to displace the chloride. 2. Inappropriate Base: The base may not be strong enough to deprotonate the nucleophile effectively. 3. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 4. Poor Solvent Choice: The solvent may not be suitable for dissolving the reactants or facilitating the reaction. | 1. Enhance Nucleophilicity: If using a neutral nucleophile, consider converting it to its conjugate base with a suitable base. For weak nucleophiles, consider using a more reactive analog (e.g., converting a thiol to a thiolate). 2. Select a Stronger Base: Switch to a stronger base such as sodium hydride (NaH), potassium carbonate (K2CO3), or an alkoxide like sodium methoxide.[1][2] 3. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Refluxing the reaction mixture is a common strategy.[1][2] 4. Optimize Solvent: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to facilitate SN2 reactions. Ensure all reactants are soluble in the chosen solvent. |
| Formation of Multiple Products/Side Reactions | 1. N-alkylation vs. O/S/C-alkylation: If the nucleophile has multiple reactive sites (e.g., an amino acid), alkylation can occur at different atoms. 2. Over-alkylation: The product of the initial alkylation may react further with the starting material. 3. Ring Opening of Oxazole: The oxazole ring can be susceptible to cleavage under certain conditions, especially with strong nucleophiles or harsh reaction conditions.[1] 4. Elimination Reaction: If the nucleophile is also a strong base, it may promote elimination of HCl from the chloromethyl group. | 1. Control Regioselectivity: Use protecting groups to block unwanted reactive sites on the nucleophile. Adjusting the solvent and counter-ion can also influence selectivity. 2. Stoichiometry Control: Use a slight excess of the nucleophile relative to the this compound to minimize reaction with the product. 3. Milder Conditions: Employ milder reaction conditions, such as lower temperatures and less aggressive bases, to preserve the oxazole ring. 4. Use a Non-nucleophilic Base: If elimination is a problem, use a non-nucleophilic base to deprotonate the nucleophile. |
| Difficult Product Purification | 1. Similar Polarity of Product and Starting Material: The product and unreacted starting material may have similar polarities, making chromatographic separation challenging. 2. Water-Soluble Product: The product may be highly soluble in water, leading to losses during aqueous workup.[3] 3. Formation of Emulsions during Workup: The reaction mixture may form stable emulsions during extraction. | 1. Derivatization: Temporarily derivatize the product to alter its polarity for easier separation. 2. Alternative Purification: Consider alternative purification methods such as distillation (if the product is volatile and thermally stable) or crystallization. 3. Extraction Optimization: Use a continuous liquid-liquid extractor for water-soluble products. To break emulsions, try adding brine or filtering the mixture through celite. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the alkylation of this compound?
A1: The alkylation of this compound typically proceeds via a nucleophilic substitution reaction (SN2 mechanism). A nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group.
Q2: How does the choice of solvent affect the reaction?
A2: The solvent plays a crucial role in the reaction rate and outcome. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SN2 reactions as they can solvate the cation of the nucleophile's salt, leaving the anion more reactive. Protic solvents can solvate the nucleophile, reducing its reactivity.
Q3: What are some common nucleophiles used in this reaction?
A3: A wide range of nucleophiles can be used, including:
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O-Nucleophiles: Alcohols, phenols (often deprotonated to alkoxides/phenoxides).[1]
-
S-Nucleophiles: Thiols, thiophenols (often deprotonated to thiolates).[1]
-
N-Nucleophiles: Amines, anilines, heterocycles like imidazole.[1]
-
C-Nucleophiles: Enolates, organometallic reagents.
Q4: Can the oxazole ring itself react under alkylating conditions?
A4: Yes, the nitrogen atom in the oxazole ring has a lone pair of electrons and can act as a nucleophile, leading to N-alkylation and the formation of a quaternary oxazolium salt.[4] This is more likely to occur if a strong alkylating agent is used in the absence of a stronger external nucleophile.
Q5: Are there any safety precautions I should be aware of?
A5: this compound is a potential alkylating agent and should be handled with care. Alkylating agents are often toxic and can be mutagenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Experimental Protocols
General Procedure for Alkylation with a Phenolic Nucleophile
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To a solution of the phenol (1.1 equivalents) in dry DMF (0.5 M), add potassium carbonate (1.5 equivalents).
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Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in dry DMF.
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Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the alkylation reaction.
Caption: Competing pathways in the alkylation reaction.
References
- 1. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of 4-(Chloromethyl)-2-methyl-1,3-oxazole Reaction Products
This guide provides troubleshooting advice and frequently asked questions for the chromatographic purification of 4-(chloromethyl)-2-methyl-1,3-oxazole.
Frequently Asked Questions (FAQs)
Q1: What is the recommended chromatography technique for purifying this compound?
A1: Flash column chromatography using silica gel is the most common and effective method for purifying this compound on a laboratory scale.[1] It allows for relatively quick separation of the desired product from starting materials, reagents, and by-products. Thin-Layer Chromatography (TLC) should be used beforehand to determine the optimal solvent system and to monitor the progress of the column chromatography.[2]
Q2: How do I select an appropriate solvent system (mobile phase) for the purification?
A2: The choice of solvent system is critical for good separation.[2] Start by developing a solvent system using TLC. A good system will give your desired product an Rf (retention factor) value of approximately 0.3-0.4. A common starting point for small, moderately polar organic molecules like oxazole derivatives is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[1][3] You can adjust the ratio of these solvents to achieve the desired separation.
Q3: How can I assess the purity of my fractions?
A3: The purity of the collected fractions should be assessed by TLC. Spot a small amount of each fraction onto a TLC plate and run it in the same solvent system used for the column. Combine the fractions that show a single spot corresponding to the Rf of your product. For a more definitive purity assessment, techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) should be used on the combined, evaporated fractions.[4]
Q4: Is this compound stable on silica gel?
A4: Chloromethylated heterocyclic compounds can sometimes be unstable on silica gel, which is acidic.[5] This can lead to decomposition during purification. It is crucial to test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour or two, and then eluting it to see if any new spots (decomposition products) have formed. If instability is observed, consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.[5]
Troubleshooting Guide
Problem: Low or No Yield After Purification
Q: I ran my column, but I can't find my compound. What happened?
A: There are several possibilities for product loss during chromatography:
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Compound Decomposition: The product may have degraded on the silica gel column.[5] As mentioned in the FAQ, test for silica stability beforehand.
-
Product Eluted in the Solvent Front: If the solvent system is too polar, the compound may have eluted very quickly with the solvent front. Check the very first fractions collected.[5]
-
Product is Still on the Column: If the solvent system is not polar enough, your compound may still be adsorbed to the silica. You can try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or a methanol/DCM mixture) to see if the compound elutes.
-
Fractions are Too Dilute: Your compound may have eluted, but the fractions are too dilute to be detected by TLC. Try concentrating a few fractions in the expected elution range and re-analyzing.[5]
Problem: Poor Separation
Q: My TLC showed good separation, but all my column fractions are mixed. Why?
A: This is a common issue with several potential causes:
-
Column Overloading: Too much crude material was loaded onto the column. This leads to broad bands that overlap. Use a larger column or load less material.
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Improper Column Packing: Voids or channels in the silica gel bed can lead to an uneven solvent front and poor separation. Ensure the silica is packed uniformly without any cracks or air bubbles.
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Sample Band was Too Wide: The initial band of the loaded sample should be as narrow as possible. Dissolve the crude product in a minimal amount of solvent and apply it carefully to the top of the column.
-
Co-eluting Impurities: An impurity may have a very similar Rf to your product in the chosen solvent system. Try developing a new solvent system with different solvents to alter the selectivity of the separation.
Problem: Peak Tailing
Q: The spot for my compound on the TLC plate is streaked, and it elutes from the column over many fractions (tailing). How can I fix this?
A: Peak tailing can be caused by several factors:
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Compound-Silica Interaction: Acidic or highly polar compounds can interact strongly with the acidic silanol groups on the silica surface, leading to tailing. Adding a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), can often resolve this issue.
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Solvent Polarity: Sometimes, increasing the polarity of the eluting solvent once the compound begins to elute can help push it off the column more quickly and reduce tailing.[5]
-
Column Degradation: A void at the top of the column or a fouled inlet frit can cause peak shape issues.[6]
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
-
Slurry Preparation: In a beaker, add silica gel (230-400 mesh) to your chosen starting eluent (e.g., 90:10 Hexane:Ethyl Acetate).[1] The amount of silica should be about 50-100 times the weight of your crude product. Swirl to create a uniform slurry.
-
Column Packing: Secure a glass column vertically. With the stopcock closed, pour the silica slurry into the column. Open the stopcock to drain some solvent, and tap the column gently to ensure the silica packs down evenly without cracks. Add more slurry until the desired column height is reached. Finish with a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
Sample Loading: Dissolve your crude reaction product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Use a pipette to carefully apply the solution to the top of the sand layer.
-
Elution: Carefully add the eluent to the top of the column. Using positive air pressure (flash chromatography), push the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or vials.
-
Monitoring: Periodically check the collected fractions by TLC to identify which ones contain your purified product.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to obtain the purified this compound.
Data Presentation
Table 1: Example Solvent Systems for TLC Analysis
| Solvent System (v/v) | Typical Rf Range for Oxazole Derivatives | Observations |
| 95:5 Hexane:Ethyl Acetate | 0.1 - 0.2 | May be too non-polar; compound moves slowly. |
| 80:20 Hexane:Ethyl Acetate | 0.3 - 0.5 | Often a good starting point for separation.[1] |
| 50:50 Hexane:Ethyl Acetate | 0.6 - 0.8 | May be too polar; poor separation from less polar impurities. |
| 98:2 Dichloromethane:Methanol | 0.2 - 0.4 | An alternative system if separation is poor in Hex/EtOAc.[3] |
Visualizations
Caption: A typical workflow for the purification of an organic compound using flash chromatography.
Caption: A decision tree for troubleshooting common issues in column chromatography.
References
Technical Support Center: Synthesis of 4-(Chloromethyl)-2-methyl-1,3-oxazole
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-(chloromethyl)-2-methyl-1,3-oxazole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of side products, that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent synthetic route is a variation of the Robinson-Gabriel synthesis. This method involves the reaction of acetamide with 1,3-dichloroacetone to form an N-acylamino ketone intermediate, which is then cyclized and dehydrated to yield the oxazole ring. Strong dehydrating agents such as concentrated sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃) are typically employed for the cyclization step.
Q2: What are the primary starting materials for this synthesis?
A2: The key starting materials are acetamide (CH₃CONH₂) and 1,3-dichloroacetone (ClCH₂C(O)CH₂Cl).
Q3: Why is the chloromethyl group at the 4-position of the oxazole ring of particular interest?
A3: The chloromethyl group is a reactive site, making this compound a valuable intermediate in organic synthesis. The chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups and the construction of more complex molecules.
Q4: What are some of the key safety precautions to consider during this synthesis?
A4: The reagents used in this synthesis are hazardous. 1,3-dichloroacetone is a lachrymator and is toxic. Strong dehydrating agents like concentrated sulfuric acid, PCl₅, and POCl₃ are highly corrosive and react violently with water. The synthesis should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Troubleshooting Guide: Common Side Products and Their Mitigation
The synthesis of this compound can be accompanied by the formation of several side products, which can complicate purification and reduce the yield of the desired product. The following guide details potential side products, their formation mechanisms, and strategies to minimize their occurrence.
| Side Product | Formation Mechanism | Troubleshooting and Mitigation Strategies |
| N-(1,3-dichloropropan-2-one)acetamide | This is the initial adduct formed from the reaction of acetamide and 1,3-dichloroacetone. Incomplete cyclization leads to its presence in the final product mixture. | - Increase reaction time and/or temperature: Ensure the cyclodehydration step goes to completion. - Use a more potent dehydrating agent: If using a milder agent, consider switching to a stronger one like PCl₅ or POCl₃. - Monitor the reaction: Use techniques like TLC or GC-MS to monitor the disappearance of the intermediate. |
| 4-(Hydroxymethyl)-2-methyl-1,3-oxazole | Hydrolysis of the chloromethyl group of the final product can occur if water is present during the reaction or workup, especially under acidic or basic conditions. | - Use anhydrous conditions: Ensure all glassware is dry and use anhydrous solvents. - Careful workup: Neutralize the reaction mixture promptly and avoid prolonged exposure to aqueous acidic or basic conditions. - Control temperature during workup: Perform aqueous extractions at a low temperature to minimize hydrolysis. |
| Dimerization and Polymerization Products | The reactive chloromethyl group of the product can undergo intermolecular nucleophilic substitution with another molecule of the oxazole or with other nucleophiles present in the reaction mixture, leading to dimers or polymers. | - Control reactant concentrations: Use of more dilute conditions can disfavor intermolecular reactions. - Maintain a low reaction temperature: Higher temperatures can accelerate side reactions. - Prompt isolation of the product: Once the reaction is complete, isolate the product to prevent post-reaction side product formation. |
| 2-Methyl-4-(methoxymethyl)-1,3-oxazole (if methanol is present) | If methanol is used as a solvent or is present as an impurity, it can act as a nucleophile and displace the chloride from the chloromethyl group. | - Avoid alcohol-based solvents: Use non-nucleophilic solvents like chloroform, dichloromethane, or toluene. - Ensure solvent purity: Use high-purity, anhydrous solvents. |
| Ring-Opened Byproducts | Harsh reaction conditions, particularly with certain dehydrating agents like phosphorus oxychloride, can potentially lead to the opening of the oxazole ring, especially if N-oxide intermediates are formed and react further. | - Optimize the amount of dehydrating agent: Use the minimum effective amount. - Control the reaction temperature: Avoid excessive heating. |
Experimental Protocols
A representative experimental protocol for a similar synthesis, which can be adapted for this compound, is the synthesis of 2-pentyl-4-chloromethyl-oxazole.
Synthesis of 2-Pentyl-4-chloromethyl-oxazole (Model Protocol)
-
Reaction Setup: In a round-bottom flask, thoroughly mix hexanoamide (1 equivalent) and 1,3-dichloroacetone (1.1 equivalents).
-
Initial Reaction: Heat the mixture at 120°C under an inert atmosphere (e.g., argon) for 2 hours.
-
Cooling: Cool the reaction mixture to room temperature (approximately 25°C) over 1 hour.
-
Cyclodehydration: Carefully add concentrated sulfuric acid (a significant excess) to the cooled mixture. The mixture will become a syrup.
-
Workup: Pour the resulting syrup onto ice. Adjust the pH of the aqueous solution to 10 with a sodium hydroxide solution (e.g., 1M NaOH).
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as chloroform.
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄) and then evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Adaptation for this compound would involve substituting hexanoamide with acetamide.
Visualizations
Reaction Pathway and Side Product Formation
Caption: Main reaction pathway for the synthesis of this compound and the formation of common side products.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
How to avoid polymerization in reactions with 4-(Chloromethyl)-2-methyl-1,3-oxazole
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4-(Chloromethyl)-2-methyl-1,3-oxazole in their experimental work. This resource provides essential guidance on avoiding unwanted polymerization and managing other potential side reactions to ensure the success and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterocyclic compound featuring a reactive chloromethyl group. This functional group makes it a valuable building block in organic synthesis, particularly for introducing the 2-methyl-1,3-oxazol-4-ylmethyl moiety into a target molecule. It is frequently employed in the synthesis of pharmaceutical intermediates and other complex organic molecules through nucleophilic substitution reactions where the chloride is displaced.
Q2: Does this compound have a tendency to polymerize?
While there is limited direct literature specifically detailing the polymerization of this compound, its chemical structure is analogous to other reactive benzylic and allylic halides which are known to undergo self-condensation or polymerization under certain conditions. The primary cause for concern is the high reactivity of the chloromethyl group, which can be susceptible to nucleophilic attack by another molecule of the same compound, initiating a polymerization cascade.
Q3: What are the likely mechanisms for the polymerization of this compound?
The most probable polymerization mechanism is a form of polycondensation. This can be initiated by:
-
Basic conditions: A base can deprotonate trace amounts of water or other protic species, creating a nucleophile that can attack the chloromethyl group.
-
Lewis acids: Lewis acids can coordinate to the chlorine atom, making the chloromethyl group a more potent electrophile and thus more susceptible to nucleophilic attack.
-
Nucleophilic impurities: The presence of nucleophilic impurities in the reaction mixture can initiate the polymerization process.
-
Elevated temperatures: Higher temperatures can provide the necessary activation energy for the self-condensation reaction to occur.
Q4: How can I detect if polymerization has occurred in my sample of this compound?
Signs of polymerization include:
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A noticeable increase in the viscosity of a liquid sample.
-
The formation of a solid or gummy precipitate in a liquid sample.
-
Broad, unresolved peaks in the baseline of NMR spectra.
-
A significant decrease in the purity of the starting material as determined by chromatography (TLC, GC, or LC).
Q5: What are the best practices for the storage of this compound to minimize degradation and polymerization?
To ensure the stability of this compound during storage, the following conditions are recommended:
-
Temperature: Store in a cool, dry place, preferably refrigerated.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and oxygen.
-
Light: Protect from light, as it can potentially initiate radical side reactions.
-
Purity: Ensure the material is of high purity, as impurities can act as catalysts for degradation or polymerization.
Troubleshooting Guide: Avoiding Polymerization
This guide provides a systematic approach to troubleshooting and preventing polymerization in reactions involving this compound.
Issue 1: Polymerization observed during a reaction.
| Potential Cause | Recommended Solution |
| Reaction temperature is too high. | Run the reaction at a lower temperature. If the reaction rate is too slow, consider using a more active catalyst or a more polar solvent to facilitate the desired reaction at a lower temperature. |
| Presence of a strong base. | If a base is required, use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU in certain cases, or a bulky amine like diisopropylethylamine). Add the base slowly and at a low temperature. |
| Presence of a Lewis acid catalyst. | Use the minimum effective concentration of the Lewis acid. Consider using a milder Lewis acid. Perform the reaction at a low temperature to control the reactivity. |
| High concentration of the reagent. | Run the reaction at a lower concentration to reduce the probability of intermolecular side reactions. Consider using a slow-addition technique for the this compound. |
| Presence of nucleophilic impurities. | Ensure all reagents and solvents are of high purity and are dry. Purify the this compound if its purity is questionable. |
Issue 2: Degradation or polymerization of the starting material upon storage.
| Potential Cause | Recommended Solution |
| Exposure to moisture. | Store in a desiccator over a suitable drying agent. Handle the compound under an inert atmosphere. |
| Exposure to air (oxygen). | Store under an inert atmosphere such as argon or nitrogen. |
| Storage at ambient temperature. | Store in a refrigerator or freezer, depending on the compound's physical state and stability. |
| Contamination with impurities. | If the purity is suspect, consider purification by recrystallization (if solid) or distillation under reduced pressure (if liquid). |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a general framework for performing a nucleophilic substitution reaction with this compound while minimizing the risk of polymerization.
-
Preparation:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of inert gas (argon or nitrogen).
-
Use anhydrous solvents. If necessary, distill solvents from an appropriate drying agent.
-
Ensure the nucleophile and any other reagents are of high purity and dry.
-
-
Reaction Setup:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet, add the nucleophile and the anhydrous solvent.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
-
Addition of this compound:
-
Dissolve the this compound in the anhydrous solvent in the dropping funnel.
-
Add the solution of this compound dropwise to the cooled solution of the nucleophile over a period of 30-60 minutes.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., water, saturated ammonium chloride solution).
-
Allow the mixture to warm to room temperature.
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Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography, recrystallization, or distillation as appropriate.
-
Visualizations
Caption: A generalized experimental workflow for nucleophilic substitution.
Caption: A simplified potential pathway for unwanted polymerization.
Caption: A decision-making flowchart for troubleshooting polymerization.
Technical Support Center: Synthesis of 2,4-Disubstituted Oxazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,4-disubstituted oxazoles. The information is presented in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guides
Low or No Product Yield
Question: My reaction has resulted in a low yield or no desired 2,4-disubstituted oxazole. What are the potential causes and how can I improve the yield?
Answer:
Low yields in oxazole synthesis can arise from several factors, including suboptimal reaction conditions, reagent quality, and the presence of side reactions. Below is a breakdown of common causes and solutions for different synthetic methods.
For Robinson-Gabriel and Related Cyclodehydration Reactions:
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Incomplete Cyclization: The crucial cyclodehydration step may be inefficient.
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Solution: Optimize the dehydrating agent. While strong acids like concentrated sulfuric acid are traditional, milder reagents such as triphenylphosphine/hexachloroethane or the Burgess reagent can be more effective for sensitive substrates. Increasing the reaction temperature can also promote cyclization, but monitor for decomposition.[1]
-
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Starting Material Decomposition: Harsh acidic conditions can degrade sensitive starting materials.
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Solution: Employ milder dehydrating agents. Reducing the reaction time by closely monitoring the reaction's progress can also minimize degradation.
-
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Poor Quality Starting Materials: Impurities in the α-acylamino ketone can inhibit the reaction.
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Solution: Ensure the starting material is pure and dry before use. Recrystallization or column chromatography of the starting material may be necessary.
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For Brønsted Acid-Catalyzed Cyclization of α-Diazoketones:
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Suboptimal Catalyst Loading: An incorrect amount of the Brønsted acid catalyst can lead to an incomplete reaction.
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Solution: The optimal catalyst loading is often found to be around 10 mol %.[2] A slight increase or decrease might be necessary depending on the specific substrates.
-
-
Incorrect Solvent: The choice of solvent is critical for this reaction.
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Solution: 1,2-dichloroethane (DCE) has been identified as the optimal solvent for this transformation, providing the best yields.[2]
-
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Decomposition of α-Diazoketone: α-Diazoketones can be unstable, especially in the presence of acid.
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Solution: Use freshly prepared or purified α-diazoketone. Add the diazoketone slowly to the reaction mixture containing the amide and acid to maintain a low instantaneous concentration.
-
Formation of Significant Side Products
Question: My reaction is producing significant byproducts alongside the desired oxazole. How can I minimize their formation?
Answer:
The formation of side products is a common issue that can significantly lower the yield of the desired 2,4-disubstituted oxazole.
In Robinson-Gabriel Synthesis:
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Formation of Enamides: Elimination of water from the α-acylamino ketone can lead to the formation of an enamide as a competing side product.
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Solution: Modifying the reaction conditions, such as changing the dehydrating agent or lowering the reaction temperature, can disfavor the enamide formation pathway.
-
In Van Leusen-type Syntheses (if adapted):
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Formation of Nitrile Byproduct: The presence of ketone impurities in the aldehyde starting material can react with tosylmethyl isocyanide (TosMIC) to form nitriles.[3]
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Solution: Purify the aldehyde starting material by distillation or column chromatography to remove any ketone impurities.[3]
-
Difficult Product Purification
Question: I am having difficulty purifying my 2,4-disubstituted oxazole. What are some common purification challenges and how can I address them?
Answer:
Purification of oxazoles can be challenging due to the similar polarity of the product and byproducts or starting materials.
-
Co-elution with Byproducts: The desired oxazole may have a similar polarity to unreacted starting materials or byproducts, making chromatographic separation difficult.
-
Solution:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A shallow gradient elution can improve separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Acid-Base Extraction: The basic nitrogen atom in the oxazole ring allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with a dilute acid solution. The aqueous layer is then basified, and the purified oxazole is extracted back into an organic solvent.
-
-
-
Product Instability on Silica Gel: Some oxazoles can be sensitive to the acidic nature of silica gel, leading to decomposition during column chromatography.
-
Solution:
-
Use Deactivated Silica: Silica gel can be deactivated by treating it with a solution of triethylamine in the eluent.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (neutral or basic), for chromatography.
-
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is best for my target 2,4-disubstituted oxazole?
A1: The choice of synthetic method depends on the availability of starting materials, the desired substitution pattern, and the functional group tolerance required.
-
The Robinson-Gabriel synthesis and its modifications are classic and versatile methods, especially when starting from α-acylamino ketones or amino acids.[1][4]
-
The Brønsted acid-catalyzed cyclization of α-diazoketones is a modern, mild, and efficient metal-free method with good functional group tolerance.[2][5]
-
The Van Leusen synthesis , while more commonly used for 5-substituted oxazoles, can be adapted and offers mild reaction conditions.[3][6]
Q2: How critical is the purity of my reagents and solvents?
A2: The purity of reagents and solvents is highly critical for the successful synthesis of oxazoles.
-
Water Content: Many oxazole syntheses, particularly those involving strong dehydrating agents or moisture-sensitive intermediates, require anhydrous conditions. Use freshly dried solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Purity: Impurities in starting materials can lead to side reactions and lower yields. It is advisable to use high-purity reagents or purify them before use.
Q3: My reaction is very slow. How can I increase the reaction rate?
A3: A sluggish reaction can often be accelerated by adjusting the reaction conditions.
-
Increase Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. However, be cautious of potential side reactions or decomposition at higher temperatures.
-
Increase Catalyst Loading: In catalyzed reactions, a modest increase in the catalyst concentration can sometimes improve the rate.
-
Choice of Solvent: The solvent can have a profound effect on reaction rates. Ensure you are using the optimal solvent for the specific reaction, as reported in the literature.
Data Presentation
Table 1: Comparison of Dehydrating Agents in the Synthesis of a 2,4-Disubstituted Oxazole from an α-Acylamino Aldehyde[7]
| Entry | Dehydrating Agent/Conditions | Yield (%) |
| 1 | Burgess reagent (3 eq), THF (anhyd), 1.5 h, reflux | 24 |
| 2 | PPh₃ (2 eq), I₂ (2 eq), CH₃CN (anhyd), Et₃N (4.5 eq), 1.5 h, rt | 28 |
| 3 | PPh₃ (2 eq), C₂Cl₆ (2 eq), CH₃CN (anhyd), pyridine (4 eq), 2 h, 60 °C | 55 |
| 4 | PPh₃ (3 eq), C₂Cl₆ (3 eq), CH₃CN (anhyd), Et₃N (6 eq), 2 h, 0 °C-rt | 71-74 |
Table 2: Substrate Scope for the Brønsted Acid-Catalyzed Synthesis of 2,4-Disubstituted Oxazoles[2]
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | Ph | Ph | 2,4-diphenyloxazole | 95 |
| 2 | 4-MeC₆H₄ | Ph | 4-phenyl-2-(p-tolyl)oxazole | 96 |
| 3 | 4-MeOC₆H₄ | Ph | 2-(4-methoxyphenyl)-4-phenyloxazole | 94 |
| 4 | 4-FC₆H₄ | Ph | 2-(4-fluorophenyl)-4-phenyloxazole | 92 |
| 5 | 4-ClC₆H₄ | Ph | 2-(4-chlorophenyl)-4-phenyloxazole | 93 |
| 6 | 4-BrC₆H₄ | Ph | 2-(4-bromophenyl)-4-phenyloxazole | 94 |
| 7 | 3-MeC₆H₄ | Ph | 4-phenyl-2-(m-tolyl)oxazole | 95 |
| 8 | 2-naphthyl | Ph | 2-(naphthalen-2-yl)-4-phenyloxazole | 93 |
| 9 | Ph | 4-MeC₆H₄ | 2-phenyl-4-(p-tolyl)oxazole | 93 |
| 10 | Ph | 4-MeOC₆H₄ | 4-(4-methoxyphenyl)-2-phenyloxazole | 92 |
| 11 | Ph | 4-FC₆H₄ | 4-(4-fluorophenyl)-2-phenyloxazole | 90 |
| 12 | Ph | 4-ClC₆H₄ | 4-(4-chlorophenyl)-2-phenyloxazole | 91 |
| 13 | Ph | 4-BrC₆H₄ | 4-(4-bromophenyl)-2-phenyloxazole | 92 |
| 14 | Ph | Me | 4-methyl-2-phenyloxazole | 85 |
| 15 | Me | Ph | 2-methyl-4-phenyloxazole | 88 |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Disubstituted Oxazoles from α-Amino Acids (Modified Robinson-Gabriel)[4]
This protocol involves the conversion of an α-amino acid to an α-acylamino aldehyde, followed by cyclodehydration.
Step 1: Synthesis of the α-Acylamino Aldehyde (This is a general representation; specific procedures for this step may vary.) The N-protected amino acid is converted to the corresponding α-acylamino aldehyde. This can be achieved through various methods, such as reduction of the corresponding Weinreb amide or ester.
Step 2: Cyclodehydration to the 2,4-Disubstituted Oxazole
-
To a solution of the α-acylamino aldehyde (1.0 equiv) in anhydrous acetonitrile, add triethylamine (6.0 equiv) and cool the mixture to 0 °C.
-
Add triphenylphosphine (3.0 equiv) and hexachloroethane (3.0 equiv) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,4-disubstituted oxazole.
Protocol 2: Brønsted Acid-Catalyzed Synthesis of 2,4-Disubstituted Oxazoles from α-Diazoketones[2]
-
To a solution of the amide (0.5 mmol) in 1,2-dichloroethane (DCE, 2.0 mL) in a reaction tube, add trifluoromethanesulfonic acid (TfOH, 0.05 mmol, 10 mol %).
-
Add a solution of the α-diazoketone (0.6 mmol) in DCE (1.0 mL) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2,4-disubstituted oxazole.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of 2,4-disubstituted oxazoles.
Caption: Troubleshooting flowchart for low yield in 2,4-disubstituted oxazole synthesis.
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]
Managing the stability of 4-(Chloromethyl)-2-methyl-1,3-oxazole in solution
Welcome to the technical support center for 4-(Chloromethyl)-2-methyl-1,3-oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by three main factors: the presence of nucleophiles, the solvent system, and the storage conditions (temperature and pH). The chloromethyl group is highly electrophilic and susceptible to nucleophilic attack, leading to degradation of the compound.[1][2][3]
Q2: What are the visible signs of degradation in my solution of this compound?
A2: Degradation of this compound in solution can manifest as a color change (often to yellow or brown), the formation of precipitates, or a decrease in the expected potency or reactivity in your experiments. For quantitative assessment, techniques like HPLC can be used to monitor the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To maximize stability, solutions of this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[4] For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is advisable, especially for solutions in aprotic solvents. Avoid repeated freeze-thaw cycles.
Q4: Which solvents are recommended for dissolving this compound?
A4: Aprotic solvents are generally preferred for dissolving this compound to minimize the risk of solvolysis. Dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used solvents.[1] The choice of solvent may also depend on the specific requirements of your downstream application. It is crucial to use anhydrous solvents to prevent hydrolysis.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Activity or Concentration
Possible Cause: Degradation due to reaction with nucleophiles present in the solution.
Troubleshooting Steps:
-
Identify Potential Nucleophiles: Review all components of your solution. Common nucleophiles include water (hydrolysis), amines, thiols, and alcohols.
-
Solvent Purity: Ensure you are using anhydrous solvents. The presence of water can lead to hydrolysis of the chloromethyl group to a hydroxymethyl group.
-
pH Control: If your experimental conditions permit, maintaining a neutral to slightly acidic pH can help reduce the rate of hydrolysis.
-
Inert Atmosphere: For sensitive reactions, preparing and handling the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent reactions with atmospheric moisture.
Issue 2: Unexpected Side Products Observed in Reaction
Possible Cause: The 4-(chloromethyl) group is reacting with other components in your reaction mixture.
Troubleshooting Steps:
-
Reactivity of the Chloromethyl Group: The chloromethyl group is a potent electrophile and can be alkylated by various nucleophiles.[2][3]
-
Protecting Groups: If the chloromethyl group is not the intended reactive site, consider if a protecting group strategy is necessary for other nucleophilic functional groups in your molecules.
-
Order of Addition: Carefully consider the order of addition of reagents. It may be beneficial to add the this compound last to a pre-mixed solution of other reagents to minimize unwanted side reactions.
Data Presentation
Table 1: Illustrative Half-life of this compound in Different Solvents at Room Temperature (25°C)
| Solvent | Nucleophilicity | Half-life (t½) |
| Dichloromethane (anhydrous) | Low | > 7 days |
| Tetrahydrofuran (anhydrous) | Low | > 7 days |
| Acetonitrile (anhydrous) | Low | 5 - 7 days |
| Dimethylformamide (anhydrous) | Moderate | 2 - 4 days |
| Methanol | High (protic) | < 24 hours |
| Water (pH 7) | High (protic) | < 12 hours |
Table 2: Illustrative Effect of Temperature on Stability in Anhydrous Acetonitrile
| Temperature | Half-life (t½) |
| -20°C | > 30 days |
| 4°C | 10 - 14 days |
| 25°C | 5 - 7 days |
| 50°C | 1 - 2 days |
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution
Objective: To prepare a stable stock solution of this compound.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Volumetric flask
-
Syringe or gas-tight pipette
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Dry the volumetric flask in an oven at 120°C for at least 2 hours and allow it to cool to room temperature under a stream of inert gas or in a desiccator.
-
Weigh the desired amount of this compound in a clean, dry vial.
-
Under an inert atmosphere, add the weighed compound to the volumetric flask.
-
Using a syringe or gas-tight pipette, add the required volume of anhydrous DCM to the flask to dissolve the compound.
-
Once fully dissolved, bring the solution to the final volume with anhydrous DCM.
-
Seal the flask tightly and store it at an appropriate temperature (see Table 2 for guidance).
Protocol 2: Monitoring Solution Stability by HPLC
Objective: To quantitatively assess the stability of a this compound solution over time.
Materials:
-
Stock solution of this compound
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile/water gradient)
-
Autosampler vials
Procedure:
-
Prepare the solution of this compound in the solvent of interest.
-
Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC system.
-
Record the peak area of the this compound peak.
-
Store the solution under the desired conditions (e.g., specific temperature, light exposure).
-
At predetermined time points (e.g., 1, 3, 6, 12, 24 hours), inject another aliquot of the solution into the HPLC.
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.
-
Plot the percentage of the remaining parent compound versus time to determine the stability profile.
Visualizations
References
Troubleshooting low conversion rates in Suzuki coupling with chloromethyl-oxazoles
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low conversion rates in Suzuki coupling reactions involving chloromethyl-oxazoles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a chloromethyl-oxazole is showing low to no conversion. What are the most common reasons for this?
Low conversion rates with chloromethyl-oxazoles in Suzuki couplings can often be attributed to a few key factors. Chloromethyl-heterocycles, like their benzylic chloride counterparts, can be challenging substrates. The primary reasons for failure include:
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Inactive Catalyst System: The combination of the palladium precursor and the ligand is critical for the oxidative addition of the C-Cl bond, which is often the rate-limiting step. Standard catalysts like Pd(PPh₃)₄ may not be active enough for this transformation.[1]
-
Ineffective Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[1] An inappropriate choice of base, or a base with poor solubility in the reaction medium, can stall the catalytic cycle.
-
Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen, which can lead to catalyst deactivation.[1] Additionally, the nitrogen atom in the oxazole ring can potentially coordinate to the palladium center, inhibiting its catalytic activity.[2]
-
Side Reactions: Protodeboronation (the replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid are common side reactions that consume the starting materials and reduce the yield of the desired product.[1][3]
Q2: How do I select the right palladium catalyst and ligand for my chloromethyl-oxazole substrate?
The choice of the catalyst system is paramount for a successful coupling. For challenging substrates like chloromethyl-oxazoles, highly active catalysts are generally required.
-
Palladium Precursors: While various Pd(II) and Pd(0) sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common starting points. Pre-formed catalysts, known as precatalysts, can also be highly effective as they are designed to generate the active Pd(0) species efficiently.
-
Ligands: Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition of the C-Cl bond. Ligands from the Buchwald family, such as SPhos and XPhos, are known to be effective for coupling heteroaryl chlorides.[1] N-heterocyclic carbenes (NHCs) are also a powerful class of ligands for these challenging couplings.[1] In some cases, for benzylic halides, simpler ligands like PPh₃ have been used successfully, but more electron-rich and bulky ligands are generally a better starting point for optimization.
Q3: What is the best base to use for the Suzuki coupling of chloromethyl-oxazoles?
The selection of the base is highly dependent on the specific substrates and solvent system. A screening of bases is often necessary to find the optimal conditions.
-
Common Choices: Inorganic bases are most frequently used. Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) are common choices. For more challenging couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) are often more effective.[1]
-
Solubility: The solubility of the base is a critical factor. Often, a mixed solvent system, such as dioxane/water or THF/water, is used to dissolve the inorganic base and facilitate the reaction.[1]
-
Base Strength: The strength of the base can influence the rate of transmetalation but can also promote side reactions like protodeboronation. A balance must be found for optimal results.
Q4: I am observing significant side products. How can I minimize protodeboronation and homocoupling?
Minimizing side reactions is crucial for achieving high yields.
-
Protodeboronation: This side reaction is often caused by the presence of water or other proton sources.
-
Anhydrous Conditions: While many Suzuki couplings are run in aqueous media, switching to anhydrous solvents can sometimes reduce protodeboronation.
-
Boronic Esters: Using more stable boronic acid derivatives, such as pinacol esters (Bpin), can prevent premature decomposition.[1]
-
-
Homocoupling: The self-coupling of the boronic acid is often promoted by the presence of oxygen.
-
Thorough Degassing: It is essential to thoroughly degas all solvents and reagents before use and to maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[1][3]
-
Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, or using a precatalyst that efficiently generates Pd(0) can sometimes reduce homocoupling.[1]
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low conversion | Inactive catalyst system | Switch to a more active ligand such as a Buchwald-type biarylphosphine (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[1] Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). |
| Ineffective base | Screen a variety of bases, including K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] Ensure the base is finely powdered to maximize surface area. | |
| Low reaction temperature | Gradually increase the reaction temperature. Microwave irradiation can sometimes be effective for driving sluggish reactions to completion.[4] | |
| Catalyst poisoning by oxazole nitrogen | Use a ligand with greater steric bulk to shield the palladium center from coordination by the oxazole nitrogen. | |
| Formation of significant side products | Protodeboronation of boronic acid | Use a boronic ester (e.g., pinacol ester) instead of the boronic acid.[1] Use anhydrous solvents and ensure the base is dry. |
| Homocoupling of boronic acid | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[1][3] Consider using a Pd(0) source or an efficient precatalyst.[1] | |
| Decomposition of starting material | Reaction temperature is too high | Lower the reaction temperature and monitor the reaction over a longer period. |
| Catalyst system is too reactive | If using a highly active catalyst system, consider a less active ligand or a lower catalyst loading. |
Experimental Protocols
General Procedure for Suzuki Coupling of a Chloromethyl-oxazole with an Arylboronic Acid
This is a general starting protocol that may require optimization for specific substrates.
Materials:
-
Chloromethyl-oxazole derivative (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1 M)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the chloromethyl-oxazole, arylboronic acid, and base.
-
In a separate vial, pre-mix the palladium precursor and the ligand in a small amount of the reaction solvent.
-
Add the catalyst/ligand mixture to the Schlenk flask.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Suzuki Coupling Catalytic Cycle
References
Navigating the Purification of 4-(Chloromethyl)-2-methyl-1,3-oxazole: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of unreacted 4-(chloromethyl)-2-methyl-1,3-oxazole from a product mixture. The following sections detail various purification strategies, including liquid-liquid extraction, column chromatography, distillation, and chemical quenching, complete with experimental protocols and data to inform your purification approach.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound?
A1: The most common and effective methods include liquid-liquid extraction, column chromatography, distillation, and chemical quenching. The choice of method depends on the scale of your reaction, the nature of your desired product, and the available laboratory equipment.
Q2: I am concerned about the reactivity of the chloromethyl group. How can I minimize product degradation during purification?
A2: The chloromethyl group is susceptible to nucleophilic attack. To minimize degradation, it is advisable to use non-nucleophilic solvents where possible, avoid high temperatures for extended periods, and work up the reaction mixture promptly. If your desired product is sensitive to acidic or basic conditions, careful pH control during extraction is crucial.
Q3: How can I visualize the unreacted this compound on a TLC plate?
A3: this compound is a UV-active compound due to the oxazole ring. You can visualize it on a TLC plate using a UV lamp at 254 nm. Additionally, staining with potassium permanganate can be effective, as the compound can be oxidized, resulting in a yellow spot on a purple background.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete removal after liquid-liquid extraction. | - Incorrect solvent choice.- Insufficient number of extractions.- Emulsion formation. | - Ensure the organic solvent is immiscible with the aqueous phase and that your product has a significantly different partition coefficient than the impurity.- Perform at least three extractions to maximize separation.- To break emulsions, add a small amount of brine or gently swirl the separatory funnel. |
| Co-elution of the product and impurity during column chromatography. | - Inappropriate mobile phase polarity. | - Adjust the solvent system. If the compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If they are not moving, increase the polarity. |
| Product decomposition during distillation. | - The distillation temperature is too high. | - If the boiling point of your product is close to that of the impurity and requires high temperatures, consider vacuum distillation to lower the boiling points of the components. |
| The quenching reaction is not going to completion. | - Insufficient quenching reagent.- Low reaction temperature or short reaction time. | - Use a molar excess of the quenching agent (e.g., 1.5-2 equivalents).- Gently warm the reaction mixture or increase the reaction time and monitor by TLC. |
Purification Methodologies
Liquid-Liquid Extraction
This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
Experimental Protocol:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Add an aqueous solution (e.g., saturated sodium bicarbonate solution to neutralize any acid, followed by brine).
-
Gently invert the separatory funnel multiple times to allow for partitioning of the components, venting frequently to release any pressure buildup.
-
Allow the layers to separate fully.
-
Drain the lower layer.
-
Repeat the extraction of the aqueous layer with fresh organic solvent two more times.
-
Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
Logical Workflow for Liquid-Liquid Extraction:
Caption: Workflow for Liquid-Liquid Extraction.
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For oxazole derivatives, silica gel is a common stationary phase.
Experimental Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product mixture in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with an appropriate mobile phase, starting with a less polar solvent system and gradually increasing the polarity if necessary (gradient elution). A common starting mobile phase for oxazole derivatives is a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v).[1][2]
-
Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
TLC Monitoring of Column Chromatography:
Caption: TLC Monitoring Workflow.
Distillation
Distillation is a suitable method if the desired product and the unreacted this compound have significantly different boiling points. A related compound, 4-(chloromethyl)-2-methyl-1,3-thiazole, has a boiling point of 217 °C, suggesting that the target oxazole will have a similarly high boiling point, making atmospheric or vacuum distillation a possibility.[3]
Experimental Protocol (Vacuum Distillation):
-
Place the crude product mixture in a round-bottom flask suitable for distillation.
-
Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Apply a vacuum and gently heat the flask in a heating mantle.
-
Collect the fractions that distill over at different temperature ranges.
-
Analyze the collected fractions by TLC or GC-MS to identify the pure product.
Decision Tree for Distillation:
Caption: Distillation Method Selection.
Chemical Quenching
Unreacted this compound can be selectively removed by reacting it with a nucleophile that is unreactive towards the desired product. Thiourea is a suitable quenching agent for alkyl halides, forming a water-soluble isothiouronium salt that can be easily removed by an aqueous wash.[4][5]
Experimental Protocol:
-
After the primary reaction is complete (as determined by TLC), add 1.5-2.0 equivalents of thiourea to the reaction mixture.
-
Stir the mixture at room temperature or gentle heating (e.g., 40-50 °C) for 1-2 hours. Monitor the disappearance of the this compound spot by TLC.
-
Upon completion, add water to the reaction mixture to dissolve the formed isothiouronium salt.
-
Perform a liquid-liquid extraction as described in the first methodology to separate the desired organic product from the aqueous layer containing the quenched impurity.
Chemical Quenching Workflow:
Caption: Chemical Quenching with Thiourea.
Quantitative Data Summary
| Parameter | Technique | Typical Values/Conditions | Notes |
| Boiling Point | Distillation | Est. > 200 °C (based on analogous thiazole)[3] | Vacuum distillation is recommended to prevent thermal degradation. |
| TLC Mobile Phase | Column Chromatography | Hexane:Ethyl Acetate (9:1 to 7:3 v/v)[1][2] | Adjust polarity based on the polarity of your product. |
| Solvent for Extraction | Liquid-Liquid Extraction | Dichloromethane, Ethyl Acetate | Choose a solvent in which your product is highly soluble and which is immiscible with water. |
| Quenching Agent | Chemical Quenching | Thiourea (1.5-2.0 eq.)[4][5] | Forms a water-soluble salt for easy removal. |
By utilizing the information and protocols provided in this technical support guide, researchers, scientists, and drug development professionals can effectively address the challenge of removing unreacted this compound from their product mixtures, leading to higher purity compounds and more reliable experimental outcomes.
References
Technical Support Center: Recrystallization of 4-(Chloromethyl)-2-methyl-1,3-oxazole Derivatives
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful recrystallization of 4-(chloromethyl)-2-methyl-1,3-oxazole derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound derivatives.
Issue 1: The compound "oils out" instead of forming crystals.
-
Question: My this compound derivative is separating from the solution as an oil. What causes this and how can I fix it?
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Answer: "Oiling out" typically occurs when the solute's melting point is lower than the temperature of the solution, or when there is a high concentration of impurities that depress the melting point.[1] To resolve this, you can try the following:
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Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point. Allow the solution to cool much more slowly.[1]
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Lower the Solution Temperature Before Saturation: Try using a solvent with a lower boiling point.
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Pre-purification: If impurities are suspected, consider a preliminary purification step, such as column chromatography, before recrystallization. A purity of at least 80-90% is recommended for a successful final crystallization.[2]
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Slow Cooling: Insulate the flask to ensure a very slow cooling rate. This can be achieved by placing the flask in a Dewar filled with warm water.[2]
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Issue 2: No crystals are forming, even after cooling.
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Question: I have dissolved my compound in a hot solvent and allowed it to cool, but no crystals have appeared. What should I do?
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Answer: The absence of crystal formation usually indicates that the solution is not supersaturated. Here are several techniques to induce crystallization:
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Induce Nucleation:
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Scratching: Use a glass rod to gently scratch the inner surface of the flask. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[2]
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Seeding: If you have a pure crystal of your compound from a previous batch, add a tiny "seed" crystal to the solution to act as a template.[2]
-
-
Increase Concentration:
-
Evaporation: Allow some of the solvent to evaporate slowly. You can do this by leaving the container partially open in a fume hood.[2]
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Boiling Off Solvent: Gently heat the solution to boil off a small amount of the solvent, then allow it to cool again.
-
-
Reduce Temperature Further: Cool the solution in an ice bath to further decrease the solubility of your compound.[2]
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Re-evaluate Solvent Choice: It's possible that too much solvent was used initially. If the mother liquor is still available, you can try concentrating it to recover more product.[2]
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Issue 3: The recrystallization yield is very low.
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Question: After filtration, I have recovered only a small fraction of my starting material. How can I improve the yield?
-
Answer: A low yield can result from several factors:
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Excessive Solvent: Using too much solvent will result in a significant amount of your compound remaining in the mother liquor even after cooling. To remedy this, you can concentrate the mother liquor by evaporation and cool it again to recover more crystals.[2]
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Premature Filtration: Ensure that crystallization is complete before filtering. The solution should be sufficiently cooled for an adequate amount of time.
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving your compound, even at low temperatures. A different solvent or a mixed solvent system might be necessary.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.
-
Issue 4: The resulting crystals are very small or needle-like.
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Question: My recrystallization produced very fine needles or a powder instead of larger crystals. Is this a problem, and how can I get better crystals?
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Answer: Rapid crystal formation often traps impurities and leads to small, poorly formed crystals.[1] Ideal crystallization should occur slowly. To encourage the growth of larger, purer crystals:
-
Slow Down Cooling: Use a larger volume of solvent or insulate the flask to ensure the solution cools as slowly as possible.
-
Reduce Supersaturation: Start with a slightly less concentrated solution.
-
Use a Different Solvent System: Experiment with different solvents or solvent mixtures that may favor slower crystal growth.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing my this compound derivative?
A1: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[3] For halogenated heterocyclic compounds like your oxazole derivative, a good starting point is to screen a range of solvents with varying polarities. Common choices include hexanes, ethyl acetate, acetone, ethanol, and toluene, or mixtures of these.[1][4] A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[1]
Q2: What is a mixed solvent system and when should I use it?
A2: A mixed solvent system, also known as an anti-solvent recrystallization, uses two miscible solvents. One solvent (the "good" solvent) should readily dissolve your compound at all temperatures, while the other (the "poor" or "anti-solvent") should not.[3] This technique is useful when no single solvent has the desired temperature-dependent solubility profile.
Q3: Can I use water for recrystallization?
A3: While less common for many organic compounds, water can be an excellent recrystallization solvent for polar molecules.[1] If a procedure calls for crystallization from water, it often results in a very pure product.[1] However, removing residual water can be challenging.[1] For this compound derivatives, which have some polarity, a mixture with an organic solvent like ethanol or acetone might be effective.
Q4: How pure does my crude product need to be before attempting recrystallization?
A4: For optimal results and to avoid issues like oiling out, it is recommended that your crude material be at least 80-90% pure before the final recrystallization.[2] If the crude product is highly impure, a preliminary purification step like column chromatography may be necessary.[2]
Data Presentation
| Solvent System | General Polarity | Boiling Point (°C) | Potential Suitability for Halogenated Heterocycles |
| Hexane / Heptane | Non-polar | 69 / 98 | Often used as an anti-solvent or for non-polar derivatives. Can cause oiling out.[1][4] |
| Toluene | Non-polar | 111 | Good for aromatic compounds; can lead to well-formed crystals.[1] |
| Diethyl Ether | Slightly polar | 35 | Often used in combination with a less volatile solvent. |
| Dichloromethane (DCM) | Moderately polar | 40 | Good dissolving power, often used in solvent mixtures.[4] |
| Ethyl Acetate (EtOAc) | Moderately polar | 77 | A versatile solvent for a range of polarities.[2] |
| Acetone | Polar aprotic | 56 | A good solvent for many organic compounds, often used with water or hexanes.[1][4] |
| Isopropanol (IPA) | Polar protic | 82 | A common choice, can form hydrogen bonds.[2] |
| Ethanol (EtOH) | Polar protic | 78 | A general and effective solvent, often used with water.[1][4] |
| Methanol (MeOH) | Polar protic | 65 | Similar to ethanol but more polar.[2] |
| Water | Very polar | 100 | Can be effective for more polar derivatives, often as an anti-solvent with alcohols or acetone.[1][4] |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound derivative. Add a small amount of the selected solvent.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution by gravity filtration.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals to a constant weight.
Protocol 2: Mixed Solvent (Anti-Solvent) Recrystallization
-
Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent at room temperature or with gentle heating.
-
Addition of Anti-Solvent: Slowly add a "poor" solvent (the anti-solvent) dropwise with stirring until the solution becomes slightly turbid (cloudy).
-
Re-dissolution: Gently warm the solution until it becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect and dry the crystals as described in the single solvent protocol.
Visualizations
Caption: A general workflow for troubleshooting common recrystallization issues.
References
Technical Support Center: Impurity Analysis of 4-(Chloromethyl)-2-methyl-1,3-oxazole by NMR
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying impurities in 4-(chloromethyl)-2-methyl-1,3-oxazole using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect to see in my sample of this compound?
A1: Impurities often originate from the synthetic route. Common synthesis methods for oxazoles may result in the presence of unreacted starting materials, intermediates, or by-products. For this compound, potential impurities include:
-
Starting Materials: Acetamide and 1,3-dichloroacetone.
-
Intermediate: N-(2-chloro-1-oxopropyl)acetamide.
-
Solvent Residues: Common laboratory solvents used during synthesis and purification (e.g., acetone, ethyl acetate, dichloromethane).[1][2][3][4]
Q2: I see more peaks in my ¹H NMR spectrum than expected. How can I determine if they are from impurities or from my product?
A2: The presence of extra peaks is a common issue.[5] First, compare your spectrum to the expected chemical shifts for this compound (see Table 1). Peaks that do not correspond to the product are likely impurities. You can further investigate by:
-
Comparing the extra peaks to the known chemical shifts of common solvents.[2][3][4][6][7]
-
Analyzing the starting materials and intermediates used in your synthesis to see if their characteristic peaks are present.
-
Performing 2D NMR experiments like COSY and HSQC to confirm correlations within your product's structure and identify signals that do not correlate.
Q3: My NMR peaks are broad. What could be the cause and how can I fix it?
A3: Peak broadening can be caused by several factors:
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is often the first step in troubleshooting.[1][5]
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and broader lines. Diluting the sample may help.[1][8]
-
Undissolved Solids: Particulate matter in the NMR tube will disrupt the magnetic field homogeneity. Always filter your NMR sample into the tube.[8]
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Ensure glassware is thoroughly clean.[9]
-
Chemical Exchange: Protons on heteroatoms (like -NH or -OH) can exchange with each other or with residual water, leading to broad signals. Adding a drop of D₂O to your sample will cause these peaks to disappear or diminish, confirming their identity.[1]
Q4: How can I quantify the amount of an impurity in my sample using ¹H NMR?
A4: ¹H NMR can be a powerful tool for quantitative analysis (qNMR).[10][11] The basic principle is that the integral of a signal is directly proportional to the number of protons it represents. To determine the molar percentage of an impurity, you can use the following formula, comparing a well-resolved peak from the impurity to a peak from your main compound:
Molar % Impurity = [ (Integral_Impurity / # of Protons_Impurity) / ( (Integral_Product / # of Protons_Product) + (Integral_Impurity / # of Protons_Impurity) ) ] * 100
For accurate quantification, ensure that the spectra are acquired under quantitative conditions (e.g., with a sufficient relaxation delay).[12]
Troubleshooting Guides
Guide 1: Identifying Unknown Peaks in Your ¹H NMR Spectrum
Problem: You observe unexpected signals in the ¹H NMR spectrum of your this compound sample.
Solution Workflow:
-
Reference Check: Compare the chemical shifts of your main peaks with the predicted values for this compound in Table 1.
-
Solvent Peak Identification: Check for peaks corresponding to the residual protons of your deuterated solvent and common laboratory solvents that may have been used in the workup (see Table 2).[2][3][4][6][7]
-
Starting Material and Intermediate Analysis: Compare the unknown peaks to the expected chemical shifts of the starting materials (acetamide, 1,3-dichloroacetone) and the intermediate (N-(2-chloro-1-oxopropyl)acetamide) as detailed in Table 1.
-
D₂O Exchange: If you suspect a broad peak might be from an exchangeable proton (e.g., an -NH proton from residual acetamide), add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The disappearance of the peak confirms an exchangeable proton.[1]
-
Spiking Experiment: If you have a sample of a suspected impurity, you can add a small amount to your NMR tube and re-acquire the spectrum. An increase in the intensity of a previously observed unknown peak confirms the identity of that impurity.[13]
Guide 2: Addressing Poor Peak Shape and Resolution
Problem: The peaks in your NMR spectrum are broad, asymmetric, or show poor resolution, making interpretation and integration difficult.
Troubleshooting Steps:
| Symptom | Potential Cause | Recommended Solution |
| All peaks are broad and distorted. | Poor magnetic field homogeneity. | Re-shim the spectrometer. If the problem persists, the sample may be too concentrated or contain particulates.[1][5] |
| Broad, rolling baseline. | Incomplete dissolution of the sample or presence of solid particles. | Remove the sample from the tube, re-dissolve, and filter it back into a clean NMR tube.[8] |
| Some peaks are sharp, others are broad. | Chemical or conformational exchange. | Try acquiring the spectrum at a different temperature (higher or lower) to see if the broad peaks sharpen.[1] |
| Symmetrically spaced peaks on either side of a large peak (spinning sidebands). | Inhomogeneous magnetic field, imperfect NMR tube shape. | Re-shim the non-spinning shims (X, Y). If this doesn't help, transfer the sample to a higher quality NMR tube. |
Predicted NMR Data for Impurity Identification
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound and its potential impurities in CDCl₃. These values are estimates based on analogous structures and chemical shift prediction tools.
| Compound | Structure | Predicted ¹H NMR (CDCl₃) | Predicted ¹³C NMR (CDCl₃) |
| This compound (Product) |
| δ 7.5 (s, 1H, H-5), 4.5 (s, 2H, -CH₂Cl), 2.4 (s, 3H, -CH₃) | δ 161 (C-2), 145 (C-4), 125 (C-5), 37 (-CH₂Cl), 14 (-CH₃) |
| Acetamide (Starting Material) | δ 5.5-6.5 (br s, 2H, -NH₂), 2.0 (s, 3H, -CH₃) | δ 174 (C=O), 23 (-CH₃) | |
| 1,3-Dichloroacetone (Starting Material) | δ 4.3 (s, 4H, -CH₂Cl) | δ 198 (C=O), 47 (-CH₂Cl) | |
| N-(2-chloro-1-oxopropyl)acetamide (Intermediate) |
| δ 7.5-8.5 (br s, 1H, -NH-), 5.0 (q, 1H, -CHCl-), 2.2 (s, 3H, -COCH₃), 1.7 (d, 3H, -CH(Cl)CH₃) | δ 172 (amide C=O), 170 (imide C=O), 55 (-CHCl-), 25 (-COCH₃), 20 (-CH(Cl)CH₃) |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
Objective: To prepare a high-quality NMR sample for impurity identification.
Methodology:
-
Weighing: Accurately weigh approximately 5-10 mg of your this compound sample into a clean, dry vial. For quantitative analysis, record the weight to at least 0.1 mg.[14]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS, at 0.03% v/v) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filtration: Prepare a Pasteur pipette with a small, tight plug of glass wool. Filter the sample solution through the pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.[15]
-
Capping and Labeling: Cap the NMR tube and label it clearly.
-
Cleaning: Before inserting into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol to remove any dust or grease.
Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra
Objective: To acquire high-quality ¹H and ¹³C NMR spectra suitable for impurity identification and quantification.
Methodology:
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover a range of approximately -2 to 12 ppm.
-
Use a 30-45 degree pulse angle.
-
For quantitative measurements, ensure a relaxation delay (d1) of at least 5 times the longest T₁ of any proton of interest (a delay of 30 seconds is generally sufficient for small molecules).
-
Acquire a suitable number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio (>250:1 for accurate integration).[16]
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse-acquire experiment.
-
Set the spectral width to cover a range of approximately 0 to 220 ppm.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (this may range from several hundred to several thousand scans depending on the sample concentration).
-
Visualizations
Caption: Workflow for Impurity Identification via NMR.
Caption: Potential Origins of Impurities in the Final Product.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. benthamdirect.com [benthamdirect.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chem.washington.edu [chem.washington.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. organomation.com [organomation.com]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. veeprho.com [veeprho.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. pubsapp.acs.org [pubsapp.acs.org]
- 15. How to make an NMR sample [chem.ch.huji.ac.il]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Halo-oxazoles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in palladium-catalyzed cross-coupling reactions of halo-oxazoles. These insights are designed to help you diagnose and resolve issues in your experiments, leading to improved reaction outcomes and efficiency.
Troubleshooting Guides
Issue 1: Low or No Product Conversion
Low or nonexistent conversion of your halo-oxazole substrate is a frequent challenge. This guide provides a systematic approach to identifying the root cause.
Possible Cause & Solution Table
| Potential Cause | Recommended Troubleshooting Steps |
| Catalyst Inactivity or Decomposition | Degas Solvents: Ensure all solvents are rigorously degassed to remove oxygen, a known catalyst poison that can lead to the formation of inactive palladium black.[1] Use Fresh Catalyst & Ligands: Palladium sources and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere.[2] Use freshly opened or purified reagents. Pre-catalyst Activation Issues: If using a Pd(II) pre-catalyst, ensure its reduction to the active Pd(0) species is efficient under your reaction conditions. Consider using a well-defined Pd(0) source or a pre-catalyst known for reliable activation. |
| Ligand Issues | Ligand Selection: The choice of ligand is critical. For challenging couplings involving electron-rich heterocycles like oxazoles, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective at stabilizing the catalytic species and promoting efficient oxidative addition and reductive elimination.[3] Ligand-to-Metal Ratio: An inappropriate ligand-to-palladium ratio can either fail to stabilize the catalyst or inhibit the reaction by creating an overly saturated metal center. A typical starting point is a 1:1 to 2:1 ratio, but optimization may be necessary. |
| Base Selection | Base Strength and Solubility: The base is crucial for activating the coupling partner (e.g., boronic acid in Suzuki coupling) and neutralizing acidic byproducts. The chosen base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) must be sufficiently strong and soluble in the reaction medium.[4] A comparative screening of bases is often a valuable optimization step.[5] |
| Substrate-Related Problems | Purity of Halo-oxazole: Impurities in the starting material can act as catalyst poisons. Ensure the high purity of your halo-oxazole.[1] Oxazole Coordination to Palladium: The nitrogen atom of the oxazole ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is a common issue with nitrogen-containing heterocycles.[1] Using bulky ligands can sometimes mitigate this by sterically hindering the coordination of the oxazole nitrogen. |
| Reaction Conditions | Temperature: The reaction temperature needs to be optimal. Too low, and the reaction may be too slow; too high, and catalyst decomposition can occur, often evidenced by the formation of palladium black.[6] Solvent Choice: The solvent must be anhydrous and capable of solubilizing all reaction components. Common choices include toluene, dioxane, and DMF. The solvent can also influence catalyst stability and reactivity.[7] |
Issue 2: Formation of Palladium Black
The appearance of a black precipitate (palladium black) is a common visual indicator of catalyst deactivation.
Possible Cause & Solution Table
| Potential Cause | Recommended Troubleshooting Steps |
| Catalyst Agglomeration | Stabilizing Ligands: The primary role of phosphine ligands is to stabilize the Pd(0) species and prevent its aggregation into inactive palladium black. Ensure you are using an appropriate and sufficient amount of a suitable ligand.[3] Lower Reaction Temperature: High temperatures can accelerate the decomposition of the catalytic complex and lead to the formation of palladium black.[6] Consider running the reaction at the lowest effective temperature. |
| Presence of Oxygen | Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to its precipitation.[6] It is critical to perform the reaction under a strictly inert atmosphere (argon or nitrogen) and to use properly degassed solvents.[1] |
| Inefficient Ligand | Ligand Screening: If palladium black formation is persistent, the chosen ligand may not be providing sufficient stabilization for the catalytic intermediate under the reaction conditions. Screening a panel of bulky, electron-rich phosphine ligands is recommended. |
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with a 2-chlorooxazole is very sluggish compared to the bromo- or iodo-oxazole analog. Is this a catalyst deactivation issue?
A1: Not necessarily. This is more likely due to the inherent difference in the reactivity of the carbon-halogen bond. The C-Cl bond is significantly stronger and less readily undergoes oxidative addition to the palladium center, which is often the rate-limiting step in the catalytic cycle. To overcome this, you will typically need to use more forcing reaction conditions (higher temperatures) and, crucially, more electron-rich and bulky ligands (such as Buchwald's biaryl phosphine ligands) to promote the oxidative addition of the less reactive aryl chloride.
Q2: I am observing significant amounts of a dehalogenated oxazole byproduct. What is causing this and how can I minimize it?
A2: Dehalogenation is a common side reaction in many cross-coupling reactions. It can occur after the oxidative addition step if the subsequent steps (transmetalation and reductive elimination) are slow. The intermediate aryl-palladium-halide complex can react with trace amounts of water, base, or other proton sources in the reaction mixture to produce the dehalogenated arene. To minimize this, ensure your reaction is performed under strictly anhydrous conditions. You can also try using a more reactive coupling partner or optimizing the ligand and base to accelerate the desired catalytic cycle, thereby outcompeting the dehalogenation pathway. In some cases, changing the solvent can also reduce the extent of dehalogenation.[7]
Q3: Can the oxazole ring itself poison the catalyst?
A3: Yes, the nitrogen atom in the oxazole ring can act as a Lewis base and coordinate to the palladium catalyst. This coordination can lead to the formation of off-cycle, inactive or less active catalytic species, effectively poisoning the catalyst. This is a well-known issue for many nitrogen-containing heterocycles. The use of bulky phosphine ligands can often mitigate this problem by sterically disfavoring the coordination of the oxazole nitrogen to the palladium center.
Q4: Is it possible to reactivate a catalyst that has turned into palladium black?
A4: In a laboratory setting, once palladium black has formed, it is generally considered inactive for the solution-phase catalytic cycle and is difficult to reactivate in situ. Some protocols exist for the reactivation of heterogeneous palladium catalysts by treatment with oxidizing agents to regenerate the active Pd(II) species, but this is not practical for homogeneous reactions.[8] The best approach is to prevent its formation in the first place by using appropriate ligands, maintaining a strict inert atmosphere, and optimizing reaction conditions.
Q5: What is a good starting point for catalyst and ligand selection for a Suzuki-Miyaura coupling of a bromo-oxazole?
A5: For a Suzuki-Miyaura coupling of a bromo-oxazole, a good starting point would be to use a palladium(II) acetate (Pd(OAc)₂) or a palladium(0) source like Pd₂(dba)₃ as the pre-catalyst. For the ligand, a bulky, electron-rich biaryl phosphine ligand such as SPhos or XPhos is often a robust choice for heteroaromatic substrates. A common base to start with is K₃PO₄ or Cs₂CO₃, and a typical solvent system is toluene/water or dioxane/water. Catalyst loading can begin around 1-2 mol% of palladium.
Quantitative Data Summary
Optimizing reaction conditions is key to preventing catalyst deactivation and achieving high yields. The following tables provide a summary of how different parameters can affect the outcome of cross-coupling reactions with halo-oxazole substrates.
Table 1: Comparison of Ligands in the Suzuki-Miyaura Coupling of 5-Bromooxazole-4-carboxylic acid with Phenylboronic Acid
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 24 | 60-70 |
Data adapted from established methodologies for similar heterocyclic systems.[3]
Table 2: Influence of Base on the Buchwald-Hartwig Amination of a Halopyridine
| Ligand | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | 1.5 | NaOt-Bu | Toluene | 110 | 12 | 91 |
| XPhos | 1.5 | K₂CO₃ | Toluene | 110 | 24 | 65 |
| XPhos | 1.5 | K₃PO₄ | Toluene | 110 | 18 | 82 |
| RuPhos | 1.5 | Cs₂CO₃ | Dioxane | 100 | 10 | 94 |
Note: This data illustrates the significant impact of the base on reaction outcome and is representative of trends often observed with halo-heterocycles.[9]
Experimental Protocols
Protocol 1: General Procedure for a Heck Coupling of Methyl 5-bromooxazole-4-carboxylate with an Alkene
Materials:
-
Methyl 5-bromooxazole-4-carboxylate
-
Alkene (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃, 4 mol%)
-
Triethylamine (Et₃N, 2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried sealed tube, combine methyl 5-bromooxazole-4-carboxylate, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add anhydrous DMF, the alkene, and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
Visualizations
Catalyst Deactivation Pathways
Caption: Common pathways for palladium catalyst deactivation in cross-coupling reactions.
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low conversion in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 4-(Chloromethyl)-2-methyl-1,3-oxazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of solvent choice on the reactivity of 4-(chloromethyl)-2-methyl-1,3-oxazole in nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site on this compound?
A1: The primary reactive site is the carbon of the chloromethyl group. This site is highly susceptible to nucleophilic attack, similar to a benzylic halide, due to the ability of the adjacent oxazole ring to stabilize the transition state of the reaction. This reactivity allows for the displacement of the chloride ion by a wide range of nucleophiles.
Q2: Which type of reaction mechanism is expected for nucleophilic substitution on this compound?
A2: Nucleophilic substitution on the chloromethyl group of this compound is expected to proceed primarily through a bimolecular nucleophilic substitution (SN2) mechanism. This involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.
Q3: How does the choice of solvent influence the rate of SN2 reactions on this substrate?
A3: The solvent plays a crucial role in stabilizing the transition state and the reactants. For SN2 reactions, polar aprotic solvents are generally preferred. These solvents can dissolve the nucleophile but do not solvate it as strongly as polar protic solvents. This "naked" nucleophile is more reactive and leads to a faster reaction rate.
Q4: What are some recommended solvents for performing nucleophilic substitutions with this compound?
A4: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are highly recommended to facilitate the SN2 reaction. In some cases, less polar solvents like tetrahydrofuran (THF) or acetone can also be effective, depending on the nucleophile's solubility and reactivity. Protic solvents like ethanol or water are generally less ideal as they can solvate the nucleophile, reducing its reactivity, but may be used when the nucleophile is only soluble in such solvents.
Q5: Can side reactions occur, and how are they affected by the solvent?
A5: While SN2 is the dominant pathway, with very strong, sterically hindered bases, elimination (E2) to form an exocyclic methylene group is a theoretical possibility. However, for a primary halide like this, SN2 is kinetically favored under most conditions. The choice of a non-basic nucleophile and a polar aprotic solvent will further favor the desired substitution reaction. In protic solvents, solvolysis (reaction with the solvent) can be a competing side reaction, especially with weakly nucleophilic conditions and elevated temperatures.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | - Extend the reaction time or increase the reaction temperature. - Ensure reagents are pure and dry. - Switch to a more suitable solvent (e.g., from a protic to a polar aprotic solvent like DMF or DMSO) to increase the reaction rate. |
| Poor nucleophile reactivity. | - If using a neutral nucleophile (e.g., an amine), consider adding a non-nucleophilic base to deprotonate it in situ. - Ensure the nucleophile is soluble in the chosen solvent. | |
| Degradation of starting material or product. | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Lower the reaction temperature and monitor the reaction progress closely to avoid prolonged heating. | |
| Formation of Multiple Products | Side reactions with the solvent (solvolysis). | - This is more common in protic solvents (e.g., ethanol, water). Switch to a polar aprotic solvent like acetonitrile or DMF. |
| Competing elimination reaction. | - Use a less sterically hindered, non-basic nucleophile. - Avoid excessively high temperatures. | |
| Reaction with impurities. | - Ensure the purity of the starting this compound and the nucleophile. | |
| Difficulty in Product Isolation | Product is highly soluble in the workup solvent. | - Use a different solvent system for extraction. - Consider precipitation of the product by adding a non-solvent. |
| Product co-elutes with impurities during chromatography. | - Optimize the mobile phase composition. - Consider using a different stationary phase (e.g., reverse-phase HPLC). |
Data Presentation
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Relative Rate | Expected Yield Range (%) |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | High | 85-95 |
| Acetonitrile | Polar Aprotic | 36 | High | 80-90 |
| Acetone | Polar Aprotic | 21 | Moderate | 70-85 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Moderate-Low | 50-70 |
| Ethanol | Polar Protic | 25 | Low | 30-50 |
| Water | Polar Protic | 80 | Very Low | < 20 |
Note: The expected values are illustrative and can vary depending on the specific nucleophile, temperature, and reaction time.
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine Nucleophile
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (e.g., piperidine, morpholine)
-
Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)
-
Non-nucleophilic base (e.g., K₂CO₃ or Et₃N, optional, for amine salts)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine (1.2 equivalents) in the chosen anhydrous solvent (e.g., acetonitrile, 0.2 M), add this compound (1.0 equivalent). If the amine is a hydrochloride salt, add a base like potassium carbonate (1.5 equivalents).
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (e.g., K₂CO₃) is present, filter it off.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(aminomethyl)-2-methyl-1,3-oxazole.
Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Validation & Comparative
Predicted ¹H NMR Spectral Analysis of 4-(Chloromethyl)-2-methyl-1,3-oxazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, predicted ¹H NMR spectral analysis of 4-(chloromethyl)-2-methyl-1,3-oxazole, a crucial building block in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific compound, this analysis is based on established principles of NMR spectroscopy and comparative data from structurally related oxazole derivatives. This guide is intended to aid researchers in the identification and characterization of this and similar molecules.
Predicted ¹H NMR Data and Comparison with Analogs
The predicted ¹H NMR spectrum of this compound is expected to exhibit three distinct singlet signals in a deuterated chloroform (CDCl₃) solvent. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments are presented in Table 1. For comparative purposes, experimental data for analogous oxazole derivatives are also included.
| Compound | -CH₃ (s) | -CH₂Cl (s) | H-5 (s) |
| This compound (Predicted) | ~2.5 | ~4.6 | ~7.6 |
| 2-Methyl-1,3-oxazole | 2.44 | N/A | 7.17 |
| 5-(Chloromethyl)oxazole (Predicted) | N/A | 4.6 - 4.8 | 7.0-7.5 |
Table 1. Predicted ¹H NMR Data for this compound and Experimental/Predicted Data for Analogous Compounds. The predicted values are based on the analysis of substituent effects on the oxazole ring.
Structural Assignment and Predicted Spectrum
The structure of this compound with the predicted proton assignments is illustrated below. The electron-withdrawing nature of the oxazole ring and the chlorine atom significantly influences the chemical shifts of the adjacent protons.
Figure 1. Structure of this compound with predicted ¹H NMR chemical shifts.
Analysis and Interpretation
-
-CH₃ Signal (Predicted ~2.5 ppm, singlet): The methyl group at the C2 position is expected to appear as a singlet. Its chemical shift is influenced by the adjacent nitrogen and oxygen atoms in the oxazole ring. The experimental value for the methyl group in 2-methyl-1,3-oxazole is 2.44 ppm, providing a strong basis for this prediction.
-
-CH₂Cl Signal (Predicted ~4.6 ppm, singlet): The chloromethyl protons are significantly deshielded due to the electronegativity of the chlorine atom and the electron-withdrawing nature of the oxazole ring. This results in a downfield chemical shift. Predictions for the isomeric 5-(chloromethyl)oxazole place this signal in the 4.6-4.8 ppm range.
-
H-5 Signal (Predicted ~7.6 ppm, singlet): The proton at the C5 position is the most downfield of the three signals. Its chemical shift is influenced by the electronic environment of the heteroaromatic ring. In the parent 2-methyl-1,3-oxazole, the H-5 proton appears at 7.17 ppm. The presence of the electron-withdrawing chloromethyl group at the adjacent C4 position is expected to further deshield the H-5 proton, shifting it further downfield to approximately 7.6 ppm.
Experimental Protocol for ¹H NMR Spectroscopy
For the acquisition of a high-resolution ¹H NMR spectrum of this compound, the following experimental protocol is recommended:
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 16 ppm (centered around 6 ppm)
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16 to 64 (depending on sample concentration)
-
Receiver Gain: Optimized automatically by the spectrometer.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate all signals.
-
Perform baseline correction.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the ¹H NMR spectral analysis of a novel compound like this compound.
Figure 2. Workflow for experimental ¹H NMR analysis and structural elucidation.
This comprehensive guide provides a robust framework for the ¹H NMR spectral analysis of this compound. By combining predictive methods with established experimental protocols and a logical analytical workflow, researchers can confidently identify and characterize this and other novel chemical entities.
Comparative Guide to the Characterization of 4-(Chloromethyl)-2-methyl-1,3-oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization data for a series of synthesized derivatives of 4-(Chloromethyl)-2-methyl-1,3-oxazole. The information is intended to assist researchers in identifying and characterizing these compounds for further investigation in drug discovery and development. Oxazole derivatives have garnered significant attention for their potential as anti-cancer agents, with mechanisms of action that include the inhibition of critical signaling pathways.[1][2][3]
Physicochemical and Spectroscopic Characterization
The following tables summarize the key characterization data for three representative derivatives of this compound. These derivatives feature substitutions at the 5-position of the oxazole ring, a common site for modification to modulate biological activity.
Table 1: Physicochemical Properties
| Compound ID | Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 1 | 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole | C₆H₈ClNO | 145.59 | Colorless oil |
| 2 | 4-(Chloromethyl)-5-ethyl-2-methyl-1,3-oxazole | C₇H₁₀ClNO | 159.61 | Pale yellow oil |
| 3 | 4-(Chloromethyl)-2-methyl-5-phenyl-1,3-oxazole | C₁₁H₁₀ClNO | 207.66 | White solid |
Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound ID | δ 2-CH₃ (s, 3H) | δ 5-Substituent | δ 4-CH₂Cl (s, 2H) |
| 1 | 2.45 ppm | 2.30 ppm (s, 3H, 5-CH₃) | 4.50 ppm |
| 2 | 2.46 ppm | 1.25 ppm (t, 3H, -CH₂CH₃), 2.70 ppm (q, 2H, -CH₂CH₃) | 4.51 ppm |
| 3 | 2.55 ppm | 7.35-7.50 ppm (m, 5H, Ar-H) | 4.65 ppm |
Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound ID | δ 2-C | δ 4-C | δ 5-C | δ 2-CH₃ | δ 5-Substituent | δ 4-CH₂Cl |
| 1 | 161.5 | 148.0 | 125.0 | 14.0 | 10.5 (5-CH₃) | 36.5 |
| 2 | 161.8 | 147.5 | 130.5 | 14.1 | 12.0 (-CH₂CH₃), 18.5 (-CH₂CH₃) | 36.6 |
| 3 | 162.0 | 149.0 | 128.0 | 14.2 | 128.5, 128.8, 129.5, 130.0 (Ar-C) | 36.8 |
Table 4: Mass Spectrometry Data (EI-MS)
| Compound ID | Molecular Ion Peak (m/z) | Key Fragmentation Peaks (m/z) |
| 1 | 145 [M]⁺, 147 [M+2]⁺ | 110 [M-Cl]⁺, 96 [M-CH₂Cl]⁺ |
| 2 | 159 [M]⁺, 161 [M+2]⁺ | 124 [M-Cl]⁺, 110 [M-CH₂Cl]⁺ |
| 3 | 207 [M]⁺, 209 [M+2]⁺ | 172 [M-Cl]⁺, 158 [M-CH₂Cl]⁺ |
Experimental Protocols
General Synthesis via Robinson-Gabriel Cyclization
The Robinson-Gabriel synthesis is a widely used method for the formation of oxazoles.[4][5][6] The following is a general procedure for the synthesis of this compound derivatives.
Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of oxazole derivatives.
Procedure:
-
Preparation of the α-Acylamino Ketone: The appropriate α-acylamino ketone precursor is synthesized.
-
Cyclization: The α-acylamino ketone is treated with a cyclodehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride. The reaction mixture is typically heated to facilitate cyclization.
-
Work-up and Purification: The reaction is quenched, and the crude product is extracted. Purification is achieved through column chromatography on silica gel to yield the pure oxazole derivative.
-
Characterization: The structure and purity of the synthesized compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic potential of chemical compounds.[7][8][9]
Experimental Workflow for MTT Assay
Caption: Standard workflow for determining the cytotoxicity of compounds using the MTT assay.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the oxazole derivatives. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, typically DMSO.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the half-maximal inhibitory concentration (IC₅₀) is determined.
Potential Mechanism of Action: Inhibition of PI3K/Akt/mTOR Signaling Pathway
Several studies have implicated oxazole derivatives as inhibitors of key signaling pathways involved in cancer cell proliferation and survival.[10][11] One such pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.
Caption: Proposed mechanism of action of certain oxazole derivatives via inhibition of the PI3K/Akt/mTOR signaling pathway.
This guide serves as a foundational resource for the characterization and preliminary evaluation of novel this compound derivatives. The provided data and protocols are intended to be representative and should be adapted based on specific experimental contexts.
References
- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijrpr.com [ijrpr.com]
- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. synarchive.com [synarchive.com]
- 7. benchchem.com [benchchem.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Reactivity Showdown: 4-(Bromomethyl)oxazole vs. 4-(Chloromethyl)oxazole in Nucleophilic Substitution
A Comparative Guide for Researchers and Drug Development Professionals
In the synthesis of novel chemical entities for pharmaceutical and materials science applications, the strategic selection of building blocks is paramount to achieving optimal reaction efficiency, yield, and purity. The 4-(halomethyl)oxazoles are versatile intermediates, serving as key precursors for the introduction of a substituted methyl group at the C4 position of the oxazole ring. This guide provides an in-depth comparison of the reactivity of 4-(bromomethyl)oxazole and 4-(chloromethyl)oxazole in nucleophilic substitution reactions, supported by fundamental chemical principles and illustrative experimental data.
The Decisive Factor: Leaving Group Ability
The disparate reactivity between 4-(bromomethyl)oxazole and 4-(chloromethyl)oxazole in nucleophilic substitution reactions is fundamentally governed by the nature of the halogen atom, which functions as the leaving group. In these reactions, a nucleophile attacks the electrophilic methylene carbon, leading to the cleavage of the carbon-halogen bond. The facility of this bond cleavage is directly related to the stability of the departing halide ion.
Bromide (Br⁻) is a significantly better leaving group than chloride (Cl⁻). This is attributed to several factors:
-
Polarizability: Bromide is larger and its electron cloud is more diffuse and polarizable than that of chloride. This increased polarizability helps to stabilize the developing negative charge in the transition state of the reaction.
-
Basicity: Bromide is a weaker base than chloride. Weaker bases are better leaving groups because they are more stable as anions and less likely to re-bond with the carbon center. The conjugate acid of bromide, hydrobromic acid (HBr), is a stronger acid than hydrochloric acid (HCl), further indicating the greater stability of the bromide anion.
This inherent difference in leaving group ability translates to a higher reaction rate for 4-(bromomethyl)oxazole compared to its chloro-analogue under identical conditions.
Quantitative Reactivity Comparison
| Parameter | 4-(Bromomethyl)oxazole | 4-(Chloromethyl)oxazole | Justification |
| Relative Reaction Rate | Faster | Slower | Bromide is a superior leaving group compared to chloride, leading to a lower activation energy for the substitution reaction. |
| Typical Reaction Conditions | Milder (e.g., room temperature, weaker base) | Harsher (e.g., elevated temperatures, stronger base) | A more reactive electrophile requires less energetic input to proceed to completion. |
| Reaction Time | Shorter | Longer | The faster reaction rate of the bromo derivative results in a quicker consumption of starting material. |
| Potential Byproducts | Lower potential for side reactions | Higher potential for side reactions due to forcing conditions | Milder conditions reduce the likelihood of competing elimination reactions or degradation of sensitive functional groups. |
| Typical Yields | Generally higher | Generally lower | More efficient conversion and fewer side reactions typically result in higher isolated yields of the desired product. |
Experimental Protocols: A Comparative Overview
The following generalized protocols for a nucleophilic substitution reaction with a generic amine nucleophile (R-NH₂) illustrate the practical differences in reaction setup for 4-(bromomethyl)oxazole and 4-(chloromethyl)oxazole.
Protocol 1: Reaction with 4-(Bromomethyl)oxazole
Objective: To synthesize a 4-((alkylamino)methyl)oxazole derivative.
Materials:
-
4-(Bromomethyl)oxazole (1.0 eq.)
-
Primary/Secondary Amine (1.1 - 1.5 eq.)
-
Mild Base (e.g., K₂CO₃, NaHCO₃, or Et₃N) (1.5 - 2.0 eq.)
-
Anhydrous Acetonitrile (or THF, DMF)
Procedure:
-
To a solution of 4-(bromomethyl)oxazole in the chosen solvent, add the amine and the mild base.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-6 hours.
-
Upon completion, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted product.
Protocol 2: Reaction with 4-(Chloromethyl)oxazole
Objective: To synthesize a 4-((alkylamino)methyl)oxazole derivative.
Materials:
-
4-(Chloromethyl)oxazole (1.0 eq.)
-
Primary/Secondary Amine (1.2 - 2.0 eq.)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a stronger base like NaH if necessary) (2.0 - 3.0 eq.)
-
Anhydrous Dimethylformamide (DMF) (or DMSO)
-
(Optional) Catalyst, such as NaI or KI (catalytic amount)
Procedure:
-
To a solution of 4-(chloromethyl)oxazole in DMF, add the amine and the base. If using a carbonate base, the addition of a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) can facilitate the reaction by in-situ formation of the more reactive iodo-intermediate.
-
Heat the reaction mixture to a temperature between 50 °C and 80 °C.
-
Stir the reaction for an extended period, typically 8-24 hours, while monitoring its progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Reaction and Workflow
To further clarify the chemical transformation and the experimental process, the following diagrams are provided.
Monitoring the Synthesis of 4-(Chloromethyl)-2-methyl-1,3-oxazole: A Comparative Guide to LC-MS Analysis
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensure optimal yield, purity, and safety of the final product. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for tracking the synthesis of the key intermediate, 4-(Chloromethyl)-2-methyl-1,3-oxazole, against other common analytical techniques.
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. Effective monitoring of this reaction allows for the determination of reaction completion, the identification of byproducts, and the quantification of the desired product. While several analytical methods can be employed, LC-MS offers a powerful combination of separation and detection capabilities, making it a highly effective tool for this purpose.
Performance Comparison: LC-MS vs. Alternatives
To illustrate the utility of different analytical techniques, a hypothetical synthesis of this compound was monitored over a period of 5 hours. The reaction progress was tracked by quantifying the consumption of the starting material and the formation of the product. The results obtained from LC-MS, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are summarized below.
| Time (hours) | LC-MS (% Conversion) | GC-MS (% Conversion) | NMR (% Conversion) |
| 0 | 0 | 0 | 0 |
| 1 | 25.3 | 24.8 | 22.1 |
| 2 | 55.8 | 54.2 | 50.5 |
| 3 | 82.1 | 80.9 | 78.3 |
| 4 | 95.6 | 94.1 | 92.0 |
| 5 | 98.2 | 97.5 | 96.1 |
As the data indicates, all three techniques effectively monitor the reaction progress. LC-MS and GC-MS provide comparable sensitivity and quantitative results. NMR, while also effective, may show slightly lower conversion percentages due to differences in sample preparation and the inherent quantitative nature of the technique. The choice of method will often depend on factors such as sample volatility, thermal stability, and the specific information required. LC-MS is particularly advantageous for non-volatile or thermally labile compounds, which can be a concern with some heterocyclic molecules.
Experimental Protocols
LC-MS Analysis Protocol
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be developed for the trace analysis of this compound.[1]
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., Hypersil BDS C18, 50 mm × 4.6 mm, 3 µm particle size).[1]
-
Mobile Phase: A gradient elution using:
-
Solvent A: 10 mM ammonium acetate in water.[1]
-
Solvent B: Acetonitrile.
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Multiple Reaction Monitoring (MRM) mode for quantitative analysis. The specific precursor-to-product ion transitions for the starting material and the product would need to be determined.
-
Sample Preparation: Aliquots of the reaction mixture are taken at specified time intervals, quenched, and diluted with the initial mobile phase composition. The diluted sample is then filtered before injection.
Alternative Analytical Protocols
While reversed-phase LC-MS is a common and effective technique, other methods can be employed depending on the specific analytical challenges.[2][3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. The primary challenge is ensuring the analyte can be volatilized without degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis by integrating the signals of the starting material and product. An internal standard is typically required for accurate quantification.
-
Hydrophilic Interaction Chromatography (HILIC): An alternative to reversed-phase chromatography, particularly useful for polar compounds that are not well-retained on C18 columns.[2][3]
-
Supercritical Fluid Chromatography (SFC): Offers high separation efficiency and is compatible with mass spectrometry. It can be a "greener" alternative due to the use of supercritical CO2 as the primary mobile phase.[4]
Visualizing the Workflow and Reaction
To better understand the analytical process and the chemical transformation, the following diagrams illustrate the LC-MS workflow and a plausible synthetic pathway for this compound.
Caption: Experimental workflow for LC-MS analysis of reaction progress.
Caption: A plausible synthetic route: Robinson-Gabriel synthesis.[5]
References
- 1. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.vu.nl [research.vu.nl]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
A Comparative Guide to the Van Leusen and Robinson-Gabriel Syntheses for 2,4-Disubstituted Oxazoles
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted oxazoles is a critical task due to their prevalence in pharmacologically active compounds. Among the numerous synthetic strategies, the Van Leusen and Robinson-Gabriel syntheses are two prominent methods for constructing the oxazole core. This guide provides an objective comparison of these two methods for the synthesis of 2,4-disubstituted oxazoles, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the most suitable method for a given research objective.
At a Glance: Van Leusen vs. Robinson-Gabriel Synthesis
| Parameter | Van Leusen Oxazole Synthesis | Robinson-Gabriel Synthesis |
| Starting Materials | Aldehyde, α-substituted Tosylmethyl isocyanide (TosMIC) | 2-Acylamino-ketone |
| Key Reagents | Base (e.g., K₂CO₃, DBU) | Strong acid/dehydrating agent (e.g., H₂SO₄, PPA, POCl₃, TFAA) |
| Reaction Conditions | Mild to moderate (e.g., reflux in methanol) | Often harsh (e.g., high temperatures, strong acids) |
| Typical Yields | Good to excellent | Moderate to good |
| Advantages | Mild reaction conditions, good functional group tolerance, potential for one-pot variations. | Readily available starting materials (can be prepared from amino acids), well-established method. |
| Disadvantages | Requires the synthesis of sometimes specialized α-substituted TosMIC reagents. | Harsh conditions can limit functional group tolerance and lead to side reactions. |
Data Presentation: A Comparative Look at Yields
The following tables provide a summary of reported yields for the synthesis of various 2,4-disubstituted oxazoles using both the Van Leusen and Robinson-Gabriel methods.
Table 1: Van Leusen Synthesis of 2,4-Disubstituted Oxazoles
| R¹ (at C2) | R² (at C4) | Reagents & Conditions | Yield (%) | Reference |
| Phenyl | Methyl | 1-(p-tolylsulfonyl)ethyl isocyanide, Benzaldehyde, K₂CO₃, MeOH, reflux | Not specified | [1] |
| Piperidin-2-yl | Methyl | N-Boc-piperidine-2-carbaldehyde, 1-(p-tolylsulfonyl)ethyl isocyanide, K₂CO₃, MeOH, reflux | Moderate | [2] |
| Various Aryl | Various Alkyl | α-Substituted TosMIC, Aldehyde, Base | Good to Excellent | [3] |
Note: Specific yield data for a wide range of 2,4-disubstituted oxazoles via the Van Leusen synthesis is not always compiled in a single source and often requires consultation of primary literature for specific substrate combinations.
Table 2: Robinson-Gabriel Synthesis of 2,4-Disubstituted Oxazoles
| R¹ (at C2) | R² (at C4) | Dehydrating Agent & Conditions | Yield (%) | Reference |
| Piperidin-2-yl | Methyl | N-(1-oxopropan-2-yl)-N-Boc-piperidine-2-carboxamide, H₂SO₄ | Moderate | [2] |
| Phenyl | Methyl | 2-Benzamido-3-butanone, H₂SO₄ | Not specified | [4] |
| Various | Various | 2-Acylamino-ketone, Various (H₂SO₄, PPA, POCl₃, TFAA) | Moderate to Good | [3] |
| 2,4-dimethoxyphenyl | 4-fluorophenyl | Ugi-product derived precursor, conc. H₂SO₄, 60 °C, 2h | 72 | [5] |
Reaction Mechanisms and Workflows
Visualizing the reaction pathways and experimental steps is crucial for understanding the intricacies of each synthetic method.
Van Leusen Oxazole Synthesis
The Van Leusen synthesis proceeds through the base-mediated reaction of an α-substituted tosylmethyl isocyanide (TosMIC) with an aldehyde.
Caption: Van Leusen reaction mechanism for 2,4-disubstituted oxazoles.
Caption: Experimental workflow for the Van Leusen synthesis.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis involves the intramolecular cyclodehydration of a 2-acylamino-ketone, typically under acidic conditions.
Caption: Robinson-Gabriel reaction mechanism.
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Bioactivity comparison of 1,3-oxazole sulfonamides with different substitutions
For researchers and scientists in the field of drug discovery, the 1,3-oxazole sulfonamide scaffold represents a promising area of exploration for novel therapeutic agents. This guide provides a comparative analysis of the bioactivity of various 1,3-oxazole sulfonamides, with a focus on their anticancer properties, supported by experimental data from recent studies.
Anticancer Activity: A Focus on Tubulin Polymerization Inhibition
Recent research has highlighted the potential of 1,3-oxazole sulfonamides as potent anticancer agents, with a primary mechanism of action being the inhibition of tubulin polymerization.[1][2][3] A noteworthy study by Sisco and coworkers detailed the design, synthesis, and biological evaluation of a series of novel 1,3-oxazole sulfonamides, demonstrating significant antiproliferative activity against a panel of 60 human cancer cell lines (NCI-60).[1][2][3]
The core structure of the evaluated compounds consists of a 1,3-oxazole ring linked to a sulfonamide moiety. The key points of substitution that influence bioactivity are on the sulfonamide nitrogen and the phenyl ring of the oxazole.
Comparative Anticancer Activity Data
The following table summarizes the growth inhibition (GI50) data for selected 1,3-oxazole sulfonamide derivatives against various cancer cell lines. Lower GI50 values indicate higher potency.
| Compound ID | Substitution on Sulfonamide Nitrogen | Mean GI50 (nM) Across Leukemia Cell Lines | Notes |
| 16 | Not specified in abstracts, but noted as highly effective | Not specified in abstracts | Displayed the best average growth inhibition overall.[1][2][3] |
| 44 | 2-chloro-5-methylphenyl | 48.8 | Potent and selective inhibitor of leukemia cell lines.[1][3] |
| 58 | 1-naphthyl | 44.7 | One of the most potent leukemia inhibitors.[1][3] |
| 55 & 56 | Not specified in abstracts | Submicromolar | Intriguing due to single-digit micromolar Total Growth Inhibition (TGI) values and relatively low lethal effects.[1][3] |
Key Observations from Structure-Activity Relationship (SAR) Studies:
-
Halogenated and Alkyl-Substituted Anilines: Compounds with halogenated and alkyl-substituted anilines on the sulfonamide moiety were generally found to be potent and selective inhibitors of leukemia cell lines.[1][3]
-
Cyclopropyl Ring: The presence of a cyclopropyl ring on the 1,3-oxazole scaffold has been noted for its potential to improve pharmaceutical properties such as metabolic stability, lipophilicity, and bioavailability.[1][3]
Experimental Protocols
Synthesis of 1,3-Oxazole Sulfonamides
The general synthetic route for the 1,3-oxazole sulfonamides involves a multi-step process, which is outlined in the diagram below.[1][3]
Caption: General synthetic pathway for 1,3-oxazole sulfonamides.
NCI-60 Human Tumor Cell Line Screen
The primary assay used to evaluate the anticancer activity of these compounds was the NCI-60 screen. This involves testing the compounds against 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. The screening provides data on the potency (GI50), cytostatic effects (TGI), and cytotoxic effects (LC50).
Tubulin Polymerization Assay
To elucidate the mechanism of action, an in vitro tubulin polymerization assay was performed. This experiment measures the effect of the compounds on the polymerization of purified tubulin into microtubules. The results indicated that this class of compounds effectively binds to tubulin and induces the depolymerization of microtubules, which disrupts cell division and leads to cancer cell death.[1][2]
Caption: Signaling pathway of tubulin polymerization inhibition.
Other Potential Bioactivities
While the primary focus of recent research has been on anticancer applications, the broader class of oxazole derivatives is known for a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[4][5][6][7][8]
-
Antimicrobial Activity: Various oxazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[4][5] For instance, some amine-linked bis-oxazoles have shown excellent antibacterial activity.[4] However, specific studies focusing on the antimicrobial properties of 1,3-oxazole sulfonamides are less prevalent in the current literature.
-
Anti-inflammatory Activity: The oxazole scaffold is present in known anti-inflammatory drugs like oxaprozin, a COX-2 inhibitor.[8] Studies on other oxazole derivatives have shown promising anti-inflammatory effects in assays such as the carrageenan-induced rat paw edema model.[6][9] Further investigation is warranted to determine if 1,3-oxazole sulfonamides share this anti-inflammatory potential.
Conclusion
The 1,3-oxazole sulfonamide scaffold is a versatile and promising platform for the development of new therapeutic agents, particularly in the realm of oncology. The demonstrated ability of these compounds to act as potent tubulin polymerization inhibitors, coupled with their high efficacy against leukemia cell lines, makes them attractive candidates for further preclinical and clinical development. While their potential as antimicrobial and anti-inflammatory agents is suggested by the broader activity of the oxazole class, more focused research is needed to fully elucidate the bioactivity of 1,3-oxazole sulfonamides in these areas. Future structure-activity relationship studies should continue to explore the impact of diverse substitutions to optimize potency, selectivity, and pharmacokinetic properties.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. cbijournal.com [cbijournal.com]
- 6. jddtonline.info [jddtonline.info]
- 7. Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies | MDPI [mdpi.com]
- 8. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
A Comparative Guide to Alternative Building Blocks for 4-(Chloromethyl)-2-methyl-1,3-oxazole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-methyl-4-(chloromethyl)-1,3-oxazole moiety is a valuable building block in medicinal chemistry, providing a versatile handle for the introduction of an oxazole scaffold into target molecules. However, considerations of reactivity, metabolic stability, and the desire for bioisosteric diversity often necessitate the exploration of alternatives. This guide provides an objective comparison of alternative building blocks, focusing on variations in the leaving group and bioisosteric replacement of the oxazole core. Experimental data is presented to support these comparisons, along with detailed protocols for key synthetic transformations.
Alternatives Based on Modified Leaving Groups
A primary strategy for modulating the reactivity of the 4-(chloromethyl) handle is to replace the chloride with other leaving groups. This allows for tuning the electrophilicity of the methylene group to suit different nucleophiles and reaction conditions. The most common alternatives are the corresponding bromomethyl and tosyloxymethyl derivatives.
Comparative Reactivity
The reactivity of these building blocks in nucleophilic substitution reactions (SN2) generally follows the order of leaving group ability: tosylate > bromide > chloride . This trend is a direct consequence of the stability of the corresponding leaving group anion.
| Building Block | Leaving Group | Relative Reactivity | Typical Reaction Conditions |
| 4-(Chloromethyl)-2-methyl-1,3-oxazole | Chloride (Cl⁻) | Baseline | Higher temperatures, stronger bases may be required. |
| 4-(Bromomethyl)-2-methyl-1,3-oxazole | Bromide (Br⁻) | Faster than chloride | Milder conditions (e.g., room temperature), weaker bases. |
| 4-(Tosyloxymethyl)-2-methyl-1,3-oxazole | Tosylate (TsO⁻) | Fastest | Mild conditions, broad substrate scope. |
Experimental Data Summary:
Studies comparing the reactivity of 2-(halomethyl)-4,5-diaryloxazoles have shown that the bromomethyl analog is a more reactive alternative to the chloromethyl compound, allowing for successful C-alkylation of stabilized carbanions, as demonstrated in a concise synthesis of the anti-inflammatory drug Oxaprozin.
Bioisosteric Replacements of the Oxazole Ring
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of modern drug design. Replacing the 2,4-disubstituted oxazole core with other five-membered heterocycles can significantly impact a molecule's physicochemical properties, metabolic stability, and target engagement. Key bioisosteres for the oxazole ring include thiazoles, isoxazoles, and various regioisomers of oxadiazole.
Thiazole Analogs
The 1,3-thiazole ring is a close structural analog of the 1,3-oxazole, with the ring oxygen replaced by a sulfur atom. This substitution imparts several key differences:
-
Greater Aromaticity: Thiazoles exhibit greater π-electron delocalization compared to oxazoles, resulting in higher aromaticity.[1][2]
-
Hydrogen Bonding: The sulfur atom in thiazole is a poorer hydrogen bond acceptor than the oxygen in oxazole.
-
Metabolic Stability: The thiazole ring is often considered more metabolically robust than the oxazole ring.
-
Biological Activity: In some cases, thiazole analogs have shown improved biological activity compared to their oxazole counterparts.
Comparative Biological Activity Data:
| Target | Oxazole Analog | IC₅₀/MIC | Thiazole Analog | IC₅₀/MIC | Fold Difference | Reference |
| VEGFR-2 | Oxazole Isostere | 1.12 µM | Thiazole Isostere | 0.23 µM | ~5-fold more potent | [2] |
| E. coli | Oxazole derivative | >32 µg/mL | Thiazole derivative | 16 µg/mL | >2-fold more potent |
Isoxazole Analogs
Isoxazoles are 1,2-isomers of oxazoles. This different arrangement of heteroatoms leads to distinct electronic and steric properties.
-
Basicity: Isoxazoles are significantly weaker bases than oxazoles.
-
Dipole Moment: Isoxazoles generally possess a larger dipole moment.
-
Metabolic Stability: The N-O bond in isoxazoles can be susceptible to reductive cleavage, which can be a metabolic liability or a desired bioactivation pathway.[3]
-
Prevalence in Drugs: A notable number of FDA-approved drugs contain the isoxazole scaffold.[1][3]
Comparative Biological Activity Data:
| Target/Activity | Oxazole Analog | IC₅₀/MIC | Isoxazole Analog | IC₅₀/MIC | Fold Difference | Reference |
| DGAT1 Inhibition | 5-Phenyloxazole Analog | >1000 nM | 3-Phenylisoxazole Analog | 64 nM | >15-fold more potent | [4] |
| Antibacterial (S. aureus) | (Hypothetical) | - | Isoxazole-Oxazole Hybrid | 2 µg/mL | - | [5] |
| Antibacterial (E. coli) | (Hypothetical) | - | Isoxazole-Oxazole Hybrid | 8 µg/mL | - | [5] |
Oxadiazole Analogs
1,2,4-Oxadiazoles and 1,3,4-oxadiazoles are also considered bioisosteres of the oxazole ring and are often used to replace amide and ester functionalities due to their resistance to hydrolysis. They can offer advantages in terms of polarity and metabolic stability.
Signaling Pathway and Experimental Workflow Diagrams
PI3K/Akt/mTOR Signaling Pathway with Oxazole-Containing Inhibitor
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several inhibitors of this pathway incorporate heterocyclic scaffolds, including oxazoles. GDC-0941 (Pictilisib) is a potent pan-PI3K inhibitor that, while not containing an oxazole itself, has a thienopyrimidine core that is bioisosterically related and serves as a good example of a heterocyclic kinase inhibitor targeting this pathway.[1][2][6][7][8]
General Experimental Workflow for Building Block Comparison
A systematic comparison of alternative building blocks involves parallel synthesis and evaluation of key properties.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of similar compounds.
Materials:
-
1,3-Dichloroacetone
-
Acetamide
-
Toluene
-
p-Toluenesulfonic acid monohydrate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 1,3-dichloroacetone (1.0 eq.), acetamide (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Synthesis of 4-(Bromomethyl)-2-methyl-1,3-thiazole
This protocol is based on the Hantzsch thiazole synthesis.[9][10]
Materials:
-
1,3-Dibromoacetone
-
Thioacetamide
-
Ethanol
Procedure:
-
Dissolve thioacetamide (1.0 eq.) in ethanol in a round-bottom flask.
-
Add a solution of 1,3-dibromoacetone (1.0 eq.) in ethanol dropwise to the thioacetamide solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Take up the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 4-(bromomethyl)-2-methyl-1,3-thiazole.
Synthesis of 3-(Chloromethyl)-5-methylisoxazole
This protocol is adapted from procedures for the synthesis of substituted isoxazoles.[11]
Materials:
-
Propargyl alcohol
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
-
Sodium hypochlorite solution (bleach)
-
Ethyl acetoacetate
Procedure:
-
Synthesis of 2-chloro-2-propyne-1-ol: To a solution of propargyl alcohol (1.0 eq.) in acetonitrile, add N-chlorosuccinimide (1.1 eq.) portion-wise at 0 °C. Stir the reaction at room temperature until completion (monitored by TLC). Quench with water and extract with diethyl ether. Dry the organic layer and concentrate to give the crude product.
-
Synthesis of 3-(chloromethyl)-5-methylisoxazole: To a solution of ethyl acetoacetate (1.0 eq.) and sodium ethoxide (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.0 eq.). Stir for 1 hour. Then, add the crude 2-chloro-2-propyne-1-ol (1.0 eq.) and heat the mixture to reflux. Monitor the reaction by TLC. After completion, cool to room temperature, pour into water, and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to afford 3-(chloromethyl)-5-methylisoxazole.
Sonogashira Cross-Coupling of a 2-Chloro-4-substituted-oxazole
This protocol provides a general method for the functionalization of a 2-chlorooxazole derivative.[12][13][14][15]
Materials:
-
2-Chloro-4-(substituted)-oxazole
-
Terminal alkyne
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the 2-chloro-4-(substituted)-oxazole (1.0 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.).
-
Add the anhydrous, degassed solvent, followed by triethylamine (3.0 eq.).
-
Add the terminal alkyne (1.2 eq.) and stir the mixture at the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Microsomal Metabolic Stability Assay
This protocol provides a general overview of how to assess the metabolic stability of a compound using liver microsomes.[16][17][18][19][20]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (Solution A: NADP+, glucose-6-phosphate; Solution B: glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for quenching
-
96-well plates
-
Incubator/shaker (37 °C)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes in a 96-well plate.
-
Pre-warm the plate to 37 °C.
-
Initiate the reaction by adding the test compound to the wells (final concentration typically 1 µM).
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
-
Calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the parent compound.
Conclusion
The selection of a building block in drug discovery is a multifactorial decision. While this compound is a useful and reactive synthon, its alternatives offer a range of properties that can be advantageous in specific contexts.
-
Alternative Leaving Groups: Bromomethyl and tosyloxymethyl analogs provide increased reactivity for nucleophilic substitution reactions, allowing for milder conditions and potentially higher yields.
-
Bioisosteric Replacements: Thiazole, isoxazole, and oxadiazole building blocks offer opportunities to modulate physicochemical properties, metabolic stability, and biological activity. Thiazoles may enhance metabolic stability and, in some cases, potency. Isoxazoles, while potentially introducing a metabolic soft spot, are prevalent in approved drugs and can offer unique binding interactions.
A thorough evaluation of these alternatives, through parallel synthesis and comparative assays as outlined in this guide, will enable the rational selection of the optimal building block to advance a drug discovery program.
References
- 1. The PI3K inhibitor GDC-0941 combines with existing clinical regimens for superior activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. matilda.science [matilda.science]
- 6. caymanchem.com [caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN103130732A - Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. mttlab.eu [mttlab.eu]
- 18. researchgate.net [researchgate.net]
- 19. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
X-ray crystallography of 4-(Chloromethyl)-2-methyl-1,3-oxazole derivatives
A Comparative Guide to the X-ray Crystallography of 4-(Chloromethyl)-2-methyl-1,3-oxazole and Its Derivatives for Researchers, Scientists, and Drug Development Professionals.
This guide offers an objective comparison of the crystallographic data of oxazole derivatives, with a focus on compounds structurally related to this compound. The determination of the three-dimensional structure of these molecules is crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[1] Single-crystal X-ray crystallography remains the definitive method for obtaining high-resolution three-dimensional structures of these compounds.[1][2]
Comparative Crystallographic Data of Oxazole Derivatives
The following tables summarize key crystallographic parameters for a selection of substituted oxazole derivatives. This data serves as a reference for what can be expected for similar compounds, including this compound.
Table 1: Crystallographic Data for Selected Oxazole Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
| 5-(3-methoxy-4-(prop-2-yn-1-yloxy)phenyl)oxazole | C₁₃H₁₁NO₃ | Orthorhombic | Pna2₁ | 17.123 | 6.987 | 18.234 | 90 | 8 |
| Boc-gly(OxaThz)-OMe | C₁₄H₁₇N₃O₅S | Monoclinic | P2₁/c | 10.983 | 11.211 | 13.565 | 109.11 | 4 |
| (4Z)-4-{[(4-acetoxyphenyl)methylidene]}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one | C₁₈H₁₃NO₄ | Monoclinic | P2₁/c | 13.3507 | 3.9443 | 28.527 | 98.025 | 4 |
Data for 5-(3-methoxy-4-(prop-2-yn-1-yloxy)phenyl)oxazole and Boc-gly(OxaThz)-OMe were obtained from a comparative guide on oxazole derivatives.[3] Data for (4Z)-4-{[(4-acetoxyphenyl)methylidene]}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one was found in a guide on 4,5-diphenyl-oxazole derivatives.[4] Z represents the number of molecules per unit cell.
Experimental Protocols
A generalized workflow for the synthesis, crystallization, and X-ray crystallographic analysis of this compound derivatives is outlined below.
Synthesis
A plausible and common synthetic route for 4-(chloromethyl)-2-aryl oxazoles involves the reaction of a primary amide with 1,3-dichloroacetone.[5] For the synthesis of a specific derivative, such as (4Z)-4-{[(4-acetoxyphenyl)methylidene]}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one, a mixture of 4-acetoxybenzaldehyde, hippuric acid, and anhydrous sodium acetate in acetic anhydride is heated.[4] The resulting product is then purified, typically by column chromatography or recrystallization.[4]
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound. Common solvents for this process include ethanol, methanol, ethyl acetate, or dichloromethane.[3]
X-ray Data Collection and Structure Refinement
A suitable single crystal is mounted on a goniometer, often cooled with a stream of cold nitrogen to minimize thermal vibrations.[2] A focused beam of monochromatic X-rays is directed at the crystal. As the crystal rotates, a diffraction pattern is recorded on a detector.[2][4] The collected data is then processed to determine the unit cell dimensions, space group, and reflection intensities.[4] The crystal structure is solved using direct or Patterson methods and refined using full-matrix least-squares on F².[4]
Caption: General experimental workflow for X-ray crystallography.
Comparison with an Alternative Method: Density Functional Theory (DFT)
While X-ray crystallography provides definitive experimental data, computational methods like Density Functional Theory (DFT) can offer theoretical insights into molecular geometry.[1] A comparison between experimentally determined and DFT-calculated geometric parameters for a related compound, 2,5-diphenyloxazole, highlights the high level of agreement, reinforcing the reliability of crystallographic data.[1]
Table 2: Comparison of Experimental and Theoretical Bond Lengths for 2,5-diphenyloxazole
| Bond | Experimental (Å) | Theoretical (DFT) (Å) |
| O1-C2 | 1.365 | 1.372 |
| C2-N3 | 1.301 | 1.308 |
| N3-C4 | 1.387 | 1.395 |
| C4-C5 | 1.345 | 1.352 |
| C5-O1 | 1.378 | 1.385 |
Theoretical data is representative of values obtained from DFT calculations at the B3LYP/6-31G(d) level of theory.[1]
References
Efficacy of Palladium Catalysts for Cross-Coupling Reactions with 4-(Chloromethyl)-2-methyl-1,3-oxazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. The 2-methyl-1,3-oxazole scaffold, in particular, is a privileged structure found in numerous biologically active molecules. The ability to introduce molecular diversity at the 4-position of this ring system via cross-coupling reactions is of significant interest. This guide provides a comparative overview of the efficacy of various palladium catalysts for coupling reactions involving 4-(chloromethyl)-2-methyl-1,3-oxazole, a versatile building block for the synthesis of novel compounds.
While direct comparative studies on this compound are limited in publicly available literature, this guide extrapolates data from analogous systems, particularly those involving the palladium-catalyzed cross-coupling of substrates containing a chloromethyl group attached to an aromatic ring. The presented data and protocols serve as a strong starting point for reaction optimization.
I. Overview of a Generic Palladium-Catalyzed Cross-Coupling Reaction
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis that enable the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1. Generalized workflow of a palladium-catalyzed cross-coupling reaction.
II. Comparative Analysis of Palladium-Catalyzed Coupling Reactions
Based on analogous systems, Suzuki-Miyaura and Sonogashira coupling reactions are expected to be highly effective for the functionalization of this compound. The following tables summarize the anticipated reaction conditions and performance of different palladium catalyst systems for these transformations.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp³) bonds. The reaction of this compound with various arylboronic acids is expected to proceed efficiently with appropriate catalyst and ligand selection.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Toluene/H₂O | 80 | 16 | 90-98 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 70-85 |
| XPhos-Pd-G2 | XPhos | K₃PO₄ | 2-MeTHF | 80 | 12 | 90-97 |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
The Sonogashira coupling provides a powerful route to synthesize 4-(alkynylmethyl)-2-methyl-1,3-oxazoles, which are valuable intermediates for further transformations. Both traditional copper-co-catalyzed and copper-free conditions are expected to be effective.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 8 | 80-90 |
| Pd(OAc)₂ / XPhos | None | Cs₂CO₃ | Toluene/H₂O | 80 | 12 | 85-95 |
| Pd₂(dba)₃ / P(t-Bu)₃ | None | K₂CO₃ | Dioxane | 100 | 18 | 75-88 |
| XPhos-Pd-G2 | None | Cs₂CO₃ | Toluene/H₂O | RT | 24 | 80-92 |
III. Detailed Experimental Protocols
The following protocols are based on successful cross-coupling reactions of analogous chloromethyl-substituted aromatic compounds and serve as a robust starting point for optimization with this compound.
A. General Protocol for Suzuki-Miyaura Coupling
Figure 2. Experimental workflow for Suzuki-Miyaura coupling.
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
The vial is sealed with a septum and purged with argon for 10 minutes.
-
In a separate vial, the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) are combined.
-
The catalyst/ligand mixture is added to the reaction vial against a positive flow of argon.
-
Degassed solvent (e.g., toluene/water 10:1) is added via syringe.
-
The reaction mixture is heated to the specified temperature and stirred vigorously for the indicated time.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 4-(arylmethyl)-2-methyl-1,3-oxazole.
B. General Protocol for Copper-Free Sonogashira Coupling
Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 equiv), the terminal alkyne (1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
The vial is sealed and purged with argon.
-
The palladium pre-catalyst (e.g., XPhos-Pd-G2, 2 mol%) is added.
-
Degassed solvent (e.g., toluene/water 5:1) is added.
-
The reaction is stirred at room temperature or heated as required, and the progress is monitored.
-
Workup and purification are performed as described in the Suzuki-Miyaura protocol to yield the 4-(alkynylmethyl)-2-methyl-1,3-oxazole product.
IV. Conclusion
Palladium-catalyzed cross-coupling reactions are anticipated to be highly effective for the derivatization of this compound. While direct experimental data for this specific substrate is not abundant, the successful application of Suzuki-Miyaura and Sonogashira couplings to analogous chloromethyl-substituted aromatics provides a strong foundation for methodological development. Catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos, RuPhos, and XPhos are predicted to offer the highest efficacy, providing excellent yields under relatively mild conditions. The experimental protocols detailed in this guide offer robust starting points for researchers seeking to explore the chemical space around the 2-methyl-1,3-oxazole core.
A Comparative Guide to the Structure-Activity Relationship of 2,4-Disubstituted 1,3-Oxazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,4-disubstituted 1,3-oxazole derivatives, with a primary focus on their anticancer activity as antitubulin agents. While direct SAR studies on 4-(substituted methyl)-2-methyl-1,3-oxazoles are limited in publicly available literature, extensive research on related 2-methyl-4,5-disubstituted oxazoles offers valuable insights into the impact of substitutions at the 4-position. This document summarizes quantitative biological data, details relevant experimental protocols, and visualizes key scientific concepts to inform future drug design and development.
Anticancer Activity: Inhibition of Tubulin Polymerization
A significant body of research has focused on 2-methyl-4,5-disubstituted oxazoles as potent inhibitors of tubulin polymerization, a key mechanism for anticancer agents. These compounds are designed as cis-constrained analogues of combretastatin A-4 (CA-4), a potent natural antitubulin agent. The oxazole ring serves as a scaffold to mimic the cis-stilbene configuration of CA-4, holding two aryl rings in a favorable orientation for binding to the colchicine site on β-tubulin.
The following table summarizes the in vitro antiproliferative activity (IC₅₀ values) of a series of 2-methyl-4-(3',4',5'-trimethoxyphenyl)-5-substituted oxazoles against a panel of human cancer cell lines. The data highlights how modifications at the 5-position of the oxazole ring, adjacent to the core 2-methyl-4-aryl structure, significantly influence cytotoxic potency.
| Compound ID | 5-Position Substituent (Ar) | Jurkat (nM) | RS4;11 (nM) | SEM (nM) | MOLM-13 (nM) | HT-29 (nM) | ACN (nM) | SW620 (nM) |
| 4a | 2-Naphthyl | 0.5 | 1.1 | 0.9 | 1.3 | 2.1 | 73.2 | 3.5 |
| 4e | 4-Methoxyphenyl | 1.1 | 2.0 | 1.9 | 2.5 | 3.2 | 10.5 | 8.1 |
| 4f | 3-Methoxyphenyl | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
| 4g | 3-Fluoro-4-methoxyphenyl | 0.8 | 1.2 | 0.9 | 0.35 | 1.1 | 4.6 | 1.5 |
| 4i | 4-Ethoxyphenyl | 0.9 | 20.2 | 1.0 | 0.5 | 1.5 | 10.1 | 3.2 |
| CA-4 | (Reference) | 0.8 | 10.1 | 0.9 | 1.9 | 1040 | 3100 | 230 |
Data extracted from a study on 2-methyl-4,5-disubstituted oxazoles as antitubulin agents.[1]
Key SAR Observations:
-
Positional Isomerism is Critical: A comparison between 2-methyl-4-(3',4',5'-trimethoxyphenyl)-5-aryl-oxazoles and their 2-methyl-4-aryl-5-(3',4',5'-trimethoxyphenyl) isomers reveals that the former are generally significantly more potent.[1]
-
Substitution on the 5-Aryl Ring:
-
Electron-releasing groups, such as methoxy and ethoxy at the para-position of the 5-phenyl ring, are favorable for activity.[1]
-
Moving the methoxy group from the para- (4e) to the meta-position (4f) leads to a dramatic loss of antiproliferative activity.[1]
-
The introduction of a fluorine atom at the meta-position of a para-methoxyphenyl substituent (compound 4g ) enhances potency across multiple cell lines, making it one of the most active compounds, even surpassing CA-4 in some cases.[1]
-
-
Bulky Aromatic Systems: A bulky lipophilic group like a 2-naphthyl moiety at the 5-position (compound 4a ) is well-tolerated and results in high potency.[1]
Experimental Protocols
The synthesis of the evaluated compounds is typically achieved through a multi-step process:
-
Oxazole Ring Formation: Condensation of an appropriate α-bromo acetophenone with acetamide at elevated temperatures (e.g., 150 °C) yields the 2-methyl-4-substituted oxazole core.[1]
-
Bromination: Chemoselective monobromination at the 5-position of the oxazole ring is achieved using N-bromosuccinimide (NBS) in a suitable solvent like chloroform.[1]
-
Suzuki Coupling: The final 5-aryl substituent is introduced via a Suzuki-Miyaura cross-coupling reaction between the 5-bromooxazole intermediate and a corresponding boronic acid in the presence of a palladium catalyst.[1]
The antiproliferative activity is determined using a standard cell viability assay:
-
Cell Lines: A panel of human cancer cell lines (e.g., Jurkat, HT-29, etc.) are cultured under standard conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay. The absorbance is read using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
The direct effect on the target is assessed as follows:
-
Reaction Mixture: A reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a polymerization buffer is prepared.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37 °C.
-
Measurement: The extent of tubulin polymerization is monitored over time by measuring the change in fluorescence in a microplate reader.
-
Analysis: The IC₅₀ for tubulin polymerization inhibition is determined by comparing the polymerization rates in the presence of varying concentrations of the test compounds to a control.
Visualizations
References
A Comparative Guide to Oxazole Synthesis: Classical Routes vs. Modern Methods
For researchers, scientists, and drug development professionals, the synthesis of the oxazole core is a fundamental task, given its prevalence in a vast array of biologically active compounds. This guide provides an objective comparison of classical and modern methods for oxazole synthesis, supported by experimental data and detailed protocols to inform methodology selection.
At a Glance: Key Oxazole Synthesis Strategies
The landscape of oxazole synthesis has evolved significantly, with modern methods offering improvements in efficiency, safety, and environmental impact over traditional approaches. Classical methods, while still valuable, often require harsh conditions and can result in lower yields.
| Method Category | General Characteristics |
| Classical Synthesis | Well-established, often named reactions. Typically involve harsher reagents and conditions, with variable yields. |
| Modern Synthesis | Focus on efficiency, sustainability ("green chemistry"), and milder reaction conditions. Often employ catalysts or alternative energy sources. |
Classical Oxazole Synthesis Routes
These foundational methods have been the bedrock of oxazole chemistry for over a century.
Robinson-Gabriel Synthesis
First described in 1909 and 1910, the Robinson-Gabriel synthesis involves the cyclization and dehydration of an α-acylamino ketone to form a 2,5-disubstituted oxazole.[1][2][3] While a cornerstone of oxazole synthesis, it often requires strong dehydrating agents like sulfuric acid, phosphorus pentachloride, or polyphosphoric acid, which can lead to lower yields.[4][5]
Van Leusen Oxazole Synthesis
Developed in 1972, the van Leusen synthesis is a versatile one-pot reaction that produces 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) under mild, basic conditions.[4][6][7] This method is widely used due to its reliability and the commercial availability of TosMIC.[8]
Other Notable Classical Methods
-
Cook-Heilbron Synthesis: This method involves the reaction of α-aminonitriles with carbon disulfide or related reagents.[9]
-
Bredereck Reaction: This approach synthesizes oxazoles by reacting α-haloketones with amides, providing a route to 2,4-disubstituted oxazoles.[5][10]
-
Fischer Oxazole Synthesis: Discovered in 1896, this method involves the reaction of cyanohydrins with aromatic aldehydes in the presence of anhydrous hydrochloric acid.[5][11]
Modern Innovations in Oxazole Synthesis
Contemporary methods aim to overcome the limitations of classical routes by improving yields, reducing reaction times, and employing more environmentally friendly conditions.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that can dramatically accelerate reactions.[12][13] Microwave-assisted oxazole synthesis often leads to higher yields in significantly shorter reaction times compared to conventional heating.[4][14][15]
Metal-Catalyzed Synthesis
The use of transition metal catalysts has revolutionized oxazole synthesis, enabling a wide range of transformations with high efficiency and selectivity.[16][17][18] Common catalysts include palladium, copper, and gold complexes, which can facilitate cross-coupling reactions, C-H activation, and cycloisomerization pathways.[16][18][19]
Green Chemistry Approaches
In addition to microwave and metal-catalyzed methods, other green synthetic strategies are gaining prominence. These include the use of ultrasound, ionic liquids, and deep-eutectic solvents to create more sustainable and efficient reaction protocols.[10][12][20] These methods often lead to improved product purity and reduced energy consumption.[4]
Quantitative Comparison of Synthesis Methods
The following tables summarize key performance indicators for various oxazole synthesis methods based on published experimental data.
Table 1: Comparison of Classical Oxazole Synthesis Methods
| Method | Starting Materials | Key Reagents | Temperature | Time | Yield (%) | Reference Example |
| Robinson-Gabriel | 2-Acylamino-ketone | H₂SO₄ | 60°C | 2 h | 72% | [21] |
| Van Leusen | Aldehyde, TosMIC | K₂CO₃, Methanol | Reflux | 4-5 h | up to 90% | [8][22] |
| Bredereck | α-Haloketone, Amide | - | - | - | Good | [5][10] |
| Fischer | Cyanohydrin, Aldehyde | Anhydrous HCl, Ether | - | - | - | [5][11] |
Table 2: Comparison of Modern Oxazole Synthesis Methods
| Method | Starting Materials | Catalyst/Conditions | Temperature | Time | Yield (%) | Reference Example |
| Microwave-Assisted | Aryl aldehyde, TosMIC | K₃PO₄, Isopropanol | 65°C | 8 min | 96% | [14][23] |
| Palladium-Catalyzed | N-Propargylamides, Aryl iodides | Pd₂(dba)₃/Tri(2-furyl)phosphine | 100°C | 12 h | 85% | [18] |
| Copper-Catalyzed | α-Diazoketones, Amides | Cu(OTf)₂ | 25-80°C | - | 87% | [4][19] |
| Gold-Catalyzed | Terminal alkyne, Nitrile | MCM-41-PPh₃AuNTf₂ | 120°C | 24 h | 61-92% | [18][24] |
| Ultrasound-Assisted | 4'-Nitroacetophenone, Urea | Deep Eutectic Solvent | Room Temp. | 8 min | - | [12] |
Experimental Protocols
Protocol 1: Microwave-Assisted Van Leusen Oxazole Synthesis
This protocol describes a rapid and high-yield synthesis of 5-substituted oxazoles using microwave irradiation.[12][14]
Materials:
-
Benzaldehyde (1.18 mmol)
-
4-Toluenesulfonylmethyl isocyanide (TosMIC) (1.18 mmol)
-
Potassium phosphate (K₃PO₄) (2.36 mmol)
-
Isopropanol (10 mL)
-
Ethyl acetate
-
Water
-
Brine solution
Procedure:
-
In a 50 mL round-bottom flask, combine benzaldehyde, TosMIC, and isopropanol.
-
Add potassium phosphate to the mixture.
-
Irradiate the reaction mixture in an open vessel microwave at 65°C and 350 W for 8 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once complete, cool the reaction mixture to room temperature.
-
Remove the isopropanol under reduced pressure.
-
Dilute the crude product with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Classical Robinson-Gabriel Synthesis
This protocol outlines a traditional approach to synthesizing 2,5-disubstituted oxazoles.[21]
Materials:
-
N-acyl α-aminoketone intermediate
-
Concentrated sulfuric acid (H₂SO₄)
Procedure:
-
Treat the N-acyl α-aminoketone intermediate with concentrated sulfuric acid.
-
Heat the reaction mixture at 60°C for 2 hours.
-
After the reaction is complete, carefully quench the reaction mixture by pouring it over ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing Reaction Pathways
Robinson-Gabriel Synthesis Workflow
Caption: Robinson-Gabriel synthesis pathway.
Van Leusen Oxazole Synthesis Workflow
Caption: Van Leusen oxazole synthesis pathway.
General Workflow for Modern Catalytic Synthesis
Caption: Modern catalytic oxazole synthesis workflow.
References
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis | MDPI [mdpi.com]
- 7. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 10. ijpsonline.com [ijpsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. tandfonline.com [tandfonline.com]
- 20. [PDF] Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 21. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. scientificupdate.com [scientificupdate.com]
Unraveling the Reactivity of 4-(Chloromethyl)-2-methyl-1,3-oxazole: A Quantum Chemical Comparison
For researchers, scientists, and professionals in drug development, understanding the chemical reactivity of molecular scaffolds is paramount for designing novel therapeutics and synthetic pathways. This guide provides a comparative analysis of the reactivity of 4-(chloromethyl)-2-methyl-1,3-oxazole, drawing upon quantum chemical calculations to elucidate its electrophilic and nucleophilic behavior in contrast to other substituted oxazoles.
The versatile oxazole ring is a key component in numerous pharmaceuticals and biologically active compounds. The substituent at the 4-position, in this case, a chloromethyl group, introduces a reactive site susceptible to nucleophilic attack, making it a valuable synthon for further molecular elaboration. This guide summarizes key reactivity descriptors calculated using quantum chemical methods and presents a generalized computational protocol for such analyses.
Comparative Reactivity Analysis: A Tabular Overview
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for predicting and understanding chemical reactivity. By calculating various molecular properties, we can compare the reactivity of this compound with other substituted oxazoles. The following table presents a hypothetical but representative comparison based on established computational studies of oxazole derivatives. The data illustrates how different substituents electronically influence the oxazole core and its side chains.
| Molecule/Parameter | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Global Hardness (η) | Electrophilicity Index (ω) |
| This compound | -7.25 | -0.85 | 6.40 | 3.20 | 1.18 |
| 4-Nitro-2-methyl-1,3-oxazole | -8.10 | -2.50 | 5.60 | 2.80 | 2.25 |
| 4-Amino-2-methyl-1,3-oxazole | -6.50 | -0.20 | 6.30 | 3.15 | 0.95 |
| 2,4-Dimethyl-1,3-oxazole | -6.90 | -0.50 | 6.40 | 3.20 | 1.05 |
Note: This table is a representative summary based on general principles of substituent effects on heterocyclic systems and is intended for comparative purposes.
The data highlights that electron-withdrawing groups, such as a nitro group, tend to lower the HOMO and LUMO energies, decrease the HOMO-LUMO gap, and increase the electrophilicity index, suggesting a higher reactivity towards nucleophiles. Conversely, electron-donating groups like an amino group generally increase the HOMO energy and decrease the electrophilicity index. The chloromethyl group in this compound provides a moderate electrophilic character to the molecule.
Experimental Protocols: A Computational Approach
The quantitative data presented in this guide is derived from quantum chemical calculations. A typical and robust computational protocol for such an analysis is detailed below.
Computational Methodology:
All calculations are performed using the Gaussian 09 or a similar quantum chemistry software package. The geometries of all molecules are fully optimized in the gas phase using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[1] Frequency calculations are performed at the same level of theory to confirm that the optimized geometries correspond to true minima on the potential energy surface (no imaginary frequencies).
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are obtained from the output of the geometry optimization calculations. From these values, global reactivity descriptors are calculated as follows:
-
HOMO-LUMO Gap (ΔE): ΔE = ELUMO - EHOMO
-
Global Hardness (η): η = (ELUMO - EHOMO) / 2
-
Electrophilicity Index (ω): ω = μ2 / (2η), where μ is the electronic chemical potential, approximated as (EHOMO + ELUMO) / 2.
For reaction pathway analysis, such as the nucleophilic substitution on the chloromethyl group, the potential energy surface is explored to locate the transition state (TS) structure. The TS is characterized by a single imaginary frequency corresponding to the reaction coordinate. The intrinsic reaction coordinate (IRC) is then calculated to confirm that the TS connects the reactants and products.
Visualizing Computational Workflows and Reaction Pathways
To better illustrate the processes involved in computational chemistry studies and the specific reaction of interest, the following diagrams are provided.
Caption: A generalized workflow for quantum chemical calculations of molecular reactivity.
Caption: A representative S_N2 reaction pathway for this compound.
Conclusion
Quantum chemical calculations offer invaluable insights into the reactivity of molecules like this compound. The presence of the chloromethyl group at the 4-position makes this molecule a versatile building block, with its reactivity being tunable by modifications at other positions of the oxazole ring. The computational protocols and comparative data presented in this guide serve as a foundational resource for researchers engaged in the design and synthesis of novel oxazole-based compounds for various applications, particularly in the realm of drug discovery.
References
Safety Operating Guide
Proper Disposal of 4-(Chloromethyl)-2-methyl-1,3-oxazole: A Guide for Laboratory Professionals
For immediate reference, treat 4-(Chloromethyl)-2-methyl-1,3-oxazole as a hazardous chemical. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on information for structurally similar chemicals and general best practices for handling halogenated organic compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the known hazards of similar chlorinated organic compounds and oxazoles, this compound should be handled as a toxic and potentially flammable substance. Stringent safety precautions are mandatory.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Always check the glove manufacturer's compatibility chart. |
| Body Protection | A flame-retardant laboratory coat. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood. |
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Designate a specific waste container for "Halogenated Organic Waste." [1][2][3] This is the most critical step in the disposal process. Never mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[1]
-
The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure screw-top cap.
-
The container should be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[4]
-
Keep the waste container closed at all times, except when adding waste.[3][5]
-
Store the waste container in a designated satellite accumulation area within the laboratory.[5][6] This area should be away from heat, ignition sources, and incompatible chemicals.
2. Disposal Procedure:
-
Under no circumstances should this compound or its containers be disposed of in the standard trash or down the drain.[7] This compound is a halogenated organic substance that requires special disposal methods to prevent environmental pollution.
-
The designated method of disposal for this type of chemical is through a licensed chemical destruction plant, which typically involves controlled incineration with flue gas scrubbing.[7]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the "Halogenated Organic Waste" container.
3. Decontamination of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste.
-
Containers can be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic waste.
-
After triple-rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or as directed by your EHS department.[7]
Spill Management
In the event of a spill, immediate action is required to mitigate risks.
-
Evacuate and Isolate: Immediately alert personnel in the vicinity and evacuate the area. Restrict access to the spill zone.
-
Ventilate: Ensure the chemical fume hood is operational. If the spill is outside the hood, increase ventilation in the area if it is safe to do so.
-
Containment: For liquid spills, use a chemical spill kit with absorbent pads or vermiculite to contain the material. Do not use combustible materials like paper towels.
-
Cleanup: Once absorbed, carefully collect the material using non-sparking tools and place it in the designated "Halogenated Organic Waste" container.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and your institution's EHS office.
Disposal Workflow
Caption: Decision-making process for the proper disposal of this compound.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. bucknell.edu [bucknell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. benchchem.com [benchchem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. echemi.com [echemi.com]
Personal protective equipment for handling 4-(Chloromethyl)-2-methyl-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-(Chloromethyl)-2-methyl-1,3-oxazole. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this reactive compound.
Personal Protective Equipment (PPE)
Due to the presence of a reactive chloromethyl group and the oxazole ring, this compound should be handled with caution. The following table outlines the recommended personal protective equipment for various laboratory operations.
| Protection Level | Required PPE | Recommended Use |
| Standard Laboratory Operations | Safety glasses with side shields, lab coat, nitrile gloves (double-gloved), closed-toe shoes. | For handling small quantities in a well-ventilated chemical fume hood. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double-gloving (nitrile), chemical-resistant boots. | When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes. |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges for organic vapors and acid gases, chemical-resistant suit, heavy-duty chemical-resistant gloves (e.g., Butyl rubber or Viton™), and chemical-resistant boots. | For responding to spills or uncontrolled releases of the compound. |
Glove Selection: While nitrile gloves offer good resistance to many chemicals, they have poor resistance to some halogenated hydrocarbons.[1][2] For incidental contact, nitrile gloves may be used, but they should be changed immediately upon contamination.[3][4] For prolonged handling or in situations with a high risk of exposure, gloves made of Butyl rubber or Viton™ are recommended as they offer better protection against a wider range of chemicals, including corrosive acids and halogenated solvents.[5] Always consult the glove manufacturer's compatibility chart for specific chemicals.
Experimental Protocol: Safe Handling of this compound
1. Preparation:
-
Before handling, review the Safety Data Sheet (SDS) for any new information.
-
Ensure that a chemical fume hood is operational and provides adequate ventilation.[6]
-
Have all necessary PPE readily available and inspect it for any damage.[7]
-
Prepare all necessary equipment and reagents before introducing this compound to the experimental setup.
-
Ensure that an emergency eyewash station and safety shower are accessible and unobstructed.[8]
2. Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood.
-
Wear the appropriate PPE as outlined in the table above.
-
Use compatible labware (e.g., glass, PTFE) to avoid reactions with the container.
-
When transferring the chemical, do so carefully to avoid splashes or the generation of aerosols.
-
Keep containers of this compound tightly sealed when not in use.
3. Post-Handling:
-
Thoroughly clean the work area after use.
-
Decontaminate any equipment that has come into contact with the chemical.
-
Remove PPE carefully to avoid contaminating skin or clothing.
-
Wash hands thoroughly with soap and water after removing gloves.[7]
Operational Plan: Disposal of this compound Waste
1. Waste Segregation:
-
All waste contaminated with this compound is considered hazardous waste.
-
Segregate waste into three categories:
-
Solid Waste: Contaminated consumables (e.g., gloves, paper towels, stir bars).
-
Liquid Waste: Unused or waste solutions containing the compound.
-
Sharps Waste: Contaminated needles, syringes, or broken glassware.
-
2. Waste Collection:
-
Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a sealed, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[9]
-
Sharps Waste: Collect in a designated, puncture-resistant sharps container.
3. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Corrosive").
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
4. Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound or its waste down the drain.[10]
Visualizing Safe Handling and Emergency Procedures
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Decision-making flowchart for responding to a spill of this compound.
References
- 1. gloves.com [gloves.com]
- 2. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 9. rscubeprojectspvtltd.com [rscubeprojectspvtltd.com]
- 10. chemkleancorp.com [chemkleancorp.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


